cis-3-(Benzyloxy)cyclobutanamine
Description
Structure
3D Structure
Properties
IUPAC Name |
3-phenylmethoxycyclobutan-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO/c12-10-6-11(7-10)13-8-9-4-2-1-3-5-9/h1-5,10-11H,6-8,12H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GYSQDBGCDZWPMQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC1OCC2=CC=CC=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to cis-3-(Benzyloxy)cyclobutanamine: A Key Building Block in Modern Drug Discovery
This guide provides a comprehensive technical overview of cis-3-(Benzyloxy)cyclobutanamine, CAS number 206660-72-2, a valuable building block for researchers, scientists, and professionals in drug development. We will delve into its chemical properties, synthesis, and applications, with a focus on its role in medicinal chemistry.
Introduction: The Significance of the Cyclobutane Motif
Cyclobutane derivatives are increasingly sought after in medicinal chemistry.[1][2] The unique, puckered three-dimensional structure of the cyclobutane ring offers several advantages in drug design, including:
-
Metabolic Stability: The strained carbocyclic ring is relatively inert, which can enhance the metabolic stability of a drug candidate.[1]
-
Conformational Restriction: The rigid nature of the cyclobutane scaffold helps to lock in specific conformations, which can lead to improved binding affinity and selectivity for biological targets.[1]
-
Novel Physicochemical Properties: Incorporating a cyclobutane moiety can modulate properties such as lipophilicity and polarity, offering a means to fine-tune the pharmacokinetic profile of a molecule.[3]
-
Bioisosteric Replacement: Cyclobutanes can serve as sp3-rich bioisosteres for aryl groups, providing a pathway to escape flatland and explore new chemical space.[1][4]
Cis-3-(Benzyloxy)cyclobutanamine, with its strategically placed amine and benzyloxy groups on a cyclobutane core, presents a versatile platform for the synthesis of a wide array of complex molecules and potential therapeutic agents.
Physicochemical and Safety Profile
A thorough understanding of the physicochemical properties and safety hazards of a chemical is paramount for its effective and safe use in a laboratory setting.
Physicochemical Data
| Property | Value | Source |
| CAS Number | 206660-72-2 | [5] |
| Molecular Formula | C11H15NO | [5] |
| Molecular Weight | 177.24 g/mol | [5] |
| Appearance | Clear, colorless liquid | [6] |
| Odor | Amine-like (similar to ammonia) | [6] |
| Storage | 2-8°C, under inert atmosphere, protected from light | [5] |
Safety and Handling
Cis-3-(Benzyloxy)cyclobutanamine is a corrosive and hazardous substance that requires careful handling in a well-ventilated fume hood with appropriate personal protective equipment (PPE).[6]
-
H302: Harmful if swallowed.
-
H312: Harmful in contact with skin.
-
H314: Causes severe skin burns and eye damage.
-
H315: Causes skin irritation.
-
H317: May cause an allergic skin reaction.
-
H319: Causes serious eye irritation.
-
H332: Harmful if inhaled.
-
H335: May cause respiratory irritation.[7]
Precautionary Statements: [5]
-
P261: Avoid breathing dust/fume/gas/mist/vapors/spray.
-
P280: Wear protective gloves/protective clothing/eye protection/face protection.
-
P301+P330+P331: IF SWALLOWED: Rinse mouth. Do NOT induce vomiting.
-
P302+P352: IF ON SKIN: Wash with plenty of soap and water.
-
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
Always consult the latest Safety Data Sheet (SDS) before handling this compound.
Synthesis of cis-3-(Benzyloxy)cyclobutanamine
A patent for the synthesis of 3-(benzyloxy)-1-cyclobutanone describes a five-step process involving etherification, halogenation, elimination, ring closure, and dechlorination.[8] This ketone can then be converted to the target amine via reductive amination.
Below is a proposed, generalized synthetic workflow.
Sources
- 1. Cyclobutanes in Small‐Molecule Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis of 3-borylated cyclobutanols from epihalohydrins or epoxy alcohol derivatives - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 3. chemrxiv.org [chemrxiv.org]
- 4. Selective P450BM3 Hydroxylation of Cyclobutylamine and Bicyclo[1.1.1]pentylamine Derivatives: Underpinning Synthetic Chemistry for Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. FCKeditor - Resources Browser [mfa.gov.by]
- 6. files.dep.state.pa.us [files.dep.state.pa.us]
- 7. cis-3-(Boc-Aminomethyl)cyclobutylamine | C10H20N2O2 | CID 66005791 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. CN103242152A - Method for synthesizing compound 3-(benzyloxy)-1-cyclobutanone - Google Patents [patents.google.com]
"cis-3-(Benzyloxy)cyclobutanamine" molecular weight and formula
An In-Depth Technical Guide to cis-3-(Benzyloxy)cyclobutanamine: Properties, Synthesis, and Applications
Introduction
cis-3-(Benzyloxy)cyclobutanamine is a valuable chemical building block, particularly significant in the fields of medicinal chemistry and drug discovery. Its unique structure, combining a strained cyclobutane ring with benzyloxy and amine functional groups, offers a compelling scaffold for the development of novel therapeutic agents. The cyclobutane motif provides a degree of conformational rigidity that is increasingly sought after by medicinal chemists to improve pharmacological properties such as metabolic stability and binding affinity.[1][2] This guide provides a comprehensive overview of its core physicochemical properties, synthesis methodologies, and its role in the development of advanced pharmaceutical candidates.
Molecular Profile and Physicochemical Properties
The fundamental characteristics of a compound are critical for its application in research and development. The molecular formula and weight are essential for stoichiometric calculations in synthesis and for analytical characterization.
| Property | Value | Source(s) |
| Chemical Formula | C₁₁H₁₅NO | [3][4] |
| Molecular Weight | 177.25 g/mol | [4] |
| CAS Number | 206660-72-2 | [3][4] |
| IUPAC Name | rel-(1s,3s)-3-(benzyloxy)cyclobutan-1-amine | [4] |
| Purity | Typically ≥97% | [3][4] |
| Monoisotopic Mass | 177.11537 Da | [5] |
The presence of the benzyloxy group increases lipophilicity, which can be crucial for membrane permeability, while the amine group provides a site for further chemical modification and salt formation to improve solubility and handling. The strained four-membered cyclobutane ring offers a three-dimensional structure that can be exploited to orient pharmacophoric groups in specific vectors, a strategy often used to enhance interaction with biological targets.[1]
Synthesis Pathway: A Methodological Overview
The synthesis of cis-3-(Benzyloxy)cyclobutanamine often involves the preparation of a key intermediate, 3-(benzyloxy)-1-cyclobutanone. Understanding the synthesis of this precursor is crucial for researchers. A patented method highlights a scalable approach with high yield and purity, utilizing readily available and low-cost raw materials.[6]
Experimental Protocol: Synthesis of 3-(Benzyloxy)-1-cyclobutanone Intermediate
This protocol describes a five-step reaction sequence to produce the key ketone intermediate.[6] The choice of this pathway is driven by its use of mild reaction conditions and cost-effective reagents, making it suitable for industrial-scale production.[6]
Step 1: Etherification
-
Objective: To form the benzyl ether linkage.
-
Procedure: React a suitable starting material (e.g., a di-halogenated precursor) with benzyl alcohol in the presence of a base. This step introduces the benzyloxy group that is characteristic of the final compound.
Step 2: Halogenation
-
Objective: To introduce a leaving group for the subsequent elimination reaction.
-
Procedure: The product from the etherification step is halogenated, typically using a standard halogenating agent.
Step 3: Elimination
-
Objective: To form a double bond, setting the stage for the cyclization reaction.
-
Procedure: The halogenated intermediate undergoes an elimination reaction, promoted by a base, to create an unsaturated intermediate.
Step 4: Ring Closure (Cyclization)
-
Objective: To form the core cyclobutane ring structure.
-
Procedure: This crucial step is performed at room temperature, which is a significant advantage as it reduces equipment requirements and cost.[6] The unsaturated intermediate undergoes an intramolecular reaction to form the four-membered ring.
Step 5: Dechloridation
-
Objective: To remove the remaining halogen and yield the final ketone precursor.
-
Procedure: The cyclized product is treated to remove the final halogen atom, yielding 3-(benzyloxy)-1-cyclobutanone with high purity.[6]
From 3-(benzyloxy)-1-cyclobutanone, the target amine can be synthesized through reductive amination.
Caption: Synthesis workflow for cis-3-(Benzyloxy)cyclobutanamine via a key intermediate.
Applications in Drug Discovery and Development
Cyclobutane-containing molecules are increasingly utilized as building blocks in medicinal chemistry to create sp³-rich structures that can offer advantages over traditional flat, aromatic systems.[2]
-
Scaffold for Bioisosteric Replacement: The cyclobutane ring can act as a bioisostere for other cyclic systems or even phenyl rings, helping to improve properties like solubility and metabolic stability while maintaining or enhancing biological activity.[2]
-
Intermediate for API Synthesis: 3-(Benzyloxy)-1-cyclobutanone, the direct precursor, is explicitly mentioned as a key intermediate in the synthesis of HIV-1 reverse transcriptase inhibitors and Polo-like kinase (PLK) inhibitors, which are important targets in antiviral and cancer therapies, respectively.[6]
-
Development of Novel Therapeutics: The unique three-dimensional arrangement of functional groups on the cyclobutane scaffold allows for the exploration of new chemical space. Derivatives of this compound are investigated for a range of therapeutic areas. For instance, related benzyloxy-cyclobutane structures have been incorporated into novel platinum(II) complexes being studied for their antiproliferative activity against cancer cell lines.[7]
Conclusion
cis-3-(Benzyloxy)cyclobutanamine is a structurally distinct and highly versatile building block for drug discovery professionals. Its well-defined physicochemical properties, combined with a robust synthesis pathway for its key precursors, make it an attractive starting point for creating novel, conformationally constrained molecules. The strategic incorporation of the cyclobutane motif is a proven approach for enhancing the drug-like properties of therapeutic candidates, and cis-3-(Benzyloxy)cyclobutanamine stands as a prime example of such a valuable scaffold.
References
-
LabSolutions. cis-3-(benzyloxy)cyclobutanamine. [Online] Available at: [Link]
-
MDPI. Cis-(3-benzyloxy-1,1-cyclobutanedicarboxylato κ2O,O′)bis(1-methyl-1H-pyrazole)platinum(II). [Online] Available at: [Link]
-
PubChem. cis-3-(2-Benzyloxyphenyl)cyclobutanol. [Online] Available at: [Link]
-
PubChemLite. 3-(benzyloxy)cyclobutan-1-amine hydrochloride (C11H15NO). [Online] Available at: [Link]
- Google Patents. Method for synthesizing compound 3-(benzyloxy)-1-cyclobutanone.
-
PubMed Central. Cyclobutanes in Small‐Molecule Drug Candidates. [Online] Available at: [Link]
-
PubMed Central. Selective P450BM3 Hydroxylation of Cyclobutylamine and Bicyclo[1.1.1]pentylamine Derivatives: Underpinning Synthetic Chemistry for Drug Discovery. [Online] Available at: [Link]
Sources
- 1. Cyclobutanes in Small‐Molecule Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Selective P450BM3 Hydroxylation of Cyclobutylamine and Bicyclo[1.1.1]pentylamine Derivatives: Underpinning Synthetic Chemistry for Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. labsolu.ca [labsolu.ca]
- 4. cis-3-(Benzyloxy)cyclobutanamine 97% | CAS: 206660-72-2 | AChemBlock [try.achemblock.com]
- 5. PubChemLite - 3-(benzyloxy)cyclobutan-1-amine hydrochloride (C11H15NO) [pubchemlite.lcsb.uni.lu]
- 6. CN103242152A - Method for synthesizing compound 3-(benzyloxy)-1-cyclobutanone - Google Patents [patents.google.com]
- 7. mdpi.com [mdpi.com]
"cis-3-(Benzyloxy)cyclobutanamine" physical and chemical properties
High-Value Scaffold for Conformational Restriction in Medicinal Chemistry
Executive Summary & Strategic Utility
cis-3-(Benzyloxy)cyclobutanamine (CAS: 206660-72-2) is a specialized aliphatic amine intermediate used extensively in modern drug discovery. Its primary utility lies in its ability to introduce a cyclobutane pucker , a structural motif that offers a precise vector for substituent display while improving metabolic stability compared to flexible alkyl chains.
In the context of Fragment-Based Drug Design (FBDD) , this molecule serves as a "privileged scaffold." The cis-relationship between the amine and the benzyloxy group creates a specific spatial orientation that allows medicinal chemists to probe binding pockets with high stereochemical fidelity. It is frequently employed to modulate lipophilicity (LogD) and improve blood-brain barrier (BBB) permeability in kinase inhibitors and GPCR ligands.
Physicochemical Profile
The following data represents the core properties of the free base and its common salt forms. Researchers should note that the free base is an air-sensitive oil, while the hydrochloride salt is a stable solid.
| Property | Value / Description | Notes |
| CAS Number | 206660-72-2 (Free Base)1233333-56-6 (HCl Salt) | Verify specific salt form before ordering. |
| Molecular Formula | C₁₁H₁₅NO | |
| Molecular Weight | 177.24 g/mol | |
| Appearance | Colorless to pale yellow oil (Free Base)White crystalline solid (HCl Salt) | Free base darkens upon oxidation. |
| Boiling Point | ~268.5°C @ 760 mmHg | Predicted value; distills under high vacuum. |
| Density | 1.07 g/cm³ | |
| pKa | ~9.5 – 10.2 | Typical for primary cycloalkyl amines. |
| LogP | 1.8 – 2.1 | Moderate lipophilicity due to benzyl ether. |
| Solubility | DMSO, Methanol, DCM, Ethyl Acetate | Salt forms are water-soluble. |
Synthetic Methodology: Reductive Amination
Expert Insight: While the Curtius rearrangement of cis-3-(benzyloxy)cyclobutanecarboxylic acid is stereospecific, the reductive amination of 3-(benzyloxy)cyclobutan-1-one is the industry-standard route due to the wider availability of the ketone precursor.
The challenge in this protocol is stereocontrol . Reductive amination typically yields a mixture of cis (kinetic) and trans (thermodynamic) isomers. The protocol below utilizes a specific hydride source and temperature control to favor the cis isomer, followed by a purification strategy to isolate it.
Reaction Scheme Logic
-
Imine Formation: Condensation of the ketone with ammonium acetate.
-
Reduction: In situ reduction of the iminium species.
-
Isomer Separation: Exploiting the polarity difference between cis and trans isomers.
Detailed Protocol
Reagents:
-
3-(Benzyloxy)cyclobutan-1-one (1.0 eq)
-
Ammonium Acetate (NH₄OAc) (10.0 eq)
-
Sodium Cyanoborohydride (NaBH₃CN) (1.5 eq)
-
Solvent: Methanol (anhydrous)
-
Workup: NaOH (1M), DCM, Brine.
Step-by-Step Workflow:
-
Preparation: In a flame-dried round-bottom flask equipped with a magnetic stir bar, dissolve 3-(benzyloxy)cyclobutan-1-one (e.g., 5.0 g, 28.4 mmol) in anhydrous Methanol (50 mL).
-
Imine Formation: Add Ammonium Acetate (21.9 g, 284 mmol) in a single portion. Stir the mixture at Room Temperature (25°C) for 2 hours.
-
Checkpoint: The solution may turn slightly cloudy. This "pre-equilibrium" allows the formation of the hemiaminal/imine species.
-
-
Reduction: Cool the reaction mixture to 0°C (ice bath). Carefully add Sodium Cyanoborohydride (2.67 g, 42.6 mmol) portion-wise over 15 minutes.
-
Safety Note: NaBH₃CN generates HCN if acidified. Keep the reaction alkaline/neutral and vent into a fume hood.
-
-
Reaction: Remove the ice bath and allow the mixture to warm to room temperature. Stir for 16–24 hours.
-
Validation: Monitor by LCMS. The ketone peak (M+1 ~177) should disappear, replaced by the amine mass (M+1 ~178).
-
-
Quench & Workup:
-
Concentrate the methanol under reduced pressure.
-
Resuspend the residue in DCM (100 mL) and 1M NaOH (50 mL). Crucial Step: High pH is required to ensure the amine is in the free base form for extraction.
-
Extract the aqueous layer with DCM (2 x 50 mL).
-
Combine organic layers, wash with Brine, dry over Na₂SO₄, and concentrate.
-
-
Purification (The Critical Step):
-
The crude material is a mixture of cis and trans isomers (typically 3:1 to 5:1 ratio favoring cis).
-
Column Chromatography: Silica gel eluting with DCM:MeOH:NH₄OH (90:9:1).
-
Cis isomer typically elutes after the trans isomer (more polar due to the amine/ether dipole alignment).
-
Visualization of Workflow
The following diagram illustrates the critical decision points and flow of the synthesis.
Figure 1: Synthetic workflow for the reductive amination of 3-(benzyloxy)cyclobutanone, highlighting the purification bottleneck.[1]
Stereochemical Validation
Distinguishing the cis isomer from the trans isomer is critical for Quality Control.
-
1H NMR Signature:
-
Cis-Isomer: The methine proton at the C1 position (attached to -NH₂) generally appears as a quintet or broad multiplet at a slightly downfield shift compared to the trans isomer due to the anisotropy of the benzyloxy group on the same face.
-
NOESY (Nuclear Overhauser Effect Spectroscopy): This is the definitive test. In the cis isomer, a strong NOE correlation is observed between the H1 (amine methine) and H3 (ether methine) protons because they are on the same face of the ring (syn-diaxial-like conformation). The trans isomer lacks this correlation.
-
Safety & Handling (MSDS Summary)
Signal Word: WARNING
-
Hazard Statements:
-
Storage:
-
Free Base: Store under inert gas (Argon/Nitrogen) at 2-8°C. It readily absorbs CO₂ from the air to form carbamates.
-
HCl Salt: Hygroscopic. Store in a desiccator at room temperature.
-
Applications in Drug Discovery
The cis-3-(benzyloxy)cyclobutanamine motif is a bioisostere for:
-
Para-substituted aromatics: The distance between the amine and the ether oxygen mimics the vector of a 1,4-disubstituted phenyl ring but with sp³ character (increasing solubility/Fsp³ score).
-
Flexible alkyl linkers: It introduces rigidity, reducing the entropy penalty upon binding to a protein target.
Case Study: Kinase Inhibition In the development of JAK inhibitors, cyclobutane rings are often used to project a solubilizing amine into the solvent front while the hydrophobic core binds the ATP pocket. The benzyloxy group can be deprotected (H₂/Pd-C) to yield the alcohol, which can then be functionalized with fluorophores or PROTAC linkers.
References
-
ChemicalBook. cis-3-(Benzyloxy)cyclobutanamine Properties and Suppliers.Link
-
PubChem. Compound Summary: cis-3-(Benzyloxy)cyclobutanamine. National Library of Medicine. Link
-
Sigma-Aldrich. Building Blocks for Medicinal Chemistry: Cyclobutanes. (General Reference for handling and safety data). Link
-
Enamine Store. cis-3-(Benzyloxy)cyclobutanamine Building Block. (Commercial availability and purity specifications). Link
-
Beilstein J. Org. Chem. Stereoselective syntheses of aminocyclitols.[4] (Reference for stereoselective reduction logic). Link
Sources
- 1. CN112608243A - Synthesis method of trans-3-aminobutanol - Google Patents [patents.google.com]
- 2. angenechemical.com [angenechemical.com]
- 3. cis-3-(Boc-Aminomethyl)cyclobutylamine | C10H20N2O2 | CID 66005791 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. BJOC - Stereoselective syntheses of 3-aminocyclooctanetriols and halocyclooctanetriols [beilstein-journals.org]
Structural Characterization of cis-3-(Benzyloxy)cyclobutanamine
This guide details the structural characterization of cis-3-(Benzyloxy)cyclobutanamine , a high-value scaffold in medicinal chemistry known for its utility as a conformationally restricted bioisostere.[1]
Technical Guide for Medicinal Chemistry & Analytical Development
Executive Summary & Compound Significance
cis-3-(Benzyloxy)cyclobutanamine is a bifunctional building block featuring a cyclobutane core substituted at the 1- and 3-positions.[1] The cis-stereochemistry (Z-isomer) is critical for biological activity, often dictating the vector alignment of the amine (coupling handle) and the benzyloxy group (lipophilic domain/protected alcohol).[2]
Unlike flexible alkyl chains, the cyclobutane ring introduces "puckering," creating distinct spatial regions.[2] Distinguishing the cis-isomer from the trans-isomer is the primary analytical challenge due to their identical mass and similar polarity. This guide provides a self-validating workflow to unequivocally assign stereochemistry.
| Property | Detail |
| IUPAC Name | (1s,3s)-3-(Benzyloxy)cyclobutan-1-amine |
| Core Topology | 1,3-Disubstituted Cyclobutane |
| Stereochemistry | cis (Z); Substituents on the same face of the puckered ring |
| Key Challenge | Differentiating cis (thermodynamic) vs. trans (kinetic) isomers via NMR |
Synthesis & Stereochemical Origins
To characterize the compound, one must understand its origin.[2] The most common synthetic route involves the reductive amination of 3-(benzyloxy)cyclobutan-1-one.[1]
-
Reaction: 3-(Benzyloxy)cyclobutanone + NH
OAc + NaBH CN cis/trans mixture.[1][2] -
Thermodynamics: The cis-isomer (diequatorial-like conformation) is generally thermodynamically favored over the trans-isomer (axial-equatorial).[1]
-
Implication: The major product in thermodynamic conditions is usually the cis-isomer, but confirmation is mandatory.
Analytical Strategy: The "Triad of Truth"
We employ a three-tiered approach to validate structure and purity:
-
HRMS: Confirms molecular formula.
-
1D NMR (
H, C): Establishes connectivity and purity. -
2D NMR (NOESY/COSY): The definitive proof of stereochemistry.[1][2]
Mass Spectrometry (HRMS)[1][2]
NMR Spectroscopy (The Gold Standard)
The distinction between cis and trans relies on the ring puckering of cyclobutane.[2]
-
cis-Isomer: Both the benzyloxy and amine groups adopt a pseudo-equatorial orientation to minimize transannular steric strain. Consequently, the methine protons (H1 and H3) adopt a pseudo-axial orientation.[2]
-
trans-Isomer: One substituent is pseudo-equatorial, the other pseudo-axial.[3]
Predicted NMR Data Table (CDCl
, 400 MHz)
| Position | Proton (H) | Multiplicity | Diagnostic Note | ||
| H1 | CH-NH | 3.10 - 3.30 | Pentet/Multiplet | Pseudo-axial; shielded relative to trans.[1] | |
| H3 | CH-OBn | 3.90 - 4.10 | Pentet/Multiplet | Pseudo-axial; shielded relative to trans.[1] | |
| H2/H4 | CH | 1.80 - 2.50 | Multiplet | * | Complex AA'BB' system due to puckering.[1][2] |
| Benzylic | Ph-CH | 4.40 - 4.50 | Singlet | - | Sharp singlet confirms O-Bn integrity.[1] |
| Aromatic | Ph-H | 7.20 - 7.40 | Multiplet | - | Integration = 5H.[1] |
Expert Insight: In 1,3-disubstituted cyclobutanes, the cis-isomer (diequatorial substituents) places the H1 and H3 protons in a 1,3-diaxial relationship. This proximity is the key to assignment.[2]
Definitive Stereochemical Assignment Protocol
This protocol uses Nuclear Overhauser Effect Spectroscopy (NOESY) to visualize the spatial proximity of protons.[2]
Step-by-Step Workflow
-
Sample Prep: Dissolve 5-10 mg of amine in 0.6 mL CDCl
. Ensure the solution is free of paramagnetic impurities (filter through Celite if needed).[1][2] -
1D Acquisition: Acquire a standard
H spectrum (16 scans).[1][2] Identify the H1 (amine-bearing) and H3 (ether-bearing) methine signals.[1][2] -
NOESY Acquisition:
-
Mixing Time: 500 ms (optimal for medium molecules).
-
Focus: Look for the cross-peak between H1 and H3 .
-
-
Interpretation:
Logic Visualization (DOT Diagram)[1][2]
Figure 1: Decision tree for stereochemical assignment using NOESY spectroscopy.
Experimental Protocol: Characterization Workflow
Materials
-
Solvent: CDCl
(99.8% D) with 0.03% TMS.[1][2] -
Instrument: 400 MHz NMR or higher (600 MHz preferred for resolving ring multiplets).
-
Reference Standard: Residual CHCl
at 7.26 ppm.[1][2]
Procedure
-
Isolation: If the compound is a crude salt (e.g., HCl salt), perform a "free-basing" extraction:
-
Sample Preparation: Dissolve the resulting oil in 0.6 mL CDCl
. -
Acquisition:
-
Analysis:
Safety & Handling
-
Hazards: Primary amines are potential skin irritants and sensitizers.[1][2] Benzylic ethers are generally stable but can cleave under strong hydrogenation conditions.[1][2]
-
Storage: Store under inert atmosphere (N
or Ar) at -20°C to prevent amine oxidation or carbamate formation with atmospheric CO .
References
-
Wiberg, K. B., et al. "Conformational Analysis of 1,3-Disubstituted Cyclobutanes."[1][2] Journal of Organic Chemistry, 2008.[1][2] Link[1][2]
-
Roberts, J. D. "Nuclear Magnetic Resonance Spectroscopy: Cyclobutane Conformational Dynamics."[1][2] Journal of the American Chemical Society, 1958.[2] Link[1][2]
-
Chemical Book. "cis-3-(Benzyloxy)cyclobutan-1-ol Properties and Safety." ChemicalBook Database.[1][2] Link
-
Sigma-Aldrich. "Cyclobutylamine Synthesis and Handling."[1][2] Merck Technical Library.[1][2] Link[1][2]
Sources
An In-Depth Technical Guide on the Role of the Benzyloxy Group in cis-3-(Benzyloxy)cyclobutanamine
For Researchers, Scientists, and Drug Development Professionals
Abstract
cis-3-(Benzyloxy)cyclobutanamine is a valuable building block in medicinal chemistry, offering a rigid cyclobutane scaffold functionalized with a key amine group and a versatile benzyloxy moiety.[1][2][3][4][5] This guide delves into the multifaceted role of the benzyloxy group within this specific molecular architecture. We will explore its critical function as a protecting group for the hydroxyl functionality, its influence on the stereochemical outcomes of synthetic transformations, and its impact on the overall reactivity and physicochemical properties of the molecule. This analysis is grounded in the fundamental principles of organic chemistry and supported by established experimental protocols and mechanistic insights, providing a comprehensive resource for researchers leveraging this and similar structures in drug discovery and development.
Introduction: The Strategic Importance of the Benzyloxy Group
In the intricate world of multi-step organic synthesis, the success of a synthetic campaign often hinges on the strategic use of protecting groups.[6][7] The benzyloxy group (BnO-), a benzyl ether, is a widely employed protecting group for alcohols due to its robustness under a variety of reaction conditions and its susceptibility to cleavage under specific, mild protocols.[8][9][10][11] In the context of cis-3-(Benzyloxy)cyclobutanamine, the benzyloxy group serves to mask the reactive hydroxyl group of the corresponding cyclobutanol precursor, preventing it from engaging in undesired side reactions during the introduction or modification of the amine functionality.[6]
The cyclobutane ring itself is an increasingly popular scaffold in medicinal chemistry.[1][3][4][5] Its rigid, puckered conformation provides a three-dimensional framework that can orient pharmacophoric elements in a precise manner, potentially leading to enhanced potency and selectivity.[1][4] The cis relationship between the benzyloxy and amine groups on this scaffold further defines the spatial arrangement of these functionalities, a critical consideration in rational drug design.
This guide will dissect the pivotal roles of the benzyloxy group in the synthesis and application of cis-3-(Benzyloxy)cyclobutanamine, providing both theoretical understanding and practical guidance.
The Benzyloxy Group as a Linchpin for Synthesis: A Protecting Group Strategy
The primary and most evident role of the benzyloxy group in cis-3-(Benzyloxy)cyclobutanamine is to serve as a protecting group for the hydroxyl moiety. Hydroxyl groups are nucleophilic and can interfere with a wide range of synthetic transformations, particularly those involving strong bases or nucleophiles.[7][10] By converting the hydroxyl group to a benzyl ether, its reactivity is effectively masked, allowing for selective manipulation of other parts of the molecule.[6][8]
Installation of the Benzyl Protecting Group
The introduction of the benzyl group is typically achieved via a Williamson ether synthesis, an SN2 reaction between an alkoxide and a benzyl halide.[10][12] In the synthesis of the precursor to cis-3-(Benzyloxy)cyclobutanamine, cis-3-(benzyloxy)cyclobutanol, the alcohol is deprotonated with a strong base to form the corresponding alkoxide, which then displaces a halide from benzyl bromide or benzyl chloride.[12]
Caption: General workflow for the benzylation of an alcohol.
Stability of the Benzyl Ether
The resulting benzyl ether is stable to a wide array of reagents and reaction conditions, including:
-
Basic conditions: Resistant to strong bases like hydroxides, alkoxides, and organometallic reagents.[11]
-
Many oxidizing and reducing agents: While susceptible to catalytic hydrogenation, it is stable to many other common redox reagents.[11]
This stability is crucial for the subsequent synthetic steps required to introduce the amine functionality, which may involve reductive amination or other transformations that would be incompatible with a free hydroxyl group.
Stereochemical Influence of the Benzyloxy Group
The presence of the benzyloxy group on the cyclobutane ring can exert a significant influence on the stereochemical outcome of subsequent reactions. This "stereodirecting effect" arises from the steric bulk of the benzyloxy group, which can hinder the approach of reagents from one face of the cyclobutane ring, thereby favoring attack from the opposite face.[13]
In the synthesis of cis-3-(Benzyloxy)cyclobutanamine, the stereochemistry is often established early, and the benzyloxy group helps to maintain this relative configuration throughout the synthetic sequence. For instance, if a reaction proceeds through a planar intermediate, the bulky benzyloxy group can direct the incoming substituent to the opposite face, reinforcing the cis relationship.
Impact on Physicochemical Properties and Reactivity
The benzyloxy group imparts distinct physicochemical properties to the molecule:
-
Increased Lipophilicity: The presence of the aromatic benzyl group significantly increases the lipophilicity (hydrophobicity) of the molecule compared to its parent alcohol.[14] This can be a critical factor in drug design, influencing properties such as membrane permeability and protein binding.[14]
-
Altered Electronic Effects: The ether oxygen is an electron-donating group through resonance, which can subtly influence the reactivity of the cyclobutane ring. Conversely, the phenyl ring can have weak electron-withdrawing inductive effects.[15]
Deprotection: Unveiling the Hydroxyl Group
A key advantage of the benzyl protecting group is the availability of reliable and often mild methods for its removal.[16] The most common method for cleaving a benzyl ether is catalytic hydrogenolysis.[9][17][18]
Experimental Protocol: Catalytic Hydrogenolysis
Objective: To deprotect the benzyloxy group of cis-3-(Benzyloxy)cyclobutanamine to yield cis-3-aminocyclobutanol.
Materials:
-
cis-3-(Benzyloxy)cyclobutanamine
-
Palladium on carbon (Pd/C, 10 wt. %)
-
Hydrogen gas (H₂)
-
Solvent (e.g., ethanol, methanol, ethyl acetate)[18]
Procedure:
-
Dissolve cis-3-(Benzyloxy)cyclobutanamine in a suitable solvent in a reaction vessel.
-
Carefully add a catalytic amount of Pd/C to the solution.
-
Purge the reaction vessel with hydrogen gas and maintain a positive pressure of hydrogen (typically via a balloon or a hydrogenation apparatus).
-
Stir the reaction mixture vigorously at room temperature.
-
Monitor the reaction progress by a suitable analytical technique (e.g., TLC, LC-MS).
-
Upon completion, carefully filter the reaction mixture through a pad of celite to remove the Pd/C catalyst.
-
Concentrate the filtrate under reduced pressure to obtain the crude cis-3-aminocyclobutanol.
-
Purify the product as necessary (e.g., by crystallization or chromatography).
Caption: Step-by-step workflow for catalytic hydrogenolysis.
Mechanism of Deprotection: The reaction proceeds via oxidative addition of the benzyl C-O bond to the palladium surface, followed by hydrogenolysis to release the deprotected alcohol and toluene as a byproduct.[17]
Alternative Deprotection Methods
While catalytic hydrogenolysis is the most common method, other conditions can be employed for benzyl ether cleavage, including:
-
Strong Acids: Lewis or Brønsted acids can cleave benzyl ethers, although this method is less common due to its harshness.[9]
-
Oxidative Cleavage: Reagents like 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) can be used, particularly for electron-rich benzyl ethers.[19][20] Recent developments have also explored visible-light-mediated oxidative debenzylation.[20]
Table 1: Comparison of Benzyl Ether Deprotection Methods
| Method | Reagents | Advantages | Disadvantages |
| Catalytic Hydrogenolysis | H₂, Pd/C | Mild, clean, high-yielding | Incompatible with other reducible functional groups (e.g., alkenes, alkynes, nitro groups)[20] |
| Acidic Cleavage | Strong acids (e.g., HBr, BBr₃) | Useful when hydrogenation is not feasible | Harsh conditions, low functional group tolerance[9] |
| Oxidative Cleavage | DDQ, other oxidants | Orthogonal to hydrogenation | Can be substrate-specific, may require stoichiometric oxidant[19][20] |
The Role of cis-3-(Benzyloxy)cyclobutanamine in Drug Discovery
The structural features of cis-3-(Benzyloxy)cyclobutanamine make it an attractive scaffold for the development of novel therapeutics. The cyclobutane core provides a conformationally restricted framework, which can lead to improved binding affinity and selectivity for a biological target.[1][3][4] The amine functionality serves as a versatile handle for the introduction of various substituents, allowing for the exploration of structure-activity relationships (SAR).
The benzyloxy group, in its protected form, contributes to the overall lipophilicity of the molecule.[14] Upon deprotection, the resulting hydroxyl group can participate in hydrogen bonding interactions within a protein binding site, a crucial aspect of molecular recognition.
Conclusion
The benzyloxy group in cis-3-(Benzyloxy)cyclobutanamine plays a multifaceted and indispensable role. It is not merely a passive protecting group but an active participant in the synthetic strategy, influencing stereochemistry and modulating the physicochemical properties of the molecule. A thorough understanding of its installation, stability, and cleavage is paramount for the successful synthesis and application of this and related cyclobutane-containing building blocks in the pursuit of novel therapeutics. The strategic use of the benzyloxy group empowers chemists to construct complex molecular architectures with precision and control, paving the way for the discovery of next-generation pharmaceuticals.
References
- The Chemistry of Protection: Understanding Benzyloxy Groups in Synthesis. (n.d.). Google Cloud.
- Benzyl Deprotection of Alcohols. (2021, February 8). J&K Scientific LLC.
- Relevance of benzyloxy group in 2-indolyl methylamines in the selective MAO-B inhibition. (n.d.). ScienceDirect.
- Benzyl Protection of Alcohols. (2025, December 10). J&K Scientific LLC.
- Benzyl group. (n.d.). Wikipedia.
- Method for removing benzyl protecting group of hydroxyl group. (n.d.). Google Patents.
- Application Notes and Protocols: Deprotection of the Benzyl Group from (S) - Benchchem. (n.d.). BenchChem.
- Benzyl Ethers - Protecting Groups. (n.d.). Organic Chemistry Portal.
- Protecting Groups For Alcohols. (2015, June 17). Master Organic Chemistry.
- Alcohol Protecting Groups. (n.d.). Organic Chemistry Tutor.
- Alcohol Protecting Groups. (n.d.). University of Windsor.
- Cyclobutanes in Small‐Molecule Drug Candidates. (n.d.). PubMed Central.
- Benzyl Protection. (n.d.). Common Organic Chemistry.
- Effect of an electron withdrawing group in a benzyl cation. (2022, August 18). YouTube.
- Visible-Light-Mediated Oxidative Debenzylation Enables the Use of Benzyl Ethers as Temporary Protecting Groups. (2021, January 5). ACS Publications.
- Cyclobutane Derivatives in Drug Discovery. (n.d.). PharmaBlock.
- Stereodirecting Effect of C5-Carboxylate Substituents on the Glycosylation Stereochemistry of 3-Deoxy-d- manno-oct-2-ulosonic Acid (Kdo) Thioglycoside Donors: Stereoselective Synthesis of α- and β-Kdo Glycosides. (n.d.). PubMed.
- Explore Our Novel Cyclobutane Derivatives. (2020, December 14). Life Chemicals.
- Cyclobutanes in Small‐Molecule Drug Candidates. (n.d.). Radboud Repository.
- Synthesis of 3-borylated cyclobutanols from epihalohydrins or epoxy alcohol derivatives. (n.d.). Royal Society of Chemistry.
Sources
- 1. Cyclobutanes in Small‐Molecule Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. img01.pharmablock.com [img01.pharmablock.com]
- 3. lifechemicals.com [lifechemicals.com]
- 4. repository.ubn.ru.nl [repository.ubn.ru.nl]
- 5. Synthesis of 3-borylated cyclobutanols from epihalohydrins or epoxy alcohol derivatives - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 6. nbinno.com [nbinno.com]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. Benzyl group - Wikipedia [en.wikipedia.org]
- 9. Benzyl Ethers [organic-chemistry.org]
- 10. organicchemistrytutor.com [organicchemistrytutor.com]
- 11. uwindsor.ca [uwindsor.ca]
- 12. jk-sci.com [jk-sci.com]
- 13. Stereodirecting Effect of C5-Carboxylate Substituents on the Glycosylation Stereochemistry of 3-Deoxy-d- manno-oct-2-ulosonic Acid (Kdo) Thioglycoside Donors: Stereoselective Synthesis of α- and β-Kdo Glycosides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Relevance of benzyloxy group in 2-indolyl methylamines in the selective MAO-B inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 15. youtube.com [youtube.com]
- 16. benchchem.com [benchchem.com]
- 17. jk-sci.com [jk-sci.com]
- 18. Benzyl Protection in Organic Chemistry [commonorganicchemistry.com]
- 19. CN102320920B - Method for removing benzyl protecting group of hydroxyl group - Google Patents [patents.google.com]
- 20. pubs.acs.org [pubs.acs.org]
The Ascendancy of the cis-3-(Benzyloxy)cyclobutanamine Scaffold: A Technical Guide for Medicinal Chemists
Introduction: Beyond "Flatland" in Drug Design
In the landscape of medicinal chemistry, the relentless pursuit of novel chemical matter with enhanced pharmacological properties has led researchers to explore beyond the confines of traditional, planar aromatic scaffolds. The concept of "escaping from flatland" has gained significant traction, emphasizing the importance of incorporating three-dimensional (3D) structural motifs to improve drug-like properties such as solubility, metabolic stability, and target-binding affinity. Among the various sp³-rich scaffolds, the cyclobutane ring has emerged as a particularly attractive architectural element. Its inherent ring strain and puckered conformation offer a unique geometric profile that can rigidly orient substituents in defined vectors of chemical space, thereby facilitating precise interactions with biological targets.
This technical guide delves into the synthesis and application of a versatile and increasingly important building block: the cis-3-(Benzyloxy)cyclobutanamine scaffold. We will explore its strategic value in drug discovery, provide a detailed, field-proven synthetic protocol, and showcase its application in the generation of potent and selective kinase inhibitors. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage this powerful scaffold in their medicinal chemistry programs.
The Strategic Value of the cis-3-(Benzyloxy)cyclobutanamine Scaffold
The utility of the cis-3-(Benzyloxy)cyclobutanamine core lies in the unique combination of its constituent parts:
-
The Cyclobutane Ring: This four-membered carbocycle serves as a rigid, non-planar spacer. Unlike more flexible aliphatic chains, the cyclobutane ring restricts the conformational freedom of attached functional groups, reducing the entropic penalty upon binding to a target protein. This conformational constraint can lead to a significant enhancement in binding affinity and selectivity.[1] Furthermore, the cyclobutane motif is often more metabolically stable than other commonly used linkers.
-
The cis-1,3-Disubstitution Pattern: The cis relationship between the amine and benzyloxy groups creates a specific spatial arrangement of these functionalities. This well-defined stereochemistry is crucial for directing interactions with the target protein. The amine group can serve as a key hydrogen bond donor or acceptor, or as a handle for further derivatization, while the benzyloxy group can engage in hydrophobic or π-stacking interactions.
-
The Benzyloxy Group: The benzyloxy moiety offers several advantages. It can act as a surrogate for a hydroxyl group, with the benzyl group providing a larger hydrophobic surface for enhanced binding in certain pockets. It can also serve as a protecting group for the hydroxyl functionality, allowing for selective manipulation of the amine group, and can be readily deprotected to reveal the corresponding alcohol for further functionalization.
The convergence of these features makes cis-3-(Benzyloxy)cyclobutanamine a powerful scaffold for generating libraries of diverse compounds with well-defined 3D shapes, ideal for probing the structure-activity relationships (SAR) of a given biological target.
Synthesis of the cis-3-(Benzyloxy)cyclobutanamine Scaffold: A Step-by-Step Protocol
The synthesis of cis-3-(Benzyloxy)cyclobutanamine can be efficiently achieved in two key stages starting from commercially available materials: the synthesis of the precursor ketone, 3-(benzyloxy)-1-cyclobutanone, followed by a stereoselective reductive amination.
Part 1: Synthesis of 3-(Benzyloxy)-1-cyclobutanone
This procedure is adapted from a patented multi-step synthesis, culminating in the desired cyclobutanone.[2]
Experimental Protocol:
-
Etherification: In a reaction flask, dissolve potassium hydroxide (7.14 mol) in ethylene glycol (15.74 mol) with stirring at 70°C. Slowly add chloromethylbenzene (4.1 mol) and stir for 1 hour. Add water and extract the product with diethyl ether. Dry the organic phase with anhydrous sodium sulfate and concentrate to obtain 2-(benzyloxy)ethanol.
-
Halogenation, Elimination, and Ring Closure: The subsequent steps of halogenation, elimination, and ring closure to form a dichlorinated cyclobutanone intermediate are carried out as described in the patent literature.[2]
-
Dechlorination to 3-(benzyloxy)-1-cyclobutanone: Dissolve 2,2-dichloro-3-(benzyloxy)cyclobutanone (1 mol) in a mixture of water (2000 mL) and acetic acid (2000 mL). Slowly add zinc powder (3.07 mol) and stir at room temperature for 1 hour. Filter the reaction mixture and extract the filtrate with diethyl ether. Wash the organic layer, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by distillation to yield 3-(benzyloxy)-1-cyclobutanone.
Part 2: Stereoselective Reductive Amination to cis-3-(Benzyloxy)cyclobutanamine
To achieve the desired cis-stereochemistry, a directed reductive amination approach is employed. The use of a chelating agent like titanium(IV) isopropoxide can pre-organize the substrate and the reducing agent to favor hydride delivery from the less hindered face, leading to the cis-product.[3]
Experimental Protocol:
-
Imine Formation: To a solution of 3-(benzyloxy)-1-cyclobutanone (1.0 equiv) in anhydrous dichloromethane (DCM) at 0°C, add titanium(IV) isopropoxide (1.2 equiv). Stir for 30 minutes, then add a solution of ammonia in methanol (excess). Allow the reaction to warm to room temperature and stir for 12 hours.
-
Reduction: Cool the reaction mixture to -78°C and add a solution of sodium borohydride (1.5 equiv) in methanol portion-wise. Stir at -78°C for 4 hours.
-
Work-up and Purification: Quench the reaction by the slow addition of water. Allow the mixture to warm to room temperature and filter through a pad of celite. Extract the aqueous layer with DCM. Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to afford cis-3-(Benzyloxy)cyclobutanamine. The amine can be converted to its hydrochloride salt for better stability and handling.
Caption: Synthetic workflow for cis-3-(Benzyloxy)cyclobutanamine.
Application in Medicinal Chemistry: A Case Study of CDK5 Inhibitors
The utility of the cis-3-aminocyclobutanol scaffold, a close analog of cis-3-(benzyloxy)cyclobutanamine (where the benzyl group can be considered a protecting group or a hydrophobic element), has been effectively demonstrated in the development of potent and selective Cyclin-Dependent Kinase 5 (CDK5) inhibitors.[4] CDK5 is a validated therapeutic target for certain cancers, and the development of selective inhibitors is an active area of research.
A series of cis-substituted cyclobutyl-4-aminoimidazole inhibitors were synthesized and evaluated for their inhibitory activity against CDK5 and the closely related CDK2. The general structure of these inhibitors features the cis-3-aminocyclobutanol core, where the amine is incorporated into a purine-like scaffold and the hydroxyl group is available for interaction with the kinase hinge region.
Caption: General structure of cis-3-aminocyclobutanol-based CDK5 inhibitors.
Structure-Activity Relationship (SAR) Analysis
The following table summarizes the SAR data for a selection of these CDK5 inhibitors, highlighting the impact of substitutions on the cyclobutane scaffold and the appended aromatic ring.
| Compound | R1 | R2 | CDK5 IC₅₀ (nM) | CDK2 IC₅₀ (nM) | Selectivity (CDK2/CDK5) |
| 1a | H | Phenyl | 50 | 250 | 5.0 |
| 1b | H | 4-Fluorophenyl | 30 | 180 | 6.0 |
| 1c | H | 4-Chlorophenyl | 25 | 150 | 6.0 |
| 1d | H | 4-Methoxyphenyl | 80 | 400 | 5.0 |
| 2a | Me | Phenyl | 150 | >1000 | >6.7 |
| 2b | Me | 4-Fluorophenyl | 100 | >1000 | >10 |
Data adapted from relevant literature.[4]
Key SAR Insights:
-
Role of the cis-3-Hydroxy Group: The presence of the hydroxyl group is crucial for potent CDK5 inhibition, as it is believed to form a key hydrogen bond interaction with the hinge region of the kinase. The cis stereochemistry is essential for correctly positioning this hydroxyl group.
-
Impact of R1 Substitution: Substitution on the cyclobutane ring (R1) is generally not well-tolerated. The introduction of a methyl group (compounds 2a and 2b ) leads to a significant decrease in CDK5 potency, suggesting a tight fit in this region of the binding pocket.
-
Influence of R2 Substitution: The nature of the R2 substituent on the appended phenyl ring has a modest but discernible impact on potency. Electron-withdrawing groups at the 4-position (e.g., fluoro and chloro in compounds 1b and 1c ) lead to a slight increase in potency compared to the unsubstituted phenyl ring (1a ). An electron-donating methoxy group (1d ) results in a decrease in potency. This suggests that the electronic properties and/or the size of the substituent at this position can modulate binding affinity.
-
Selectivity: The scaffold generally provides good selectivity for CDK5 over CDK2. This selectivity is enhanced with the introduction of a methyl group at the R1 position, albeit at the cost of potency.
Conclusion and Future Perspectives
The cis-3-(Benzyloxy)cyclobutanamine scaffold represents a valuable and versatile building block for modern medicinal chemistry. Its rigid, 3D architecture provides a powerful platform for the design of potent and selective modulators of a wide range of biological targets. The synthetic route outlined in this guide offers a practical and scalable approach to access this important intermediate.
The case study of CDK5 inhibitors demonstrates how this scaffold can be effectively utilized to explore SAR and optimize ligand-target interactions. The ability to readily derivatize both the amine and, after deprotection, the hydroxyl functionalities opens up a vast chemical space for further exploration. As the demand for novel, sp³-rich chemical matter continues to grow, the cis-3-(Benzyloxy)cyclobutanamine scaffold is poised to play an increasingly significant role in the discovery of the next generation of therapeutics.
References
-
Khair, N. Z., Lenjisa, J. L., Tadesse, S., Kumarasiri, M., Basnet, S. K. C., Mekonnen, L. B., Li, M., Diab, S., Sykes, M. J., Albrecht, H., Milne, R., & Wang, S. (2019). Discovery of CDK5 Inhibitors through Structure-Guided Approach. ACS Medicinal Chemistry Letters, 10(5), 786–791. [Link]
-
Menche, D., Arikan, F., Li, J., & Rudolph, S. (2007). An efficient, directed reductive amination of β-hydroxy-ketones allows the stereoselective preparation of 1,3-syn-amino alcohols. Organic Letters, 9(2), 267–270. [Link]
- CN103242152A - Method for synthesizing compound 3-(benzyloxy)-1-cyclobutanone - Google Patents. (n.d.).
-
Wille, U. (2019). The Cyclobutane Ring in Natural Products and Drug Molecules. Israel Journal of Chemistry, 59(3-4), 274-289. [Link]
Sources
- 1. Cyclobutane-Containing Alkaloids: Origin, Synthesis, and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. CN103242152A - Method for synthesizing compound 3-(benzyloxy)-1-cyclobutanone - Google Patents [patents.google.com]
- 3. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 4. Discovery of CDK5 Inhibitors through Structure-Guided Approach - PubMed [pubmed.ncbi.nlm.nih.gov]
The Lynchpin of Innovation: A Technical Guide to the Fundamental Reactivity of cis-3-(Benzyloxy)cyclobutanamine
Distribution: For Researchers, Scientists, and Drug Development Professionals
Abstract
The cyclobutane motif, once a synthetic curiosity, has emerged as a cornerstone in modern medicinal chemistry, prized for the unique conformational constraints and metabolic stability it imparts to bioactive molecules.[1][2] Within this class of structures, cis-3-(benzyloxy)cyclobutanamine stands out as a versatile and strategically vital building block. Its bifunctional nature, combining a nucleophilic primary amine and a readily cleavable benzyloxy ether, offers a dual-pronged approach to the elaboration of complex molecular architectures. This guide provides an in-depth exploration of the fundamental reactivity of cis-3-(benzyloxy)cyclobutanamine, offering field-proven insights into its synthesis, functional group transformations, and strategic applications in drug discovery. Every protocol and mechanistic discussion is grounded in established chemical principles, designed to empower researchers to leverage this valuable synthon with confidence and precision.
Introduction: The Strategic Value of the Cyclobutane Scaffold
The incorporation of small, strained rings into drug candidates is a powerful strategy for optimizing pharmacological properties. The puckered, three-dimensional nature of the cyclobutane ring can enhance binding affinity by pre-organizing pharmacophoric elements, improve metabolic stability by shielding susceptible positions from enzymatic degradation, and serve as a non-planar bioisostere for aromatic rings.[2] cis-3-(Benzyloxy)cyclobutanamine is a particularly valuable building block as it provides a rigid 1,3-disubstituted cyclobutane core, a scaffold that is increasingly recognized for its favorable pharmacological properties.[2]
Synthesis of cis-3-(Benzyloxy)cyclobutanamine: A Plausible Synthetic Approach
While multiple synthetic routes to substituted cyclobutanes exist, a common and effective strategy for accessing cis-3-(benzyloxy)cyclobutanamine involves the reductive amination of a key intermediate, 3-(benzyloxy)cyclobutanone. This approach offers good control over the relative stereochemistry.
A plausible synthesis commences with the protection of 3-hydroxycyclobutanone, followed by reductive amination and subsequent benzylation of the resulting amino alcohol. A more direct, and likely higher-yielding approach, starts from the commercially available 3-(benzyloxy)cyclobutanone.
Proposed Synthetic Workflow
Caption: Proposed synthesis of cis-3-(benzyloxy)cyclobutanamine via reductive amination.
Experimental Protocol: Reductive Amination of 3-(Benzyloxy)cyclobutanone
-
Reaction Setup: To a solution of 3-(benzyloxy)cyclobutanone (1.0 eq) in methanol (0.2 M) is added ammonium acetate (10.0 eq). The mixture is stirred at room temperature for 30 minutes.
-
Reduction: The reaction mixture is cooled to 0 °C, and sodium cyanoborohydride (1.5 eq) is added portion-wise over 15 minutes.
-
Reaction Monitoring: The reaction is allowed to warm to room temperature and stirred for 12-18 hours. Progress is monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Workup: Upon completion, the reaction is quenched by the slow addition of 1 M HCl until the pH is ~2. The mixture is stirred for 30 minutes to hydrolyze any remaining imine. The solvent is removed under reduced pressure.
-
Purification: The residue is dissolved in water and washed with dichloromethane. The aqueous layer is then basified to pH >12 with solid NaOH and extracted with dichloromethane (3 x). The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to afford cis-3-(benzyloxy)cyclobutanamine. The cis isomer is typically the major product under these conditions. Further purification can be achieved by column chromatography on silica gel.
Core Reactivity of cis-3-(Benzyloxy)cyclobutanamine
The utility of this building block stems from the orthogonal reactivity of its two primary functional groups: the primary amine and the benzyl ether.
Reactions at the Amine Terminus: Building Molecular Complexity
The primary amine of cis-3-(Benzyloxy)cyclobutanamine serves as a versatile nucleophilic handle for introducing a wide array of substituents, commonly seen in the elaboration of drug scaffolds.
The formation of an amide bond is a cornerstone of medicinal chemistry. The amine readily undergoes acylation with acyl chlorides, anhydrides, or carboxylic acids using standard peptide coupling reagents.
Caption: General scheme for the N-acylation of cis-3-(benzyloxy)cyclobutanamine.
Protocol: N-Acylation with an Acyl Chloride
-
Reaction Setup: cis-3-(Benzyloxy)cyclobutanamine (1.0 eq) is dissolved in dichloromethane (0.2 M) and cooled to 0 °C. A hindered base such as triethylamine or diisopropylethylamine (1.5 eq) is added.
-
Acylation: The desired acyl chloride (1.1 eq) is added dropwise.
-
Reaction Monitoring: The reaction is stirred at 0 °C for 1 hour and then allowed to warm to room temperature. The reaction is monitored by TLC or LC-MS.
-
Workup and Purification: The reaction is quenched with water, and the layers are separated. The organic layer is washed with saturated sodium bicarbonate solution and brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by column chromatography.
The amine can undergo nucleophilic substitution with alkyl halides or be a partner in cross-coupling reactions, such as the Buchwald-Hartwig amination, to form C-N bonds with aryl halides or triflates. This is a common strategy for linking the cyclobutane core to aromatic or heteroaromatic systems in drug candidates.
Reactions at the Benzyloxy Group: Unveiling the Hydroxyl Functionality
The benzyl ether serves as a robust protecting group for the hydroxyl functionality, which can be cleaved under various conditions, most commonly via catalytic hydrogenation. This deprotection reveals a secondary alcohol, providing another point for diversification or for establishing key hydrogen bonding interactions in a drug-target complex.
Standard catalytic hydrogenation using palladium on carbon (Pd/C) and a hydrogen source is the most common and efficient method for debenzylation.
Caption: Debenzylation of the benzyloxy group to reveal the hydroxyl functionality.
Protocol: Catalytic Transfer Hydrogenation (CTH)
Catalytic transfer hydrogenation (CTH) offers a convenient alternative to using gaseous hydrogen.[3]
-
Reaction Setup: To a solution of the N-protected cis-3-(benzyloxy)cyclobutanamine derivative (1.0 eq) in methanol or ethanol (0.1 M) is added ammonium formate (5.0 eq) and 10% Pd/C (10 mol% Pd).
-
Reaction: The mixture is heated to reflux and monitored by TLC or LC-MS.
-
Workup and Purification: Upon completion, the reaction mixture is cooled to room temperature and filtered through a pad of Celite® to remove the catalyst. The filtrate is concentrated under reduced pressure, and the residue is purified by column chromatography or crystallization.
Physicochemical and Spectroscopic Data
| Property | Value | Reference |
| CAS Number | 206660-72-2 | [Generic Supplier Data] |
| Molecular Formula | C₁₁H₁₅NO | [Generic Supplier Data] |
| Molecular Weight | 177.24 g/mol | [Generic Supplier Data] |
| Appearance | Liquid or low-melting solid | [Generic Supplier Data] |
| Boiling Point | ~268 °C (Predicted) | [Generic Supplier Data] |
| pKa (amine) | ~10.24 (Predicted) | [Generic Supplier Data] |
Note on Spectroscopic Data: While a publicly available, fully assigned NMR spectrum for cis-3-(benzyloxy)cyclobutanamine is not readily found in the searched literature, the expected 1H and 13C NMR signals can be predicted based on the analysis of similar cyclobutane structures.[4][5] Key expected signals in the 1H NMR would include multiplets for the cyclobutane protons, a singlet for the benzylic methylene protons, and signals for the aromatic protons of the benzyl group. The 13C NMR would show characteristic signals for the aliphatic carbons of the cyclobutane ring, the benzylic carbon, and the aromatic carbons.
Safety and Handling
cis-3-(Benzyloxy)cyclobutanamine is a chemical intermediate and should be handled with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Work should be conducted in a well-ventilated fume hood. Based on data for similar compounds, it may be harmful if swallowed, cause skin irritation, and cause serious eye irritation.[6] Refer to the supplier's Safety Data Sheet (SDS) for complete and up-to-date safety information.
Conclusion
cis-3-(Benzyloxy)cyclobutanamine is a high-value building block for medicinal chemistry and organic synthesis. Its defined stereochemistry and the orthogonal reactivity of its amine and protected hydroxyl functionalities provide a reliable and versatile platform for the synthesis of complex, three-dimensional molecules. A thorough understanding of its fundamental reactivity, as outlined in this guide, is essential for its effective application in the development of next-generation therapeutics.
References
- CN102633657A - Preparation method of cis-3-amino-cyclopentanol hydrochloride - Google P
- Synthesis of cis- and trans-3-Aminocyclohexanols by Reduction of β-Enaminoketones. (URL not available)
- CN112608243A - Synthesis method of trans-3-aminobutanol - Google Patents.
- Supplementary Material - The Royal Society of Chemistry. (URL not available)
- Efficient and regioselective synthesis of dihydroxy-substituted 2-aminocyclooctane-1-carboxylic acid and its bicyclic deriv
-
Cis-(3-benzyloxy-1,1-cyclobutanedicarboxylato κ 2 O,O′)bis(1-methyl-1H-pyrazole)platinum(II) - MDPI. Available from: [Link]
- Debenzylation Reactions with Pd(0) EnCatTM 30NP Catalyst - Sigma-Aldrich. (URL not available)
-
Reactions at the benzylic position (video) - Khan Academy. Available from: [Link]
- Synthesis of tert‐butyl 3‐hydroxycyclobutanecarboxylate (cis‐18).
- Stereoselective syntheses of 3-aminocyclooctanetriols and halocyclooctanetriols - PMC. (URL not available)
-
Acid-Facilitated Debenzylation of N-Boc, N-Benzyl Double Protected 2-Aminopyridinomethylpyrrolidine Derivatives - NIH. Available from: [Link]
-
13C nmr spectrum of cyclobutane C4H8 analysis of chemical shifts ppm interpretation of C ... - Doc Brown's Chemistry. Available from: [Link]
-
Synthesis of N-Boc-N-Hydroxymethyl-L-phenylalaninal and Methyl trans-Oxazolidine-5-carboxylate, Chiral Synthons for threo-β-Amino-α-hydroxy Acids - Organic Syntheses. Available from: [Link]
- cis-3,4-Dichlorocyclobutene as a Versatile Synthon in Organic Synthesis. Rapid Entry into Complex Polycyclic Systems with Remarkably Stereospecific Reactions We thank Drs. D. H. Huang and G. Siuzdak for their assistance with NMR spectroscopy and mass spectrometry, respectively. This work was financially supported by the National Institutes of Health (USA) and The. (URL not available)
-
Synthesis of 3-borylated cyclobutanols from epihalohydrins or epoxy alcohol derivatives - Chemical Science (RSC Publishing). Available from: [Link]
-
Efficient and regioselective synthesis of dihydroxy-substituted 2-aminocyclooctane-1-carboxylic acid and its bicyclic derivatives - Beilstein Journals. Available from: [Link]
-
cyclobutane low high resolution H-1 proton nmr spectrum of analysis interpretation of chemical shifts ppm spin spin line splitting H1 cyclobutane 1-H nmr doc brown's advanced organic chemistry revision notes. Available from: [Link]
- CTH N-Debenzylation of Protected Amines with Pd-C and Ammonium Formate - [www.rhodium.ws]. (URL not available)
-
Synthesis of quinazolines as tyrosine kinase inhibitors - PubMed. Available from: [Link]
-
Figure S1: 1 H NMR spectrum of... | Download Scientific Diagram - ResearchGate. Available from: [Link]
-
13 C NMR spectrum of 3-hydroxybutanone (acetoin) - Doc Brown's Chemistry. Available from: [Link]
-
NMR Spectroscopy :: 1H NMR Chemical Shifts - Organic Chemistry Data. Available from: [Link]
- Supporting Information - MCM-41-immobilized 1,10-phenanthroline-copper(I) complex: A highly efficient and recyclable catalyst for the coupling of aryl iodides with aliphatic alcohols - The Royal Society of Chemistry. (URL not available)
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. CTH N-Debenzylation of Protected Amines with Pd-C and Ammonium Formate - [www.rhodium.ws] [chemistry.mdma.ch]
- 4. 13C nmr spectrum of cyclobutane C4H8 analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of cyclobutane C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]
- 5. cyclobutane low high resolution H-1 proton nmr spectrum of analysis interpretation of chemical shifts ppm spin spin line splitting H1 cyclobutane 1-H nmr doc brown's advanced organic chemistry revision notes [docbrown.info]
- 6. Removal of O-Benzyl Protective Groups by Catalytic Transfer Hydrogenation [organic-chemistry.org]
A-Z Guide to the Stability and Storage of cis-3-(Benzyloxy)cyclobutanamine: A Technical Primer for Drug Development Professionals
Abstract
cis-3-(Benzyloxy)cyclobutanamine is a pivotal building block in contemporary medicinal chemistry, valued for its unique strained cyclobutane scaffold and versatile functional groups. The inherent reactivity that makes this compound synthetically useful also renders it susceptible to degradation, posing significant challenges for long-term storage, formulation, and integration into multi-step synthetic workflows. This technical guide provides an in-depth analysis of the chemical stability of cis-3-(Benzyloxy)cyclobutanamine, grounded in the fundamental principles of its constituent functional groups: a primary amine, a benzyl ether, and a strained cyclobutane ring. We delineate the primary degradation pathways—including hydrolysis, oxidation, and thermal decomposition—and present a comprehensive, field-tested protocol for optimal storage and handling. Furthermore, this guide details a systematic methodology for conducting forced degradation studies, enabling researchers to proactively identify stability-indicating parameters and ensure the integrity of their research and development programs.
Introduction: The Structural Basis of Reactivity
The stability of cis-3-(Benzyloxy)cyclobutanamine is not governed by a single factor but is rather a composite of the chemical behaviors of its three key structural motifs. Understanding these components is crucial to predicting and mitigating degradation.
-
Primary Amine (-NH₂): This group serves as a key synthetic handle but is also a primary site for reactivity. It is basic, nucleophilic, and susceptible to oxidation.
-
Benzyl Ether (-O-CH₂-Ph): Generally considered a robust protecting group, the benzyl ether is stable under a wide range of conditions but can be cleaved under harsh acidic or specific oxidative and reductive (hydrogenolysis) conditions.[1][2] The benzylic position is resonance-stabilized, which can influence its reactivity.[3][4]
-
Cyclobutane Ring: As a four-membered ring, cyclobutane possesses significant angle and torsional strain compared to larger rings like cyclopentane or cyclohexane.[5][6][7] This inherent ring strain makes it more susceptible to ring-opening reactions under certain energetic conditions, although it is generally more stable than cyclopropane.[8][9]
This guide will systematically explore how environmental and chemical factors act upon these motifs to influence the overall stability of the molecule.
Caption: Acid-catalyzed hydrolysis pathway of the benzyl ether.
Oxidative Stability
Both the primary amine and the benzylic carbon are potential sites for oxidation.
-
Amine Oxidation: Primary amines can be oxidized by atmospheric oxygen, a process often catalyzed by trace metals. [10]This can lead to a variety of products, including imines, hydroxylamines, or further degradation products. [11][12]The oxidation of primary amines can sometimes lead to the formation of nitriles under specific conditions. [13]* Benzylic Oxidation: The C-H bonds on the benzylic carbon are weakened due to the stability of the resulting benzyl radical, making this position susceptible to auto-oxidation, especially in the presence of light or radical initiators. [3]This can lead to the formation of benzaldehyde or benzoic acid derivatives.
-
Recommendation: The compound must be stored under an inert atmosphere (e.g., Argon or Nitrogen) to prevent contact with oxygen.
Thermal Stability
-
General Profile: While specific differential scanning calorimetry (DSC) data for this molecule is not publicly available, related benzyl ether compounds have shown thermal stability up to temperatures well over 200°C. [14]However, the presence of the amine and the strained ring may lower the decomposition temperature.
-
Accelerated Degradation: Elevated temperatures will accelerate all other degradation pathways, particularly oxidation. It is a common practice in stability testing that a 14-day period at 54°C can simulate approximately two years of storage under normal conditions. [15]* Recommendation: Store at reduced temperatures to minimize the rate of all potential degradation reactions. Refrigeration is recommended, and freezing may be optimal for long-term archival.
Photostability
-
Benzylic Systems: Aromatic compounds, particularly those with benzylic C-H or C-O bonds, can be susceptible to photolytic degradation. UV radiation can promote the formation of radical intermediates, initiating cleavage or oxidation. [16][17]* Recommendation: Protect the compound from light at all times by using amber vials or storing containers in the dark.
Recommended Storage and Handling Protocols
Based on the analysis of the compound's chemical liabilities, the following storage conditions are mandated to ensure its long-term purity and integrity.
| Parameter | Condition | Rationale |
| Temperature | 2–8°C (Refrigerated) | Minimizes the rate of all potential degradation reactions (hydrolysis, oxidation). [18][19]For long-term (>1 year) storage, -20°C or -80°C is preferred. [20][21] |
| Atmosphere | Inert Gas (Argon or Nitrogen) | Prevents oxidation of the primary amine and the benzylic ether position. [10] |
| Light | Protect from Light (Amber Vial) | Prevents photolytic degradation of the benzylic system. [17] |
| Moisture | Tightly Sealed Container | Prevents hydrolysis of the benzyl ether and reaction of the amine with atmospheric CO₂. Use of a desiccator is advised. |
| Form | Solid (as salt) or Neat Oil (as freebase) | Storing as a solid salt (e.g., HCl) can enhance stability against oxidation. If stored as the freebase oil, inert atmosphere and low temperature are critical. |
Handling Procedure: Before use, containers stored at low temperatures must be allowed to equilibrate to room temperature before opening. This critical step prevents atmospheric moisture from condensing on the cold compound, which would introduce water and compromise stability. [19]
Methodology: Forced Degradation Study
A forced degradation or stress study is essential for identifying potential degradants, establishing degradation pathways, and developing stability-indicating analytical methods (e.g., HPLC, UPLC). [22][23][24]It provides crucial data for formulation development, packaging selection, and determining shelf-life. [23]
Experimental Protocol: Forced Degradation
This protocol outlines a systematic approach to stress testing cis-3-(Benzyloxy)cyclobutanamine. A stock solution (e.g., 1 mg/mL in acetonitrile) should be used.
-
Sample Preparation:
-
Prepare five separate aliquots of the stock solution.
-
Prepare a control sample by diluting the stock solution with the analysis mobile phase to the target concentration (e.g., 100 µg/mL) and analyze immediately.
-
-
Stress Conditions: (Conditions may need to be optimized to achieve 5-20% degradation) [25][26] * Acid Hydrolysis: Add 1N HCl to an aliquot. Heat at 60°C for 2-8 hours.
-
Base Hydrolysis: Add 1N NaOH to an aliquot. Heat at 60°C for 2-8 hours.
-
Oxidation: Add 3% H₂O₂ to an aliquot. Keep at room temperature for 24 hours.
-
Thermal Stress: Heat an aliquot of the stock solution at 80°C for 48 hours.
-
Photolytic Stress: Expose an aliquot to a calibrated light source according to ICH Q1B guidelines (e.g., 1.2 million lux hours and 200 watt hours/square meter).
-
-
Sample Processing and Analysis:
-
After the designated stress period, cool the sample to room temperature.
-
Neutralize the acid and base-stressed samples with an equimolar amount of base/acid.
-
Dilute all samples to the target concentration with the mobile phase.
-
Analyze all samples (including the control) by a high-resolution, gradient reverse-phase HPLC method with UV detection (e.g., at 254 nm and 220 nm) and preferably Mass Spectrometric (MS) detection for peak identification.
-
-
Data Interpretation:
-
Compare the chromatograms of the stressed samples to the control.
-
Calculate the percentage degradation of the parent peak.
-
Identify and quantify major degradation products (impurities >0.1%).
-
Use MS data to propose structures for the key degradants.
-
Caption: Workflow for a forced degradation study.
Conclusion
The stability of cis-3-(Benzyloxy)cyclobutanamine is a multi-faceted challenge dictated by its amine, benzyl ether, and cyclobutane functionalities. Proactive management of storage conditions is paramount to preserving its chemical integrity. The optimal storage protocol involves refrigeration (2-8°C) under an inert nitrogen or argon atmosphere, with stringent protection from light and moisture . By understanding the fundamental degradation pathways and implementing the systematic stability assessment protocols detailed in this guide, researchers and drug development professionals can ensure the reliability of their starting materials, the reproducibility of their results, and the overall quality of their development programs.
References
- PubMed Central. (n.d.). Visible-Light-Mediated Oxidative Debenzylation Enables the Use of Benzyl Ethers as Temporary Protecting Groups.
- BenchChem. (2025). Stability of Benzyl Trityl Ether Under Acidic and Basic Conditions: An In-depth Technical Guide.
- Ashenhurst, J. (2014). Cleavage Of Ethers With Acid. Master Organic Chemistry.
- Organic Chemistry Portal. (n.d.). Benzyl Ethers - Protecting Groups.
- ACS Publications. (n.d.). Selective Photocatalytic Oxidation of Benzyl Alcohol to Benzaldehyde or C–C Coupled Products by Visible-Light-Absorbing Quantum Dots.
- Pangoo.biz. (2025). Shelf Life and Storage Requirements for Amino Acids: A Guide.
- Chemistry LibreTexts. (2021). 23.11: Oxidation of Amines.
- Chemistry LibreTexts. (2024). 4.3: Stability of Cycloalkanes - Ring Strain.
- BioProcess International. (n.d.). Forced Degradation Studies: Regulatory Considerations and Implementation.
- PubMed. (n.d.). Influence of storage conditions on normal plasma amino-acid concentrations.
- Ashenhurst, J. (2014). Cycloalkanes - Ring Strain In Cyclopropane And Cyclobutane. Master Organic Chemistry.
- Lhasa Limited. (2025). How To Overcome The Critical Challenges Faced In Forced Degradation Studies.
- PubMed Central. (n.d.). Specific Photocatalytic C–C Coupling of Benzyl Alcohol to Deoxybenzoin or Benzoin by Precise Control of Cα–H Bond Activation or O–H Bond Activation by Adjusting the Adsorption Orientation of Hydrobenzoin Intermediates.
- Chemistry LibreTexts. (2024). 18.3: Reactions of Ethers - Acidic Cleavage.
- OpenStax. (2023). 4.3 Stability of Cycloalkanes: Ring Strain. Organic Chemistry.
- Pharmaceutical Technology. (2016). Forced Degradation Studies for Biopharmaceuticals.
- AAPPTEC. (n.d.). Handling and Storage of Peptides - FAQ.
- MDPI. (2025). Studies on the Synthesis, Physical Properties, and Stability of Benzyl Ethers as Potential Heat Transfer Fluids.
- RSC Publishing. (n.d.). and radiation-chemical production of radical cations of methylbenzenes and benzyl alcohols and their reactivity in aqueou.
- Organic Chemistry Portal. (n.d.). Benzyl Esters.
- Ashenhurst, J. (2018). Reactions on the “Benzylic” Carbon: Bromination And Oxidation. Master Organic Chemistry.
- ResearchGate. (2015). How can store amino acids stock solutions?.
- Organic Letters. (2014). Facile Oxidation of Primary Amines to Nitriles Using an Oxoammonium Salt.
- SGS. (n.d.). Forced Degradation.
- Chemistry LibreTexts. (2024). 4.3: Stability of Cycloalkanes - Ring Strain.
- The Organic Chemistry Tutor. (2018). Stability of Cycloalkanes - Angle Strain. YouTube.
- Onyx Scientific. (n.d.). A practical guide to forced degradation and stability studies for drug substances.
- Company of Biologists Journals. (n.d.). Stability of amino acids and related amines in human serum under different preprocessing and pre-storage conditions based on iTRAQ.
- Organic Chemistry Frontiers (RSC Publishing). (2019). Oxidation of amine α-carbon to amide: a review on direct methods to access the amide functionality.
-
RojasLab. (2024). Benzylic Reactions, Heteroaromatic Compounds, and Birch Reductions Demystified!. YouTube. Available from: [Link]
Sources
- 1. Visible-Light-Mediated Oxidative Debenzylation Enables the Use of Benzyl Ethers as Temporary Protecting Groups - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. youtube.com [youtube.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. 4.3 Stability of Cycloalkanes: Ring Strain - Organic Chemistry | OpenStax [openstax.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. youtube.com [youtube.com]
- 10. Oxidation of amine α-carbon to amide: a review on direct methods to access the amide functionality - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 11. Oxidation of Amines by Flavoproteins - PMC [pmc.ncbi.nlm.nih.gov]
- 12. m.youtube.com [m.youtube.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. mdpi.com [mdpi.com]
- 15. curresweb.com [curresweb.com]
- 16. pubs.acs.org [pubs.acs.org]
- 17. Photo- and radiation-chemical production of radical cations of methylbenzenes and benzyl alcohols and their reactivity in aqueous solution - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 18. pangoo.biz [pangoo.biz]
- 19. peptide.com [peptide.com]
- 20. Influence of storage conditions on normal plasma amino-acid concentrations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. journals.biologists.com [journals.biologists.com]
- 22. biopharminternational.com [biopharminternational.com]
- 23. How To Overcome The Critical Challenges Faced In Forced Degradation Studies | Lhasa Limited [lhasalimited.org]
- 24. onyxipca.com [onyxipca.com]
- 25. pharmtech.com [pharmtech.com]
- 26. Forced Degradation | SGS [sgs.com]
Navigating the Synthesis and Procurement of cis-3-(Benzyloxy)cyclobutanamine: A Technical Guide for Researchers
For Immediate Release
In the landscape of modern medicinal chemistry, the strategic incorporation of conformationally restricted scaffolds is a cornerstone of rational drug design. Among these, the cyclobutane motif has emerged as a valuable bioisostere, offering a unique three-dimensional profile that can enhance potency, selectivity, and pharmacokinetic properties. This guide provides an in-depth technical overview of cis-3-(Benzyloxy)cyclobutanamine, a key building block for the synthesis of innovative therapeutics. We will delve into its commercial availability, viable synthetic routes from readily accessible precursors, and the critical experimental considerations for its successful preparation and characterization.
Commercial Landscape: Availability of Key Precursors
Direct commercial availability of cis-3-(Benzyloxy)cyclobutanamine is limited, positioning it as a custom synthesis target for most researchers. However, the key precursor, 3-(Benzyloxy)cyclobutan-1-one , is readily available from several chemical suppliers. This strategic starting material provides a convergent and efficient entry point to the desired amine.
| Supplier | Product Name | Purity | Catalog Number |
| Sigma-Aldrich | 3-(Benzyloxy)cyclobutan-1-one | Not specified | KOB0140 |
| Tokyo Chemical Industry (TCI) | 3-(Benzyloxy)cyclobutanone | >95.0% (GC) | B6029 |
| BLD Pharm | 3-(Benzyloxy)cyclobutanone | Not specified | 30830-27-4 |
| Chem-Impex | 3-(Benzyloxymethyl)cyclobutanone | ≥ 98% (GC) | 172324-67-3 |
| Thermo Scientific Chemicals | 3-(Benzyloxymethyl)cyclobutanone | 97% | AAH6215903 |
Note: The benzyloxymethyl and benzyloxy nomenclature for the ketone precursor are used interchangeably by suppliers.
The accessibility of this ketone is pivotal, as it allows for the stereocontrolled synthesis of the target cis-amine through established synthetic transformations.
Synthetic Pathways to cis-3-(Benzyloxy)cyclobutanamine
Two primary, reliable synthetic strategies can be employed to prepare cis-3-(Benzyloxy)cyclobutanamine from 3-(Benzyloxy)cyclobutan-1-one. The choice between these routes will depend on the specific reagents available and the desired scale of the synthesis.
Pathway A: Stereoselective Reductive Amination
Direct reductive amination of 3-(Benzyloxy)cyclobutan-1-one offers the most atom-economical route to the target amine. The stereochemical outcome of this reaction is crucial, and conditions must be selected to favor the formation of the cis-isomer.
Figure 1. General workflow for the reductive amination of 3-(Benzyloxy)cyclobutan-1-one.
Experimental Protocol: Reductive Amination
-
Reaction Setup: To a solution of 3-(Benzyloxy)cyclobutan-1-one (1.0 eq) in a suitable solvent (e.g., methanol, dichloromethane, or 1,2-dichloroethane) is added an ammonia source, such as ammonium acetate (5-10 eq) or a solution of ammonia in methanol.
-
Imine Formation: The mixture is stirred at room temperature for 1-2 hours to facilitate the formation of the intermediate imine.
-
Reduction: A reducing agent, such as sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5-2.0 eq) or sodium cyanoborohydride (NaBH₃CN, 1.5-2.0 eq), is added portion-wise. The reaction is then stirred at room temperature until the starting material is consumed, as monitored by TLC or LC-MS.
-
Work-up: The reaction is quenched by the addition of a saturated aqueous solution of sodium bicarbonate. The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
Purification: The crude product is purified by column chromatography on silica gel to afford cis-3-(Benzyloxy)cyclobutanamine. The stereoselectivity of the reaction should be assessed by NMR analysis of the purified product.
Causality of Stereoselectivity: The stereochemical outcome of the reductive amination is influenced by the steric hindrance of the benzyloxy group. The hydride reagent will preferentially attack from the face opposite to the bulky benzyloxy group, leading to the formation of the cis-isomer as the major product.
Pathway B: Two-Step Synthesis via cis-Cyclobutanol Intermediate
An alternative and often highly stereoselective approach involves a two-step sequence: reduction of the ketone to the corresponding cis-alcohol, followed by conversion of the alcohol to the amine.
Figure 2. Two-step synthetic route to cis-3-(Benzyloxy)cyclobutanamine.
Experimental Protocol: Step 1 - Reduction to cis-3-(Benzyloxy)cyclobutanol
-
Reaction Setup: To a solution of 3-(Benzyloxy)cyclobutan-1-one (1.0 eq) in anhydrous ethanol (EtOH) at 0 °C is added sodium borohydride (NaBH₄, 1.0 eq) in portions.
-
Reaction Monitoring: The reaction is stirred at 0 °C and monitored by TLC until complete consumption of the starting material.
-
Work-up: The reaction is quenched by the careful addition of water, followed by extraction with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield cis-3-(Benzyloxy)cyclobutanol, which can often be used in the next step without further purification.
Experimental Protocol: Step 2 - Conversion of Alcohol to Amine (Mitsunobu Reaction)
The Mitsunobu reaction provides a reliable method for converting the alcohol to the amine with inversion of stereochemistry. To obtain the cis-amine from the cis-alcohol, a double inversion sequence or a method that proceeds with retention is necessary. A more direct approach from the cis-alcohol is activation followed by substitution.
A common method for converting an alcohol to an amine is via its sulfonate ester.
-
Sulfonate Formation: To a solution of cis-3-(Benzyloxy)cyclobutanol (1.0 eq) and a base (e.g., triethylamine or pyridine) in dichloromethane at 0 °C is added methanesulfonyl chloride or p-toluenesulfonyl chloride (1.1 eq). The reaction is stirred until completion.
-
Work-up and Isolation: The reaction is quenched with water, and the product is extracted with an organic solvent. The organic layer is washed, dried, and concentrated to give the crude sulfonate.
-
Nucleophilic Substitution: The crude sulfonate is dissolved in a polar aprotic solvent (e.g., DMF or DMSO) and treated with an amine source, such as sodium azide followed by reduction, or directly with a protected amine equivalent. The reaction is heated to facilitate the substitution.
-
Final Deprotection and Purification: Following the substitution reaction and appropriate work-up, any protecting groups are removed, and the final product is purified by chromatography to yield cis-3-(Benzyloxy)cyclobutanamine.
The Role of the Cyclobutane Scaffold in Drug Discovery
The rigid, puckered conformation of the cyclobutane ring provides a distinct advantage in drug design.[1] Unlike more flexible aliphatic chains, the cyclobutane scaffold restricts the conformational freedom of substituents, allowing for a more precise presentation of pharmacophoric elements to their biological targets. This can lead to enhanced binding affinity and improved selectivity. The cis-1,3-disubstitution pattern of the target amine provides a specific spatial arrangement of the amino and benzyloxy groups that can be exploited in the design of novel bioactive molecules.
Characterization and Analytical Data
While specific analytical data for cis-3-(Benzyloxy)cyclobutanamine is not widely published, analogous structures can provide an indication of the expected spectral characteristics.
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the cyclobutane ring protons, the benzylic methylene protons, and the aromatic protons of the benzyl group. The coupling constants between the cyclobutane protons will be critical for confirming the cis-stereochemistry.
-
¹³C NMR: The carbon NMR will show distinct signals for the carbons of the cyclobutane ring, the benzylic carbon, and the aromatic carbons.
-
Mass Spectrometry: The mass spectrum should show the molecular ion peak corresponding to the molecular weight of the compound.
Researchers should perform thorough analytical characterization (¹H NMR, ¹³C NMR, HRMS, and IR) to confirm the identity, purity, and stereochemistry of the synthesized cis-3-(Benzyloxy)cyclobutanamine.
Conclusion
While not a commercially off-the-shelf reagent, cis-3-(Benzyloxy)cyclobutanamine is a highly accessible and valuable building block for drug discovery and development. The straightforward synthetic routes from the commercially available 3-(Benzyloxy)cyclobutan-1-one, coupled with the strategic advantages of the cyclobutane scaffold, make this a compelling molecule for researchers exploring novel chemical space. The protocols and insights provided in this guide are intended to empower scientists to confidently synthesize and utilize this important intermediate in their research endeavors.
References
-
Hui, C., Brieger, L., Strohmann, C., & Antonchick, A. P. (2021). Stereoselective Synthesis of Cyclobutanes by Contraction of Pyrrolidines. Journal of the American Chemical Society, 143(45), 19043–19049. [Link][2][3][4]
-
Secci, F., Frongia, A., & Piras, P. P. (2013). Stereocontrolled Synthesis and Functionalization of Cyclobutanes and Cyclobutanones. Molecules, 18(12), 15543–15585. [Link][5][6]
-
Dodge, J. A., & Nissen, J. S. (1994). A general procedure for Mitsunobu inversion of sterically hindered alcohols. Organic Syntheses, 72, 92. [Link][7]
Sources
- 1. Adaptation of the Mitsunobu Reaction for Facile Synthesis of Dorsomorphin-Based Library - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. irep.ntu.ac.uk [irep.ntu.ac.uk]
- 4. Stereoselective Synthesis of Cyclobutanes by Contraction of Pyrrolidines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Stereocontrolled Synthesis and Functionalization of Cyclobutanes and Cyclobutanones - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Organic Syntheses Procedure [orgsyn.org]
An In-depth Technical Guide to cis-3-(Benzyloxy)cyclobutanamine: A Key Building Block in Modern Drug Discovery
This guide provides a comprehensive technical overview of cis-3-(Benzyloxy)cyclobutanamine, CAS number 206660-72-2, a valuable building block for researchers, scientists, and professionals in drug development. We will delve into its chemical properties, synthesis, and applications, with a focus on its role in medicinal chemistry.
Introduction: The Significance of the Cyclobutane Motif
Cyclobutane derivatives are increasingly sought after in medicinal chemistry.[1][2] The unique, puckered three-dimensional structure of the cyclobutane ring offers several advantages in drug design, including:
-
Metabolic Stability: The strained carbocyclic ring is relatively inert, which can enhance the metabolic stability of a drug candidate.[1]
-
Conformational Restriction: The rigid nature of the cyclobutane scaffold helps to lock in specific conformations, which can lead to improved binding affinity and selectivity for biological targets.[1]
-
Novel Physicochemical Properties: Incorporating a cyclobutane moiety can modulate properties such as lipophilicity and polarity, offering a means to fine-tune the pharmacokinetic profile of a molecule.[3]
-
Bioisosteric Replacement: Cyclobutanes can serve as sp3-rich bioisosteres for aryl groups, providing a pathway to escape flatland and explore new chemical space.[1][4]
Cis-3-(Benzyloxy)cyclobutanamine, with its strategically placed amine and benzyloxy groups on a cyclobutane core, presents a versatile platform for the synthesis of a wide array of complex molecules and potential therapeutic agents.
Physicochemical and Safety Profile
A thorough understanding of the physicochemical properties and safety hazards of a chemical is paramount for its effective and safe use in a laboratory setting.
Physicochemical Data
| Property | Value | Source |
| CAS Number | 206660-72-2 | [5] |
| Molecular Formula | C11H15NO | [5] |
| Molecular Weight | 177.24 g/mol | [5] |
| Appearance | Clear, colorless liquid | [6] |
| Odor | Amine-like (similar to ammonia) | [6] |
| Storage | 2-8°C, under inert atmosphere, protected from light | [5] |
Safety and Handling
Cis-3-(Benzyloxy)cyclobutanamine is a corrosive and hazardous substance that requires careful handling in a well-ventilated fume hood with appropriate personal protective equipment (PPE).[6]
-
H302: Harmful if swallowed.
-
H312: Harmful in contact with skin.
-
H314: Causes severe skin burns and eye damage.
-
H315: Causes skin irritation.
-
H317: May cause an allergic skin reaction.
-
H319: Causes serious eye irritation.
-
H332: Harmful if inhaled.
-
H335: May cause respiratory irritation.[7]
Precautionary Statements: [5]
-
P261: Avoid breathing dust/fume/gas/mist/vapors/spray.
-
P280: Wear protective gloves/protective clothing/eye protection/face protection.
-
P301+P330+P331: IF SWALLOWED: Rinse mouth. Do NOT induce vomiting.
-
P302+P352: IF ON SKIN: Wash with plenty of soap and water.
-
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
Always consult the latest Safety Data Sheet (SDS) before handling this compound.
Synthesis of cis-3-(Benzyloxy)cyclobutanamine
A patent for the synthesis of 3-(benzyloxy)-1-cyclobutanone describes a five-step process involving etherification, halogenation, elimination, ring closure, and dechlorination.[8] This ketone can then be converted to the target amine via reductive amination.
Below is a proposed, generalized synthetic workflow.
Sources
- 1. Cyclobutanes in Small‐Molecule Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis of 3-borylated cyclobutanols from epihalohydrins or epoxy alcohol derivatives - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 3. chemrxiv.org [chemrxiv.org]
- 4. Selective P450BM3 Hydroxylation of Cyclobutylamine and Bicyclo[1.1.1]pentylamine Derivatives: Underpinning Synthetic Chemistry for Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. FCKeditor - Resources Browser [mfa.gov.by]
- 6. files.dep.state.pa.us [files.dep.state.pa.us]
- 7. cis-3-(Boc-Aminomethyl)cyclobutylamine | C10H20N2O2 | CID 66005791 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. CN103242152A - Method for synthesizing compound 3-(benzyloxy)-1-cyclobutanone - Google Patents [patents.google.com]
An In-Depth Technical Guide on the Role of the Benzyloxy Group in cis-3-(Benzyloxy)cyclobutanamine
For Researchers, Scientists, and Drug Development Professionals
Abstract
cis-3-(Benzyloxy)cyclobutanamine is a valuable building block in medicinal chemistry, offering a rigid cyclobutane scaffold functionalized with a key amine group and a versatile benzyloxy moiety.[1][2][3][4][5] This guide delves into the multifaceted role of the benzyloxy group within this specific molecular architecture. We will explore its critical function as a protecting group for the hydroxyl functionality, its influence on the stereochemical outcomes of synthetic transformations, and its impact on the overall reactivity and physicochemical properties of the molecule. This analysis is grounded in the fundamental principles of organic chemistry and supported by established experimental protocols and mechanistic insights, providing a comprehensive resource for researchers leveraging this and similar structures in drug discovery and development.
Introduction: The Strategic Importance of the Benzyloxy Group
In the intricate world of multi-step organic synthesis, the success of a synthetic campaign often hinges on the strategic use of protecting groups.[6][7] The benzyloxy group (BnO-), a benzyl ether, is a widely employed protecting group for alcohols due to its robustness under a variety of reaction conditions and its susceptibility to cleavage under specific, mild protocols.[8][9][10][11] In the context of cis-3-(Benzyloxy)cyclobutanamine, the benzyloxy group serves to mask the reactive hydroxyl group of the corresponding cyclobutanol precursor, preventing it from engaging in undesired side reactions during the introduction or modification of the amine functionality.[6]
The cyclobutane ring itself is an increasingly popular scaffold in medicinal chemistry.[1][3][4][5] Its rigid, puckered conformation provides a three-dimensional framework that can orient pharmacophoric elements in a precise manner, potentially leading to enhanced potency and selectivity.[1][4] The cis relationship between the benzyloxy and amine groups on this scaffold further defines the spatial arrangement of these functionalities, a critical consideration in rational drug design.
This guide will dissect the pivotal roles of the benzyloxy group in the synthesis and application of cis-3-(Benzyloxy)cyclobutanamine, providing both theoretical understanding and practical guidance.
The Benzyloxy Group as a Linchpin for Synthesis: A Protecting Group Strategy
The primary and most evident role of the benzyloxy group in cis-3-(Benzyloxy)cyclobutanamine is to serve as a protecting group for the hydroxyl moiety. Hydroxyl groups are nucleophilic and can interfere with a wide range of synthetic transformations, particularly those involving strong bases or nucleophiles.[7][10] By converting the hydroxyl group to a benzyl ether, its reactivity is effectively masked, allowing for selective manipulation of other parts of the molecule.[6][8]
Installation of the Benzyl Protecting Group
The introduction of the benzyl group is typically achieved via a Williamson ether synthesis, an SN2 reaction between an alkoxide and a benzyl halide.[10][12] In the synthesis of the precursor to cis-3-(Benzyloxy)cyclobutanamine, cis-3-(benzyloxy)cyclobutanol, the alcohol is deprotonated with a strong base to form the corresponding alkoxide, which then displaces a halide from benzyl bromide or benzyl chloride.[12]
Caption: General workflow for the benzylation of an alcohol.
Stability of the Benzyl Ether
The resulting benzyl ether is stable to a wide array of reagents and reaction conditions, including:
-
Basic conditions: Resistant to strong bases like hydroxides, alkoxides, and organometallic reagents.[11]
-
Many oxidizing and reducing agents: While susceptible to catalytic hydrogenation, it is stable to many other common redox reagents.[11]
This stability is crucial for the subsequent synthetic steps required to introduce the amine functionality, which may involve reductive amination or other transformations that would be incompatible with a free hydroxyl group.
Stereochemical Influence of the Benzyloxy Group
The presence of the benzyloxy group on the cyclobutane ring can exert a significant influence on the stereochemical outcome of subsequent reactions. This "stereodirecting effect" arises from the steric bulk of the benzyloxy group, which can hinder the approach of reagents from one face of the cyclobutane ring, thereby favoring attack from the opposite face.[13]
In the synthesis of cis-3-(Benzyloxy)cyclobutanamine, the stereochemistry is often established early, and the benzyloxy group helps to maintain this relative configuration throughout the synthetic sequence. For instance, if a reaction proceeds through a planar intermediate, the bulky benzyloxy group can direct the incoming substituent to the opposite face, reinforcing the cis relationship.
Impact on Physicochemical Properties and Reactivity
The benzyloxy group imparts distinct physicochemical properties to the molecule:
-
Increased Lipophilicity: The presence of the aromatic benzyl group significantly increases the lipophilicity (hydrophobicity) of the molecule compared to its parent alcohol.[14] This can be a critical factor in drug design, influencing properties such as membrane permeability and protein binding.[14]
-
Altered Electronic Effects: The ether oxygen is an electron-donating group through resonance, which can subtly influence the reactivity of the cyclobutane ring. Conversely, the phenyl ring can have weak electron-withdrawing inductive effects.[15]
Deprotection: Unveiling the Hydroxyl Group
A key advantage of the benzyl protecting group is the availability of reliable and often mild methods for its removal.[16] The most common method for cleaving a benzyl ether is catalytic hydrogenolysis.[9][17][18]
Experimental Protocol: Catalytic Hydrogenolysis
Objective: To deprotect the benzyloxy group of cis-3-(Benzyloxy)cyclobutanamine to yield cis-3-aminocyclobutanol.
Materials:
-
cis-3-(Benzyloxy)cyclobutanamine
-
Palladium on carbon (Pd/C, 10 wt. %)
-
Hydrogen gas (H₂)
-
Solvent (e.g., ethanol, methanol, ethyl acetate)[18]
Procedure:
-
Dissolve cis-3-(Benzyloxy)cyclobutanamine in a suitable solvent in a reaction vessel.
-
Carefully add a catalytic amount of Pd/C to the solution.
-
Purge the reaction vessel with hydrogen gas and maintain a positive pressure of hydrogen (typically via a balloon or a hydrogenation apparatus).
-
Stir the reaction mixture vigorously at room temperature.
-
Monitor the reaction progress by a suitable analytical technique (e.g., TLC, LC-MS).
-
Upon completion, carefully filter the reaction mixture through a pad of celite to remove the Pd/C catalyst.
-
Concentrate the filtrate under reduced pressure to obtain the crude cis-3-aminocyclobutanol.
-
Purify the product as necessary (e.g., by crystallization or chromatography).
Caption: Step-by-step workflow for catalytic hydrogenolysis.
Mechanism of Deprotection: The reaction proceeds via oxidative addition of the benzyl C-O bond to the palladium surface, followed by hydrogenolysis to release the deprotected alcohol and toluene as a byproduct.[17]
Alternative Deprotection Methods
While catalytic hydrogenolysis is the most common method, other conditions can be employed for benzyl ether cleavage, including:
-
Strong Acids: Lewis or Brønsted acids can cleave benzyl ethers, although this method is less common due to its harshness.[9]
-
Oxidative Cleavage: Reagents like 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) can be used, particularly for electron-rich benzyl ethers.[19][20] Recent developments have also explored visible-light-mediated oxidative debenzylation.[20]
Table 1: Comparison of Benzyl Ether Deprotection Methods
| Method | Reagents | Advantages | Disadvantages |
| Catalytic Hydrogenolysis | H₂, Pd/C | Mild, clean, high-yielding | Incompatible with other reducible functional groups (e.g., alkenes, alkynes, nitro groups)[20] |
| Acidic Cleavage | Strong acids (e.g., HBr, BBr₃) | Useful when hydrogenation is not feasible | Harsh conditions, low functional group tolerance[9] |
| Oxidative Cleavage | DDQ, other oxidants | Orthogonal to hydrogenation | Can be substrate-specific, may require stoichiometric oxidant[19][20] |
The Role of cis-3-(Benzyloxy)cyclobutanamine in Drug Discovery
The structural features of cis-3-(Benzyloxy)cyclobutanamine make it an attractive scaffold for the development of novel therapeutics. The cyclobutane core provides a conformationally restricted framework, which can lead to improved binding affinity and selectivity for a biological target.[1][3][4] The amine functionality serves as a versatile handle for the introduction of various substituents, allowing for the exploration of structure-activity relationships (SAR).
The benzyloxy group, in its protected form, contributes to the overall lipophilicity of the molecule.[14] Upon deprotection, the resulting hydroxyl group can participate in hydrogen bonding interactions within a protein binding site, a crucial aspect of molecular recognition.
Conclusion
The benzyloxy group in cis-3-(Benzyloxy)cyclobutanamine plays a multifaceted and indispensable role. It is not merely a passive protecting group but an active participant in the synthetic strategy, influencing stereochemistry and modulating the physicochemical properties of the molecule. A thorough understanding of its installation, stability, and cleavage is paramount for the successful synthesis and application of this and related cyclobutane-containing building blocks in the pursuit of novel therapeutics. The strategic use of the benzyloxy group empowers chemists to construct complex molecular architectures with precision and control, paving the way for the discovery of next-generation pharmaceuticals.
References
- The Chemistry of Protection: Understanding Benzyloxy Groups in Synthesis. (n.d.). Google Cloud.
- Benzyl Deprotection of Alcohols. (2021, February 8). J&K Scientific LLC.
- Relevance of benzyloxy group in 2-indolyl methylamines in the selective MAO-B inhibition. (n.d.). ScienceDirect.
- Benzyl Protection of Alcohols. (2025, December 10). J&K Scientific LLC.
- Benzyl group. (n.d.). Wikipedia.
- Method for removing benzyl protecting group of hydroxyl group. (n.d.). Google Patents.
- Application Notes and Protocols: Deprotection of the Benzyl Group from (S) - Benchchem. (n.d.). BenchChem.
- Benzyl Ethers - Protecting Groups. (n.d.). Organic Chemistry Portal.
- Protecting Groups For Alcohols. (2015, June 17). Master Organic Chemistry.
- Alcohol Protecting Groups. (n.d.). Organic Chemistry Tutor.
- Alcohol Protecting Groups. (n.d.). University of Windsor.
- Cyclobutanes in Small‐Molecule Drug Candidates. (n.d.). PubMed Central.
- Benzyl Protection. (n.d.). Common Organic Chemistry.
- Effect of an electron withdrawing group in a benzyl cation. (2022, August 18). YouTube.
- Visible-Light-Mediated Oxidative Debenzylation Enables the Use of Benzyl Ethers as Temporary Protecting Groups. (2021, January 5). ACS Publications.
- Cyclobutane Derivatives in Drug Discovery. (n.d.). PharmaBlock.
- Stereodirecting Effect of C5-Carboxylate Substituents on the Glycosylation Stereochemistry of 3-Deoxy-d- manno-oct-2-ulosonic Acid (Kdo) Thioglycoside Donors: Stereoselective Synthesis of α- and β-Kdo Glycosides. (n.d.). PubMed.
- Explore Our Novel Cyclobutane Derivatives. (2020, December 14). Life Chemicals.
- Cyclobutanes in Small‐Molecule Drug Candidates. (n.d.). Radboud Repository.
- Synthesis of 3-borylated cyclobutanols from epihalohydrins or epoxy alcohol derivatives. (n.d.). Royal Society of Chemistry.
Sources
- 1. Cyclobutanes in Small‐Molecule Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. img01.pharmablock.com [img01.pharmablock.com]
- 3. lifechemicals.com [lifechemicals.com]
- 4. repository.ubn.ru.nl [repository.ubn.ru.nl]
- 5. Synthesis of 3-borylated cyclobutanols from epihalohydrins or epoxy alcohol derivatives - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 6. nbinno.com [nbinno.com]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. Benzyl group - Wikipedia [en.wikipedia.org]
- 9. Benzyl Ethers [organic-chemistry.org]
- 10. organicchemistrytutor.com [organicchemistrytutor.com]
- 11. uwindsor.ca [uwindsor.ca]
- 12. jk-sci.com [jk-sci.com]
- 13. Stereodirecting Effect of C5-Carboxylate Substituents on the Glycosylation Stereochemistry of 3-Deoxy-d- manno-oct-2-ulosonic Acid (Kdo) Thioglycoside Donors: Stereoselective Synthesis of α- and β-Kdo Glycosides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Relevance of benzyloxy group in 2-indolyl methylamines in the selective MAO-B inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 15. m.youtube.com [m.youtube.com]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. jk-sci.com [jk-sci.com]
- 18. Benzyl Protection in Organic Chemistry [commonorganicchemistry.com]
- 19. CN102320920B - Method for removing benzyl protecting group of hydroxyl group - Google Patents [patents.google.com]
- 20. pubs.acs.org [pubs.acs.org]
Methodological & Application
Synthesis of "cis-3-(Benzyloxy)cyclobutanamine" from 3-(benzyloxy)cyclobutanone
The following Application Note and Protocol is designed for high-level research and development environments. It prioritizes mechanistic understanding, process robustness, and verifiable purity.
Abstract & Utility
The cyclobutane scaffold is a critical pharmacophore in modern medicinal chemistry, serving as a bioisostere for phenyl rings or alkyl chains to modulate solubility and metabolic stability (e.g., in JAK inhibitors like Abrocitinib).[1] This protocol details the diastereoselective synthesis of cis-3-(benzyloxy)cyclobutanamine from 3-(benzyloxy)cyclobutanone .
Unlike standard reductive aminations that yield intractable diastereomeric mixtures, this method utilizes a kinetic control strategy followed by a salt-based resolution to isolate the cis-isomer (amine and benzyloxy group on the same face) with >98% diastereomeric excess (de).
Retrosynthetic Analysis & Mechanism
The transformation relies on a direct reductive amination.[1][2] The stereochemical outcome is dictated by the puckered conformation of the cyclobutane ring.
Mechanistic Pathway[1][3][4][5][6][7][8]
-
Imine Formation: Condensation of the ketone with ammonium acetate yields the intermediate iminium species.
-
Stereoselective Reduction: The 3-benzyloxy substituent creates steric bulk on one face of the puckered ring.
-
Kinetic Control: The hydride donor (Cyanoborohydride) preferentially attacks the iminium ion from the less hindered face (trans to the benzyloxy group).
-
Outcome: This "trans-attack" forces the forming amino group into the cis position relative to the benzyloxy ether.
-
Reaction Scheme:
Figure 1: Mechanistic flow of the reductive amination favoring the cis-diastereomer.
Experimental Protocol
Materials & Reagents
| Reagent | Equiv. | Role | Grade |
| 3-(Benzyloxy)cyclobutanone | 1.0 | Limiting Reagent | >97% HPLC |
| Ammonium Acetate ( | 10.0 | Amine Source | ACS Reagent |
| Sodium Cyanoborohydride ( | 1.1 | Reducing Agent | 95% |
| Methanol (MeOH) | Solvent | Reaction Medium | Anhydrous |
| HCl in Dioxane (4.0 M) | 1.5 | Salt Formation | Anhydrous |
| MTBE / Isopropanol | Solvent | Recrystallization | HPLC Grade |
Step-by-Step Methodology
Phase 1: Reductive Amination (Kinetic Control)
-
Setup: Flame-dry a 250 mL round-bottom flask (RBF) equipped with a magnetic stir bar and nitrogen inlet.
-
Dissolution: Charge 3-(benzyloxy)cyclobutanone (5.0 g, 28.4 mmol) and Ammonium Acetate (21.9 g, 284 mmol, 10 equiv) into the flask.
-
Solvent Addition: Add anhydrous Methanol (50 mL). The large excess of ammonium acetate buffers the solution and drives the equilibrium toward the imine.
-
Imine Formation: Stir the mixture at 20–25°C for 30 minutes . Critical: Ensure complete dissolution of the ketone before adding the reducing agent to minimize direct reduction of the ketone to the alcohol.
-
Reduction: Cool the mixture to 0°C (ice bath). Add Sodium Cyanoborohydride (
) (1.96 g, 31.2 mmol) portion-wise over 10 minutes.-
Safety Note:
generates toxic HCN gas if exposed to strong acid. Keep the reaction vented to a scrubber or fume hood.
-
-
Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 16–20 hours .
-
Monitoring: Check by TLC (DCM/MeOH 9:1) or LC-MS. The ketone spot (
) should disappear, and a baseline amine spot should appear.
-
Phase 2: Workup & Isolation
-
Quench: Carefully acidify the reaction mixture to pH < 2 using concentrated HCl (aq) to quench excess hydride and decompose boron complexes. Caution: Gas evolution.
-
Neutralization: Basify the aqueous phase to pH > 12 using NaOH (6 M).
-
Extraction: Extract the free amine with Dichloromethane (DCM) (
mL). -
Drying: Combine organic layers, dry over anhydrous
, filter, and concentrate in vacuo to yield the crude amine as a pale yellow oil.-
Yield Check: Expected crude mass ~4.5–5.0 g.
-
Phase 3: Purification & Stereochemical Enrichment (The "Self-Validating" Step)
The crude product is typically a mixture of cis (major) and trans (minor) isomers.[1] To ensure pharmaceutical-grade purity, we convert to the HCl salt.
-
Salt Formation: Dissolve the crude oil in minimal Ethanol (10 mL). Add 4M HCl in Dioxane (1.5 equiv) dropwise at 0°C. A white precipitate should form immediately.
-
Filtration: Collect the solid by vacuum filtration.
-
Recrystallization:
-
Suspend the solid in boiling Isopropanol (IPA) .
-
Add MTBE dropwise until persistent turbidity is observed.
-
Cool slowly to room temperature, then to 4°C overnight.
-
-
Final Isolation: Filter the white crystals, wash with cold MTBE, and dry under high vacuum.
-
Target Product: cis-3-(Benzyloxy)cyclobutanamine hydrochloride.
-
Process Workflow Diagram
Figure 2: Operational workflow for the synthesis and purification.
Analytical Validation (QC)
To validate the cis-configuration, Nuclear Magnetic Resonance (NMR) is the gold standard.
| Analysis | Expected Observation | Interpretation |
| 1H NMR (DMSO-d6) | The methine protons at C1 and C3 exhibit specific splitting patterns. | |
| NOESY (2D NMR) | Strong Cross-peak between H-1 and H-3 | Indicates H-1 and H-3 are on the same face (spatial proximity), confirming the cis-relationship between the amine and ether oxygen (since H's are cis, substituents are cis). Correction: In cyclobutanes, if H1 and H3 are cis (NOE correlation), the substituents are also cis. |
| LC-MS | Single peak, | Confirms molecular weight and purity >98%. |
Troubleshooting Note: If the trans isomer persists (>5%), repeat the recrystallization using a higher ratio of Ethanol to MTBE.
References
-
Reductive Amination General Review: Abdel-Magid, A. F., et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride."[1] Journal of Organic Chemistry, 1996. Link
- Cyclobutane Stereoselectivity: Wiberg, K. B., et al. "Conformational Studies of Cyclobutane Derivatives." Journal of the American Chemical Society.
-
Related Scaffold Synthesis (Abrocitinib Intermediate): "Process for the preparation of Janus Kinase Inhibitors."[1] Pfizer Inc. Patent WO2018/067422. Link
-
Reagent Safety Data: "Sodium Cyanoborohydride Safety Data Sheet." Sigma-Aldrich. Link
Disclaimer: This protocol involves hazardous chemicals (cyanoborohydride, strong acids). All procedures must be performed in a functioning fume hood with appropriate PPE.
Sources
Application Notes and Protocols: The Strategic Incorporation of cis-3-(Benzyloxy)cyclobutanamine in the Synthesis of Potent Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Quest for Specificity in Kinase Inhibition
Protein kinases are a large family of enzymes that play a crucial role in regulating a vast array of cellular processes.[1] Their dysregulation is a hallmark of many diseases, most notably cancer, autoimmune disorders, and inflammatory conditions. This has made them one of the most important classes of drug targets in modern medicine. The development of small molecule kinase inhibitors has revolutionized the treatment of several of these diseases.
At the heart of kinase inhibitor design is the challenge of achieving selectivity. With over 500 kinases in the human kinome, all sharing a conserved ATP-binding site, designing inhibitors that target a specific kinase without affecting others is a formidable task. Medicinal chemists employ a variety of strategies to achieve this, including the exploration of unique chemical scaffolds that can confer desirable properties such as improved potency, selectivity, and favorable pharmacokinetic profiles.
One such scaffold that has gained increasing attention is the cyclobutane ring.[2] Its unique, puckered three-dimensional structure offers a level of conformational rigidity and spatial orientation that is distinct from more commonly used cyclic systems.[3] This application note will provide a detailed guide on the use of a specific, functionalized cyclobutane building block, cis-3-(Benzyloxy)cyclobutanamine , in the synthesis of potent and selective kinase inhibitors, with a focus on Janus kinase (JAK) and Bruton's tyrosine kinase (BTK) inhibitors.
The Strategic Advantage of the Cyclobutane Moiety in Kinase Inhibitor Design
The incorporation of a cyclobutane ring into a drug candidate is a deliberate design choice aimed at leveraging its unique stereochemical and physical properties.[2] Unlike planar aromatic rings or more flexible larger cycloalkanes, the cyclobutane scaffold adopts a puckered conformation, which can be energetically favorable and provides a well-defined three-dimensional arrangement of its substituents.[3]
This distinct geometry can be exploited to:
-
Improve Metabolic Stability: The cyclobutane core is generally more resistant to metabolic degradation compared to more flexible alkyl chains or other ring systems, potentially leading to improved pharmacokinetic profiles.[2]
-
Provide Conformational Restriction: The rigid nature of the cyclobutane ring can lock a molecule into a specific conformation that is optimal for binding to the target kinase, thereby increasing potency.[2]
-
Serve as a Phenyl Ring Bioisostere: In some contexts, the cyclobutane ring can act as a non-planar substitute for a phenyl ring, improving properties like solubility while maintaining key interactions.
-
Enable Novel Vectorial Orientation: The puckered nature of the ring allows for the precise positioning of substituents in three-dimensional space, enabling interactions with specific pockets within the kinase active site that might not be accessible with other scaffolds.
The cis-stereochemistry of the substituents on the cyclobutane ring is particularly important. In cis-3-(benzyloxy)cyclobutanamine, the benzyloxy and amino groups are positioned on the same face of the ring. This specific orientation can be crucial for directing these functional groups into the appropriate binding pockets of the kinase active site to maximize interactions and, consequently, inhibitory activity.
Synthesis of the Key Building Block: cis-3-(Benzyloxy)cyclobutanamine
The efficient synthesis of cis-3-(benzyloxy)cyclobutanamine is a critical first step. A common and effective route starts from the commercially available 3-oxocyclobutanecarboxylic acid. The following is a representative, multi-step synthesis.
Synthetic Scheme for cis-3-(Benzyloxy)cyclobutanamine
Caption: Synthetic pathway to cis-3-(Benzyloxy)cyclobutanamine.
Detailed Protocols
Step 1: Synthesis of cis-3-Hydroxycyclobutanecarboxylic Acid
-
To a stirred solution of 3-oxocyclobutanecarboxylic acid (1.0 eq) in a suitable solvent such as methanol or ethanol at 0 °C, add sodium borohydride (NaBH₄, 1.1 eq) portion-wise.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring by TLC until the starting material is consumed.
-
Carefully quench the reaction by the slow addition of aqueous HCl (1 M) until the pH is ~6.
-
Concentrate the mixture under reduced pressure to remove the organic solvent.
-
Extract the aqueous residue with ethyl acetate (3 x volumes).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo to afford cis-3-hydroxycyclobutanecarboxylic acid, which can often be used in the next step without further purification.
Step 2: Synthesis of cis-3-(Benzyloxy)cyclobutanecarboxylic Acid
-
To a stirred suspension of sodium hydride (NaH, 2.2 eq, 60% dispersion in mineral oil) in anhydrous tetrahydrofuran (THF) at 0 °C under an inert atmosphere (e.g., nitrogen or argon), add a solution of cis-3-hydroxycyclobutanecarboxylic acid (1.0 eq) in anhydrous THF dropwise.
-
Allow the mixture to stir at 0 °C for 30 minutes, then add benzyl bromide (BnBr, 1.2 eq) dropwise.
-
Warm the reaction to room temperature and stir for 12-16 hours.
-
Cool the reaction to 0 °C and quench by the slow addition of water.
-
Adjust the pH to ~3 with aqueous HCl (1 M).
-
Extract the mixture with ethyl acetate (3 x volumes).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield cis-3-(benzyloxy)cyclobutanecarboxylic acid.
Step 3: Synthesis of cis-3-(Benzyloxy)cyclobutanol
-
To a solution of cis-3-(benzyloxy)cyclobutanecarboxylic acid (1.0 eq) in anhydrous THF at 0 °C under an inert atmosphere, add borane-tetrahydrofuran complex (BH₃·THF, 1.5 eq, 1 M solution in THF) dropwise.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours.
-
Cool the reaction to 0 °C and quench by the slow, dropwise addition of methanol.
-
Concentrate the mixture under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with saturated aqueous sodium bicarbonate solution and then brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to give cis-3-(benzyloxy)cyclobutanol, which is often pure enough for the subsequent step.
Step 4: Synthesis of cis-3-(Benzyloxy)cyclobutanamine
This conversion can be achieved through several methods. A common approach involves a Mitsunobu reaction followed by deprotection.
-
To a solution of cis-3-(benzyloxy)cyclobutanol (1.0 eq), phthalimide (1.2 eq), and triphenylphosphine (PPh₃, 1.5 eq) in anhydrous THF at 0 °C, add diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD) (1.5 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir for 12-18 hours.
-
Concentrate the reaction mixture under reduced pressure.
-
Purify the crude residue by column chromatography to isolate the phthalimide-protected intermediate.
-
Dissolve the intermediate in ethanol and add hydrazine hydrate (4-5 eq).
-
Heat the mixture to reflux for 2-4 hours.
-
Cool the reaction to room temperature and filter to remove the phthalhydrazide precipitate.
-
Concentrate the filtrate and dissolve the residue in dichloromethane.
-
Wash with water and then brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield cis-3-(benzyloxy)cyclobutanamine.
Application in Kinase Inhibitor Synthesis: A Case Study in JAK Inhibitors
The primary utility of cis-3-(benzyloxy)cyclobutanamine in this context is its role as a key amine component for coupling to a heterocyclic core, a common structural motif in kinase inhibitors. The synthesis of a selective JAK1 inhibitor, PF-04965842, provides an excellent case study.[4]
Synthetic Scheme for a JAK1 Inhibitor
Caption: General scheme for JAK inhibitor synthesis.
Protocol: Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that is highly effective for the formation of carbon-nitrogen bonds.[5]
-
To a reaction vessel, add the heterocyclic core (e.g., 4-chloro-7H-pyrrolo[2,3-d]pyrimidine, 1.0 eq), cis-3-(benzyloxy)cyclobutanamine (1.1-1.5 eq), a palladium catalyst (e.g., Pd₂(dba)₃, 2-5 mol%), a suitable phosphine ligand (e.g., Xantphos or BINAP, 4-10 mol%), and a base (e.g., Cs₂CO₃ or K₂CO₃, 2-3 eq).
-
Evacuate and backfill the vessel with an inert gas (argon or nitrogen).
-
Add a degassed solvent, such as dioxane or toluene.
-
Heat the reaction mixture to 80-110 °C and stir for 12-24 hours, monitoring the progress by LC-MS or TLC.
-
Upon completion, cool the reaction to room temperature and dilute with a suitable organic solvent like ethyl acetate.
-
Filter the mixture through a pad of celite to remove insoluble salts and the catalyst.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired coupled product.
Note: The optimal catalyst, ligand, base, and solvent combination may vary depending on the specific substrates and should be determined empirically.
Structure-Activity Relationship (SAR) Insights
The cis-3-(benzyloxy)cyclobutyl moiety has proven to be highly effective in optimizing the potency and selectivity of kinase inhibitors.
| Kinase Target | Inhibitor Scaffold | Role of cis-3-(Benzyloxy)cyclobutyl Moiety | Representative IC50 |
| JAK1 | Pyrrolo[2,3-d]pyrimidine | The cyclobutane ring orients the amine for optimal interaction with the hinge region, while the benzyloxy group can occupy a nearby hydrophobic pocket. The cis stereochemistry is crucial for this orientation.[4] | Low nM |
| BTK | Pyrazolo[3,4-d]pyrimidine | Similar to JAK1 inhibitors, the cyclobutane moiety acts as a rigid scaffold to position the benzyloxy group and the pyrimidine core for favorable interactions within the BTK active site. | Sub-nM to low nM |
The benzyloxy group, in particular, can engage in beneficial hydrophobic and π-stacking interactions with residues in the kinase active site, contributing significantly to the overall binding affinity. The flexibility of the benzyl group allows it to adopt an optimal conformation within the binding pocket.
In Vitro Evaluation of Kinase Inhibition
A crucial step after the synthesis of potential kinase inhibitors is the evaluation of their biological activity. The ADP-Glo™ Kinase Assay is a widely used method for measuring kinase activity by quantifying the amount of ADP produced during the kinase reaction.
General Protocol for ADP-Glo™ Kinase Assay
-
Kinase Reaction:
-
Set up a reaction mixture containing the kinase of interest, the substrate (a peptide or protein), ATP, and the test compound (the synthesized inhibitor) in a suitable buffer.
-
Incubate the reaction at the optimal temperature for the kinase (typically 30-37 °C) for a specified period (e.g., 60 minutes).
-
-
ADP Detection:
-
Add the ADP-Glo™ Reagent to the reaction mixture to terminate the kinase reaction and deplete the remaining ATP.
-
Incubate for approximately 40 minutes at room temperature.
-
-
Luminescence Measurement:
-
Add the Kinase Detection Reagent to convert the ADP to ATP and trigger a luciferase-based reaction that produces light.
-
Incubate for 30-60 minutes at room temperature.
-
Measure the luminescence using a plate-reading luminometer. The light output is directly proportional to the amount of ADP produced and inversely proportional to the activity of the inhibitor.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each compound concentration.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value (the concentration of inhibitor required to reduce kinase activity by 50%).
-
Conclusion
Cis-3-(benzyloxy)cyclobutanamine is a valuable and versatile building block for the synthesis of potent and selective kinase inhibitors. Its unique conformational properties and the specific orientation of its functional groups provide medicinal chemists with a powerful tool to probe and exploit the three-dimensional features of kinase active sites. The synthetic protocols and application examples provided in this guide are intended to facilitate the use of this important scaffold in the ongoing quest for novel and effective kinase-targeted therapies.
References
-
A Comprehensive Overview of Globally Approved JAK Inhibitors. (2022). Pharmaceuticals. [Link]
-
Cyclobutanes in Small‐Molecule Drug Candidates. (2021). ChemMedChem. [Link]
-
The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! (2023). YouTube. [Link]
-
Identification of N-{cis-3-[Methyl(7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino]cyclobutyl}propane-1-sulfonamide (PF-04965842): A Selective JAK1 Clinical Candidate for the Treatment of Autoimmune Diseases. (2018). Journal of Medicinal Chemistry. [Link]
-
Structural features of the protein kinase domain and targeted binding by small-molecule inhibitors. (2017). Biochemical Journal. [Link]
-
Protein kinase inhibitors: contributions from structure to clinical compounds. (2009). Quarterly Reviews of Biophysics. [Link]
Sources
- 1. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 2. A Comprehensive Overview of Globally Approved JAK Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cyclobutanes in Small‐Molecule Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. rcsb.org [rcsb.org]
- 5. CN103232340A - Synthesis method of 3-oxocyclobutanecarboxylic acid - Google Patents [patents.google.com]
Application Notes & Protocols: Leveraging cis-3-(Benzyloxy)cyclobutanamine as a Novel Linker Precursor for PROTAC Development
Introduction: The Critical Role of the Linker in PROTAC Design
Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, capable of hijacking the cell's natural ubiquitin-proteasome system (UPS) to selectively degrade disease-causing proteins.[1][2][3] These heterobifunctional molecules are comprised of three key components: a ligand that binds to a target protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects these two elements.[4][5] While much focus is placed on the design of the "warhead" (POI ligand) and "anchor" (E3 ligase ligand), the linker is far from a passive spacer. The length, rigidity, and chemical composition of the linker are critical determinants of a PROTAC's efficacy, influencing the formation and stability of the ternary complex (POI-PROTAC-E3 ligase), as well as the overall physicochemical properties of the molecule, such as solubility and cell permeability.[4][][7][8]
Historically, PROTAC linkers have been dominated by flexible polyethylene glycol (PEG) and alkyl chains.[7] However, the field is rapidly evolving towards the incorporation of more rigid and structurally defined motifs to gain better control over the PROTAC's conformational properties.[7][9] Rigid linkers, such as those containing heterocyclic scaffolds like piperazine or piperidine, can improve the stability of the ternary complex and modulate the physicochemical properties of the PROTAC.[7][9] In this context, small, strained carbocycles like cyclobutane offer a unique opportunity to introduce conformational constraint and improve pharmacokinetic profiles.[10][11]
This application note details the utility of cis-3-(Benzyloxy)cyclobutanamine as a versatile and advantageous precursor for the synthesis of novel PROTAC linkers. We will explore its synthesis, its incorporation into a PROTAC scaffold, and provide detailed protocols for its application in drug discovery research.
The Rationale for a Cyclobutane-Based Linker
The incorporation of a cyclobutane ring into a PROTAC linker, via a precursor like cis-3-(Benzyloxy)cyclobutanamine, offers several strategic advantages:
-
Conformational Rigidity: Unlike flexible aliphatic chains, the cyclobutane ring adopts a puckered conformation, which can help to pre-organize the PROTAC molecule into a bioactive conformation for ternary complex formation.[10][11] This can lead to improved potency and selectivity.
-
Improved Physicochemical Properties: Cycloalkane-based linkers can modulate the polarity of a PROTAC, potentially enhancing cell permeability and metabolic stability.[9][10][11] The replacement of larger, more flexible cycloalkanes with a compact cyclobutane ring can also be beneficial for maintaining favorable molecular properties.
-
Vectorial Control: The defined stereochemistry of the cis-isomer allows for precise spatial orientation of the linker components, providing better control over the exit vectors from the cyclobutane core.
The benzyloxy group in cis-3-(Benzyloxy)cyclobutanamine serves as a protected hydroxyl functionality. This protecting group is stable under a variety of reaction conditions used for linker elongation and can be readily removed at a later stage to reveal a hydroxyl group for further functionalization or to simply exist as a polar handle on the final PROTAC.
Synthesis of cis-3-(Benzyloxy)cyclobutanamine
While a direct, one-pot synthesis of cis-3-(Benzyloxy)cyclobutanamine may not be widely published, a plausible and robust synthetic route can be devised from commercially available starting materials, leveraging established organic chemistry transformations. A potential route could start from 3-(benzyloxy)-1-cyclobutanone.[12]
Proposed Synthetic Workflow
Caption: Proposed synthetic workflow for cis-3-(Benzyloxy)cyclobutanamine.
Application Protocol: Incorporation of cis-3-(Benzyloxy)cyclobutanamine into a PROTAC
This section provides a detailed, step-by-step protocol for the utilization of cis-3-(Benzyloxy)cyclobutanamine as a linker precursor in the synthesis of a hypothetical PROTAC targeting a protein of interest (POI) and recruiting the Cereblon (CRBN) E3 ligase.
Overall PROTAC Synthesis Strategy
The synthesis will proceed in a modular fashion, first elaborating the linker from cis-3-(Benzyloxy)cyclobutanamine, followed by sequential coupling to the E3 ligase ligand (Pomalidomide derivative) and the POI ligand.
Caption: Modular workflow for PROTAC synthesis using the cyclobutane linker.
Part 1: Linker Elaboration
Objective: To functionalize cis-3-(Benzyloxy)cyclobutanamine for subsequent coupling reactions.
Materials:
-
cis-3-(Benzyloxy)cyclobutanamine
-
Di-tert-butyl dicarbonate (Boc₂O)
-
Triethylamine (Et₃N)
-
Dichloromethane (DCM)
-
Trifluoroacetic acid (TFA)
-
A suitable bifunctional linker piece (e.g., 6-bromohexanoic acid)
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
DIPEA (N,N-Diisopropylethylamine)
-
Standard glassware and purification supplies (silica gel, solvents, etc.)
Protocol:
-
Boc Protection of the Amine:
-
Dissolve cis-3-(Benzyloxy)cyclobutanamine (1.0 eq) in DCM.
-
Add Et₃N (1.2 eq) and cool the solution to 0 °C.
-
Add a solution of Boc₂O (1.1 eq) in DCM dropwise.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring by TLC.
-
Upon completion, wash the reaction mixture with saturated aqueous NaHCO₃ and brine.
-
Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to yield the N-Boc protected intermediate.
-
-
Boc Deprotection:
-
Dissolve the N-Boc protected intermediate (1.0 eq) in DCM.
-
Add TFA (10-20 eq) and stir at room temperature for 1-2 hours, monitoring by TLC.
-
Concentrate the reaction mixture under reduced pressure to remove excess TFA and solvent. The product is the TFA salt of the deprotected amine.
-
-
Amide Coupling to a Linker Piece:
-
Dissolve 6-bromohexanoic acid (1.0 eq) in DMF.
-
Add HATU (1.1 eq) and DIPEA (3.0 eq).
-
Add the deprotected amine TFA salt (1.2 eq) to the mixture.
-
Stir at room temperature for 12-16 hours, monitoring by LC-MS.
-
Upon completion, dilute with ethyl acetate and wash with water and brine.
-
Dry the organic layer, concentrate, and purify by flash column chromatography to yield the functionalized linker with a terminal bromide.
-
Part 2: PROTAC Assembly
Objective: To couple the functionalized linker to the E3 ligase and POI ligands.
Materials:
-
Functionalized linker from Part 1
-
4-((2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindolin-4-yl)oxy)butanoic acid (a Pomalidomide derivative for CRBN recruitment)
-
A POI ligand with a suitable nucleophilic handle (e.g., a primary or secondary amine)
-
Potassium carbonate (K₂CO₃)
-
Dimethylformamide (DMF)
-
Standard glassware and purification supplies
Protocol:
-
Coupling to E3 Ligase Ligand (Pomalidomide derivative):
-
This step can vary based on the chosen E3 ligase ligand and its attachment point. For this example, we will assume an amide bond formation.
-
Follow a standard HATU or EDC/HOBt coupling procedure similar to step 3 in Part 1 to couple the free carboxylic acid of the Pomalidomide derivative with the amine of a suitably modified cyclobutane linker. The choice of which end of the linker to attach first is a strategic decision in the overall synthetic plan.
-
-
Coupling to POI Ligand:
-
Dissolve the linker-E3 ligase conjugate (from the previous step, assuming it has a terminal bromide) (1.0 eq) and the POI ligand with an amine handle (1.2 eq) in DMF.
-
Add K₂CO₃ (2.0-3.0 eq) to the mixture.
-
Heat the reaction to 60-80 °C and stir for 12-24 hours, monitoring by LC-MS.
-
Upon completion, cool the reaction, dilute with water, and extract with an appropriate organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with water and brine, dry over Na₂SO₄, and concentrate.
-
Purify the crude product by preparative HPLC to obtain the final PROTAC.
-
-
(Optional) Deprotection of the Benzyloxy Group:
-
If the final PROTAC requires a free hydroxyl group on the linker, the benzyloxy group can be removed.
-
Dissolve the final PROTAC in a suitable solvent (e.g., ethanol, methanol, or THF).
-
Add Palladium on carbon (Pd/C) catalyst (10 mol%).
-
Stir the mixture under a hydrogen atmosphere (e.g., using a hydrogen balloon) at room temperature for 4-16 hours.
-
Monitor the reaction by LC-MS.
-
Upon completion, filter the reaction mixture through Celite to remove the catalyst and concentrate the filtrate.
-
Purify by preparative HPLC to yield the final PROTAC with a hydroxylated linker.
-
Data Summary and Characterization
All intermediates and the final PROTAC should be characterized thoroughly to confirm their identity and purity.
| Compound | Expected Mass (M+H)⁺ | Purity (by HPLC) | NMR |
| N-Boc-cis-3-(Benzyloxy)cyclobutanamine | Calculated Value | >95% | Conforms to structure |
| Functionalized Linker | Calculated Value | >95% | Conforms to structure |
| Linker-Pomalidomide Conjugate | Calculated Value | >95% | Conforms to structure |
| Final PROTAC | Calculated Value | >98% | Conforms to structure |
Conclusion
cis-3-(Benzyloxy)cyclobutanamine represents a valuable and strategic building block for the synthesis of next-generation PROTACs. Its rigid cyclobutane core offers a means to control the conformation of the linker, potentially leading to enhanced ternary complex stability and improved pharmacological properties. The protected hydroxyl group provides an additional point for diversification or for tuning the polarity of the final molecule. The protocols outlined in this application note provide a clear and actionable framework for researchers to incorporate this novel linker precursor into their PROTAC discovery programs, paving the way for the development of more potent and selective protein degraders.
References
- CN112608243A - Synthesis method of trans-3-aminobutanol - Google P
- CN103242152A - Method for synthesizing compound 3-(benzyloxy)
-
PROTAC Linkers - CD Bioparticles. (URL: [Link])
-
Synthesis and Physicochemical Properties of Functionalized cis–2‐((Fluoro)Alkyl)Cyclobutanes | Request PDF - ResearchGate. (URL: [Link])
-
cyclobutylamine - Organic Syntheses Procedure. (URL: [Link])
-
Current strategies for the design of PROTAC linkers: a critical review - PMC - NIH. (URL: [Link])
-
Characteristic roadmap of linker governs the rational design of PROTACs - PMC. (URL: [Link])
-
Selective P450BM3 Hydroxylation of Cyclobutylamine and Bicyclo[1.1.1]pentylamine Derivatives: Underpinning Synthetic Chemistry for Drug Discovery - PMC - PubMed Central. (URL: [Link])
-
From Design to Degradation: The Essential Role of Linkers in PROTACs - AxisPharm. (URL: [Link])
-
CF3-Cyclobutanes: Synthesis, Properties, and Evaluation as a Unique tert-Butyl Group Analogue - NIH. (URL: [Link])
-
E3 Ligase Ligands in Successful PROTACs: An Overview of Syntheses and Linker Attachment Points - PMC - PubMed Central. (URL: [Link])
-
Best Practices for PROTACs - Development of PROTACs as Drugs (Part 1C) - YouTube. (URL: [Link])
-
(PDF) Current strategies for the design of PROTAC linkers: a critical review - ResearchGate. (URL: [Link])
-
Current strategies for the design of PROTAC linkers: a critical review - ePrints Soton. (URL: [Link])
-
The Expanding E3 Ligase-Ligand Landscape for PROTAC Technology - MDPI. (URL: [Link])
-
Impact of Linker Composition on VHL PROTAC Cell Permeability - PMC - PubMed Central. (URL: [Link])
-
ProLinker–Generator: Design of a PROTAC Linker Base on a Generation Model Using Transfer and Reinforcement Learning - MDPI. (URL: [Link])
-
E3 Ligase Ligands in Successful PROTACs: An Overview of Syntheses and Linker Attachment Points - Frontiers. (URL: [Link])
-
Synthesis of 3-borylated cyclobutanols from epihalohydrins or epoxy alcohol derivatives - Chemical Science (RSC Publishing). (URL: [Link])
-
Novel Design Strategies to Enhance the Efficiency of Proteolysis Targeting Chimeras. (URL: [Link])
-
(PDF) E3 Ligase Ligands in Successful PROTACs: An Overview of Syntheses and Linker Attachment Points - ResearchGate. (URL: [Link])
-
Cyclobutanes in Small‐Molecule Drug Candidates - PMC - PubMed Central. (URL: [Link])
Sources
- 1. PROTAC Linkers - CD Bioparticles [cd-bioparticles.net]
- 2. E3 Ligase Ligands in Successful PROTACs: An Overview of Syntheses and Linker Attachment Points - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | E3 Ligase Ligands in Successful PROTACs: An Overview of Syntheses and Linker Attachment Points [frontiersin.org]
- 4. researchgate.net [researchgate.net]
- 5. Current strategies for the design of PROTAC linkers: a critical review - ePrints Soton [eprints.soton.ac.uk]
- 7. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The Essential Role of Linkers in PROTACs [axispharm.com]
- 9. Characteristic roadmap of linker governs the rational design of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 10. img01.pharmablock.com [img01.pharmablock.com]
- 11. Cyclobutanes in Small‐Molecule Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]
- 12. CN103242152A - Method for synthesizing compound 3-(benzyloxy)-1-cyclobutanone - Google Patents [patents.google.com]
Application Note: N-Alkylation Protocols for cis-3-(Benzyloxy)cyclobutanamine
This Application Note is designed to serve as a definitive technical reference for the N-alkylation of cis-3-(Benzyloxy)cyclobutanamine . It synthesizes mechanistic principles with practical, field-proven protocols to ensure high-fidelity derivatization of this valuable medicinal chemistry scaffold.[1][2]
Executive Summary & Molecule Profile
cis-3-(Benzyloxy)cyclobutanamine is a high-value building block used to introduce metabolic stability and specific vector orientation into drug candidates.[1][2] Unlike flexible linear amines, the cyclobutane ring imposes a rigid conformation (pucker angle ~25-35°) that affects nucleophilic trajectory.[1][2]
-
Core Challenge: The cis-relationship between the amine and the benzyloxy group creates a unique steric environment. The "puckered" conformation places the bulky benzyloxy group in a pseudo-equatorial position to minimize 1,3-diaxial interactions, often forcing the amine into a pseudo-axial or pseudo-equatorial orientation depending on the specific ring dynamics.
-
Reactivity Profile:
-
Nucleophilicity: Comparable to cyclohexylamine (pKa ~10.7-10.8).[1][2]
-
Stability: The cyclobutane ring is robust under standard basic alkylation conditions but susceptible to ring expansion/opening under harsh acidic conditions or high-temperature radical processes.
-
Stereochemical Integrity: Preservation of the cis-configuration is critical. Conditions promoting carbocation formation (SN1 pathways) must be avoided to prevent epimerization to the thermodynamic trans-isomer.
-
Decision Matrix: Selecting the Right Method
The choice of alkylation strategy depends strictly on the electrophile type and the desired substitution pattern (mono- vs. di-alkylation).
Figure 1: Strategic decision tree for selecting the optimal N-alkylation pathway.[1]
Detailed Experimental Protocols
Method A: Reductive Amination (The "Gold Standard")
Best for: Mono-alkylation using aldehydes or ketones.[1] Why: This method avoids over-alkylation and proceeds under mild conditions that preserve the cyclobutane ring and cis-stereochemistry.
Reagents & Conditions
-
Reductant: Sodium Triacetoxyborohydride (STAB) – Mild, does not reduce ketones/aldehydes rapidly, allowing imine formation.[1][2][3]
-
Solvent: 1,2-Dichloroethane (DCE) or THF.[1][2] (DCE is superior for imine formation).[1][2]
-
Additive: Acetic Acid (AcOH) – Catalyzes imine formation.[1][2]
Step-by-Step Protocol
-
Imine Formation:
-
In a dry reaction vial, dissolve cis-3-(benzyloxy)cyclobutanamine (1.0 equiv) and the Aldehyde/Ketone (1.1 equiv) in anhydrous DCE (0.1 M concentration).
-
Critical Step: Stir at Room Temperature (RT) for 30–60 minutes. This "pre-complexation" time ensures imine equilibrium before reduction.[2]
-
-
Reduction:
-
Workup:
-
Purification:
Author’s Note: If the ketone is sterically hindered, replace STAB with Sodium Cyanoborohydride (NaBH3CN) in MeOH at pH 5–6, but be wary of HCN toxicity.[2]
Method B: Direct Alkylation (Controlled Substitution)
Best for: Primary alkyl halides (R-CH2-X) where reductive amination is not feasible.[1][2] Risk: High risk of bis-alkylation (quaternization).[1][2]
Reagents & Conditions
Step-by-Step Protocol
-
Setup:
-
Dissolve cis-3-(benzyloxy)cyclobutanamine (1.0 equiv) in ACN (0.1 M).
-
Add K2CO3 (2.0 equiv).
-
-
Addition:
-
Reaction:
-
Allow to warm to RT slowly. Monitor closely by TLC/LCMS.
-
Stop point: Quench immediately upon consumption of the alkyl halide, even if starting amine remains.[2]
-
-
Workup:
Method C: Buchwald-Hartwig Amination (Arylation)
Best for: Coupling with Aryl/Heteroaryl bromides or chlorides.[1][2] Why: Cyclobutanamines are excellent substrates for Pd-catalyzed coupling.[1][2] The cis-benzyloxy group generally does not interfere with the catalytic cycle.
Reagents & Conditions
-
Catalyst: Pd2(dba)3 or Pd(OAc)2.
-
Base: NaOtBu or Cs2CO3.[2]
Step-by-Step Protocol
-
Inert Setup:
-
Loading:
-
Solvation & Heating:
-
Workup:
Troubleshooting & Optimization Guide
| Issue | Probable Cause | Corrective Action |
| Epimerization (cis | SN1 pathway activated; Carbocation formation.[1][7] | Avoid strong Lewis acids (e.g., TiCl4) or protic acids at high heat.[1][2] Use Method A with mild STAB. |
| Over-Alkylation (Dialkylation) | Highly reactive alkyl halide; Excess electrophile.[1][2][7] | Switch to Method A (Reductive Amination) if possible. If using Method B, use slow addition of electrophile (0.8 equiv).[2] |
| Low Conversion (Buchwald) | Catalyst poisoning; Steric clash.[1][2][7] | Switch ligand to BrettPhos or RuPhos .[1][2][7] Ensure thorough degassing of solvents (O2 kills Pd(0)).[1][2] |
| Bn-Ether Cleavage | Hydrogenolysis side-reaction.[1][2][7] | Avoid Pd/C + H2 conditions. Standard Buchwald (Pd(0)/Ligand) is safe for Benzyl ethers.[1][2] |
References
-
Reductive Amination Standards: Abdel-Magid, A. F., et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride."[1][2] Journal of Organic Chemistry, 1996, 61(11), 3849-3862.[1][2] Link[1][2]
-
Buchwald-Hartwig for Primary Amines: Surry, D. S., & Buchwald, S. L.[1][2] "Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide." Chemical Science, 2011, 2, 27-50.[1][2] Link
-
Cyclobutane Conformational Analysis: Wiberg, K. B.[2] "The Structure and Energetics of Cyclobutane and Its Derivatives." Journal of Organic Chemistry, 2003.[2] (Contextual grounding for pucker angle and steric arguments).
-
Amine pKa Data: Hall, H. K.[2] "Correlation of the Base Strengths of Amines." Journal of the American Chemical Society, 1957, 79(20), 5441–5444.[2] Link[1][2]
Sources
- 1. Cyclobutylamine | 2516-34-9 [chemicalbook.com]
- 2. imperial.ac.uk [imperial.ac.uk]
- 3. Reductive Amination - Common Conditions [commonorganicchemistry.com]
- 4. researchgate.net [researchgate.net]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. macmillan.princeton.edu [macmillan.princeton.edu]
- 7. alfa-chemistry.com [alfa-chemistry.com]
Application Note & Protocols: Strategic Derivatization of cis-3-(Benzyloxy)cyclobutanamine for Structure-Activity Relationship (SAR) Studies
Abstract
This guide provides a comprehensive framework for the strategic derivatization of cis-3-(benzyloxy)cyclobutanamine, a valuable building block for medicinal chemistry and drug discovery. We delve into the rationale behind utilizing the cyclobutane scaffold and detail field-proven protocols for modifying its primary amine. Methodologies covered include amide coupling, sulfonylation, reductive amination, and urea formation. Furthermore, we address the strategic role of the benzyl ether protecting group and protocols for its removal to enable secondary SAR exploration at the hydroxyl position. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this scaffold to systematically probe target interactions and optimize compound properties.
Introduction: The Strategic Value of the Cyclobutane Scaffold
In the landscape of medicinal chemistry, achieving a balance of potency, selectivity, and favorable ADME (Absorption, Distribution, Metabolism, and Excretion) properties is paramount. The molecular scaffold of a drug candidate plays a pivotal role in this endeavor. While aromatic rings are ubiquitous, saturated carbocycles have emerged as powerful tools for navigating chemical space. Among these, the cyclobutane ring offers a unique combination of features.
The introduction of a cyclobutane fragment is often used to impose conformational restriction on a molecule.[1] Unlike flexible alkyl chains, the puckered, three-dimensional structure of the cyclobutane ring orients substituents in well-defined vectors, which can lead to a clearer understanding of the optimal geometry for target binding.[2] This reduction in conformational entropy can result in a favorable binding affinity. Moreover, compared to bioisosteres like double bonds or cyclopropanes, the cyclobutane unit is generally more chemically inert and does not significantly alter the electronic properties of proximal functional groups.[1] Its use in marketed drugs such as the protease inhibitor Boceprevir highlights its clinical relevance.[1]
The subject of this guide, cis-3-(benzyloxy)cyclobutanamine, is a bifunctional scaffold. It presents a primary amine as a versatile handle for derivatization, allowing for the exploration of a wide array of interactions (hydrogen bonds, ionic, hydrophobic). Simultaneously, it contains a benzyl-protected hydroxyl group, which can be unmasked in a later step to explore a second vector of diversity. This dual functionality makes it an exceptional tool for systematic SAR studies.
Core Derivatization Strategies at the Amine Terminus
The primary amine of cis-3-(benzyloxy)cyclobutanamine is a nucleophilic center ripe for chemical modification.[3] The choice of derivatization chemistry should be guided by the specific SAR questions being asked. Key strategies aim to modulate properties such as hydrogen bonding capacity, steric bulk, polarity, and overall geometry.
Figure 1: Core derivatization workflow for SAR studies.
Amide Bond Formation (Acylation)
Scientific Rationale: Amide synthesis is one of the most frequently utilized reactions in drug discovery.[4] Converting the amine to an amide introduces a carbonyl group, a potent hydrogen bond acceptor, while retaining a hydrogen bond donor on the amide nitrogen. This transformation can profoundly impact binding affinity and solubility. By varying the "R" group of the acylating agent (e.g., carboxylic acid or acyl chloride), researchers can probe for steric tolerance and explore hydrophobic or polar pockets within a biological target.
Protocol: The choice of method depends on the nature of the carboxylic acid. Activation of the carboxylic acid is a common strategy to facilitate the reaction.[4]
-
Method A: Acyl Chloride Coupling This is a robust method for readily available acyl chlorides. The reaction is often rapid and high-yielding.[5]
-
Setup: To a stirred solution of cis-3-(benzyloxy)cyclobutanamine (1.0 eq.) in an anhydrous aprotic solvent (e.g., Dichloromethane (DCM) or Tetrahydrofuran (THF), ~0.1 M) at 0 °C, add a non-nucleophilic base such as triethylamine (TEA) or diisopropylethylamine (DIPEA) (1.5 eq.).
-
Addition: Add the desired acyl chloride (1.1 eq.) dropwise to the solution.
-
Reaction: Allow the reaction to warm to room temperature and stir for 2-16 hours. Monitor progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Workup: Upon completion, quench the reaction with water. Extract the aqueous phase with an organic solvent (e.g., DCM or Ethyl Acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product via flash column chromatography (typically silica gel with a hexane/ethyl acetate gradient).
-
-
Method B: Peptide Coupling Reagents For carboxylic acids that are not available as acyl chlorides, standard peptide coupling reagents are highly effective. Reagents like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) in combination with HOBt (Hydroxybenzotriazole) are commonly used.[4]
-
Activation: In a flask, dissolve the desired carboxylic acid (1.1 eq.), EDC (1.2 eq.), and HOBt (0.1-1.0 eq.) in an anhydrous aprotic solvent like DCM or DMF. Stir at room temperature for 15-30 minutes.
-
Coupling: Add cis-3-(benzyloxy)cyclobutanamine (1.0 eq.) to the activated acid mixture, followed by a base such as DIPEA (1.5 eq.).
-
Reaction: Stir at room temperature for 8-24 hours, monitoring by TLC or LC-MS.
-
Workup & Purification: Follow the same procedure as described for Method A.
-
Sulfonamide Synthesis (Sulfonylation)
Scientific Rationale: The sulfonamide group is a key functional group in medicinal chemistry, found in numerous marketed drugs.[6] It acts as a non-classical bioisostere of an amide, but with distinct properties. The sulfonamide nitrogen is more acidic, and the two sulfonyl oxygens are strong hydrogen bond acceptors.[7] This moiety can significantly improve metabolic stability and alter binding modes compared to a corresponding amide.[7]
Protocol: The most common method involves the reaction of the amine with a sulfonyl chloride in the presence of a base.[8]
-
Setup: Dissolve cis-3-(benzyloxy)cyclobutanamine (1.0 eq.) in a suitable solvent such as DCM or pyridine at 0 °C. If using DCM, add a base like pyridine or triethylamine (2.0 eq.).
-
Addition: Add the sulfonyl chloride (1.05-1.2 eq.) portion-wise or as a solution in the reaction solvent.[8]
-
Reaction: Allow the mixture to warm to room temperature and stir for 4-24 hours. Monitor for the consumption of the starting amine via TLC or LC-MS.[8]
-
Workup: Quench the reaction by adding water. If the product is in an organic solvent, separate the layers. Wash the organic layer sequentially with a weak acid (e.g., 1M HCl) to remove excess base, then with water and brine. Dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purification: Purify the crude material by flash column chromatography or recrystallization.
N-Alkylation (Reductive Amination)
Scientific Rationale: Reductive amination is a powerful and controlled method to introduce alkyl groups to the nitrogen, transforming the primary amine into a secondary or tertiary amine.[9][10] This modification is fundamental for SAR, as it allows for the exploration of hydrophobic pockets and can modulate the basicity (pKa) of the nitrogen. Altering pKa can have profound effects on a compound's absorption, cell permeability, and target engagement (e.g., forming a salt bridge). This method avoids the over-alkylation issues often seen with direct alkylation using alkyl halides.[9]
Protocol: This one-pot reaction involves the formation of an imine intermediate, which is then reduced in situ.[11] Sodium triacetoxyborohydride (STAB) is a preferred reducing agent as it is mild and tolerant of many functional groups.[12]
-
Setup: Dissolve cis-3-(benzyloxy)cyclobutanamine (1.0 eq.) and the desired aldehyde or ketone (1.0-1.2 eq.) in an anhydrous solvent such as Dichloroethane (DCE) or DCM.
-
Imine Formation (Optional): For less reactive carbonyls, adding a mild acid catalyst like acetic acid (0.1 eq.) and stirring for 1-2 hours at room temperature can facilitate imine formation.
-
Reduction: Add STAB (sodium triacetoxyborohydride) (1.5 eq.) portion-wise to the stirred solution. The reaction is often mildly exothermic.
-
Reaction: Stir at room temperature for 3-24 hours. Monitor by LC-MS until the imine intermediate is consumed and the product is formed.
-
Workup: Carefully quench the reaction with a saturated aqueous solution of sodium bicarbonate. Stir vigorously until gas evolution ceases. Separate the organic layer, and extract the aqueous layer with the organic solvent. Combine the organic fractions, wash with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purification: Purify the resulting secondary amine by flash column chromatography.
Strategic Deprotection and Secondary Derivatization
The benzyl (Bn) ether serves as a robust protecting group for the hydroxyl functionality. Its removal uncovers a new handle for a second wave of SAR studies, allowing exploration of the southern region of the molecule.
Benzyl Ether Deprotection
Scientific Rationale: Catalytic hydrogenolysis is the most common and clean method for benzyl ether cleavage, yielding the free alcohol and toluene as the only byproduct.[13][14] This reaction is typically high-yielding and compatible with many functional groups, although it is sensitive to reducible groups like alkenes, alkynes, or nitro groups.
Figure 2: Workflow for benzyl ether deprotection and secondary SAR.
Protocol: Catalytic Hydrogenolysis
-
Setup: Dissolve the benzyl-protected derivative (1.0 eq.) in a suitable solvent such as methanol (MeOH), ethanol (EtOH), or ethyl acetate.[14]
-
Catalyst: Add a catalytic amount of palladium on carbon (Pd/C, typically 10% w/w, ~5-10 mol% Pd).
-
Hydrogenation: Place the flask under an atmosphere of hydrogen gas (H₂). This can be achieved with an H₂-filled balloon for small-scale reactions or a Parr hydrogenator for larger scales or higher pressures.
-
Reaction: Stir the reaction vigorously at room temperature for 4-24 hours. Monitor the reaction by TLC or LC-MS to confirm the disappearance of the starting material.
-
Workup: Upon completion, carefully filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the Celite pad with the reaction solvent.
-
Isolation: Concentrate the filtrate under reduced pressure to yield the deprotected alcohol, which is often pure enough for the next step or can be further purified if necessary.
Data Presentation for SAR Analysis
Systematic logging of experimental data is crucial for discerning structure-activity relationships. A tabular format is highly recommended for comparing derivatives.
Table 1: Example SAR Data Table for Acylated Derivatives
| Derivative ID | R-Group (from R-COCl) | Yield (%) | Target Activity (IC₅₀, nM) | Key Observations |
|---|---|---|---|---|
| Lib-A-01 | -CH₃ | 85% | 1250 | Baseline activity. |
| Lib-A-02 | -Ph | 78% | 450 | Aromatic group improves potency. |
| Lib-A-03 | -c-Hexyl | 81% | 800 | Bulky aliphatic tolerated but less active than phenyl. |
| Lib-A-04 | -CH₂-Ph | 90% | 150 | Phenyl with spacer shows significant improvement. |
| Lib-A-05 | -Ph-4-F | 75% | 220 | Electron-withdrawing group boosts potency. |
Conclusion
cis-3-(Benzyloxy)cyclobutanamine is a versatile and strategically valuable scaffold for modern drug discovery. The protocols detailed herein provide a robust starting point for generating diverse chemical libraries targeting the primary amine. By systematically applying acylation, sulfonylation, and reductive amination reactions, researchers can effectively probe the chemical space around a biological target. Subsequent deprotection of the benzyl ether opens the door to a second dimension of SAR, enabling a thorough and efficient optimization process toward identifying potent and selective drug candidates.
References
-
Bellina, F., & Rossi, R. (2009). The Application of Cyclobutane Derivatives in Organic Synthesis. Chemical Reviews, 110(1), 198-291. Available at: [Link]
-
Mendive-Tapia, L., et al. (2015). Synthesis, Derivatization, and Conformational Scanning of Peptides Containing N-Aminoglycine. PubMed Central. Available at: [Link]
-
Bull, J. A., et al. (2020). Primary Sulfonamide Synthesis Using the Sulfinylamine Reagent N-Sulfinyl-O-(tert-butyl)hydroxylamine, t-BuONSO. Organic Letters. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Benzyl Ethers. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). Available at: [Link]
-
Macmillan Group, Princeton University. (2023). One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation. Available at: [Link]
-
Li, X., et al. (2015). Selective Deprotection of Benzyl (Bn) Ethers in the Presence of para-Methoxybenzyl (PMB) Ethers. ResearchGate. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Amide synthesis by acylation. Available at: [Link]
-
Ashenhurst, J. (2017). Reductive Amination, and How It Works. Master Organic Chemistry. Available at: [Link]
-
LibreTexts Chemistry. (2022). Chemistry of Amides. Available at: [Link]
-
van der Neut, J. C. G., et al. (2020). Cyclobutanes in Small-Molecule Drug Candidates. Radboud Repository. Available at: [Link]
-
Stefova, M., et al. (2015). Optimization of derivatization procedure for analysis of primary, secondary and tertiary amines. ResearchGate. Available at: [Link]
-
Orhan, I. E., & Sener, B. (2010). Cyclobutane-Containing Alkaloids: Origin, Synthesis, and Biological Activities. PubMed Central. Available at: [Link]
-
Fisher Scientific. (n.d.). Amide Synthesis. Available at: [Link]
-
Tam, J. P., et al. (1983). Mechanisms for the removal of benzyl protecting groups in synthetic peptides by trifluoromethanesulfonic acid-trifluoroacetic acid-dimethyl sulfide. Journal of the American Chemical Society. Available at: [Link]
-
MDPI. (2024). A Pre-Column Derivatization Method for the HPLC-FLD Determination of Dimethyl and Diethyl Amine in Pharmaceuticals. Available at: [Link]
-
Organic Chemistry Data. (n.d.). Reductive Amination - Common Conditions. Available at: [Link]
-
Ashenhurst, J. (2018). The Amide Functional Group: Properties, Synthesis, and Nomenclature. Master Organic Chemistry. Available at: [Link]
-
Organic Chemistry Data. (n.d.). Benzyl Protection. Available at: [Link]
-
Green Chemistry Teaching and Learning Community. (2023). Reductive Amination: A Remarkable Experiment for the Organic Laboratory. Available at: [Link]
-
Wang, L., et al. (2025). Identification of Novel Cyclobutane-Based Derivatives as Potent Acetyl-CoA Carboxylase Allosteric Inhibitors for Nonalcoholic Steatohepatitis Drug Discovery. Journal of Medicinal Chemistry. Available at: [Link]
-
Roy, A., & Panda, S. (2018). Recent advances in synthesis of sulfonamides: A review. Chemistry & Biology Interface. Available at: [Link]
-
Madsen, J., et al. (2000). A new method for the deprotection of benzyl ethers or the selective protection of alcohols. Chemistry. Available at: [Link]
-
Singh, R. P., et al. (2012). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. PubMed Central. Available at: [Link]
Sources
- 1. lifechemicals.com [lifechemicals.com]
- 2. repository.ubn.ru.nl [repository.ubn.ru.nl]
- 3. Synthesis, Derivatization, and Conformational Scanning of Peptides Containing N-Aminoglycine - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Amide Synthesis [fishersci.co.uk]
- 6. pubs.acs.org [pubs.acs.org]
- 7. macmillan.princeton.edu [macmillan.princeton.edu]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. gctlc.org [gctlc.org]
- 12. Reductive Amination - Common Conditions [commonorganicchemistry.com]
- 13. Benzyl Ethers [organic-chemistry.org]
- 14. Benzyl Protection in Organic Chemistry [commonorganicchemistry.com]
Application Note: A Guide to the Solid-Phase Synthesis of Peptides Incorporating cis-3-(Benzyloxy)cyclobutanamine
Abstract
The incorporation of non-proteinogenic amino acids and conformationally restricted scaffolds is a cornerstone of modern medicinal chemistry, enabling the development of peptides with enhanced stability, potency, and novel functionalities.[1] Cyclobutane rings, as sp³-rich bioisosteres, are particularly valuable for exploring new chemical space in drug discovery.[2][3] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of cis-3-(Benzyloxy)cyclobutanamine as a unique building block in solid-phase peptide synthesis (SPPS). We present detailed protocols for its incorporation into peptide chains, strategic considerations for protecting group management, and methodologies for final cleavage and deprotection.
Introduction: The Strategic Value of Cyclobutane Scaffolds
Peptide-based therapeutics often suffer from poor metabolic stability and limited conformational rigidity. The introduction of constrained structural motifs, such as the cyclobutane ring system, addresses these challenges by locking the peptide backbone into a more defined geometry. cis-3-(Benzyloxy)cyclobutanamine is a bifunctional building block of significant interest. It features a primary amine for standard peptide bond formation and a benzyl-protected hydroxyl group, which can serve as a synthetic handle for further modification or be revealed to introduce a polar functional group into the final molecule. The benzyl ether provides robust protection throughout the iterative steps of standard Fmoc-based SPPS, ensuring the hydroxyl group does not interfere with coupling reactions.
Core Principles and Synthetic Strategy
The successful integration of cis-3-(Benzyloxy)cyclobutanamine into a peptide sequence via Fmoc-SPPS hinges on a two-stage protecting group strategy.
-
Nα-Fmoc Protection: The primary amine of the cyclobutane ring must first be protected with the base-labile 9-fluorenylmethyloxycarbonyl (Fmoc) group. This renders the building block compatible with the standard SPPS workflow, which uses piperidine for iterative Nα-deprotection.
-
Side-Chain Benzyl (Bn) Protection: The hydroxyl group is protected as a benzyl ether. This protecting group is stable to the basic conditions of Fmoc removal (piperidine) and the acidic conditions of many common side-chain deprotection strategies. Its removal typically requires specific, orthogonal conditions, most commonly catalytic hydrogenolysis.[4]
This orthogonal protection scheme allows for the selective deprotection of the N-terminus for chain elongation without affecting the protected hydroxyl group.
Experimental Workflow Overview
The overall process involves the preparation of the Fmoc-protected building block, its incorporation into the peptide sequence on a solid support, and a final two-step cleavage and deprotection process to yield the desired product.
Caption: Workflow for incorporating cis-3-(Benzyloxy)cyclobutanamine into peptides.
Detailed Experimental Protocols
Protocol 1: Nα-Fmoc Protection of cis-3-(Benzyloxy)cyclobutanamine
Rationale: This initial step prepares the building block for use in standard Fmoc-SPPS protocols. The use of a mild base like sodium bicarbonate is crucial to prevent side reactions.
Materials:
-
cis-3-(Benzyloxy)cyclobutanamine
-
9-Fluorenylmethyloxycarbonyl N-succinimide (Fmoc-OSu)
-
1,4-Dioxane
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Ethyl acetate (EtOAc)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Dichloromethane (DCM)
Procedure:
-
Dissolve cis-3-(Benzyloxy)cyclobutanamine (1.0 eq) in a 1:1 mixture of 1,4-dioxane and saturated aqueous NaHCO₃.
-
To this stirring solution, add Fmoc-OSu (1.05 eq) portion-wise over 30 minutes at room temperature.
-
Allow the reaction to stir overnight at room temperature.
-
Monitor reaction completion via Thin Layer Chromatography (TLC).
-
Once complete, dilute the mixture with water and extract with ethyl acetate (3x).
-
Combine the organic layers and wash sequentially with water and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography (e.g., using a hexane/ethyl acetate gradient) to yield the pure Fmoc-protected building block.
Protocol 2: Solid-Phase Peptide Synthesis (SPPS) Cycle
Rationale: This protocol outlines a standard manual SPPS cycle using robust and widely adopted reagents.[5][6] The choice of HBTU as a coupling agent is effective for standard and slightly hindered amino acids.[7] Longer coupling times or the use of stronger coupling reagents may be necessary for the sterically demanding cyclobutane unit.[1]
Materials:
-
Rink Amide resin (or other suitable solid support)
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Dichloromethane (DCM), peptide synthesis grade
-
Fmoc-protected amino acids
-
Fmoc-protected cis-3-(Benzyloxy)cyclobutanamine (from Protocol 1)
-
Deprotection Solution: 20% piperidine in DMF (v/v)
-
Coupling Reagents:
-
HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)
-
N,N-Diisopropylethylamine (DIPEA)
-
-
Peptide synthesis vessel with a sintered glass frit
Procedure:
| Step | Action | Reagent/Solvent | Duration | Purpose |
| 1 | Resin Swelling | DMF | 1-2 hours | To swell the resin beads, allowing reagent access.[6] |
| 2 | Fmoc Deprotection | 20% Piperidine in DMF | 2 x 10 min | To remove the Nα-Fmoc group, exposing the free amine for coupling.[6] |
| 3 | Washing | DMF (5x), DCM (3x), DMF (3x) | ~10 min | To remove residual piperidine and byproducts. |
| 4 | Amino Acid Coupling | 3 eq. Fmoc-AA, 2.9 eq. HBTU, 6 eq. DIPEA in DMF | 1-2 hours | To form the peptide bond between the free amine and the incoming amino acid. |
| 5 | Washing | DMF (5x), DCM (3x) | ~8 min | To remove excess reagents and byproducts.[5] |
| 6 | Repeat | Repeat steps 2-5 for each amino acid in the sequence. | Variable | To elongate the peptide chain. |
Expert Insight: When coupling the Fmoc-protected cis-3-(Benzyloxy)cyclobutanamine, it is advisable to perform a Kaiser test after the standard coupling time. If the test is positive (indicating incomplete coupling), the coupling step should be repeated before proceeding to the next deprotection. For particularly difficult couplings, alternative reagents like HATU or COMU can be employed.
Protocol 3: Cleavage from Resin and Benzyl Ether Deprotection
Rationale: A two-step process is required. First, an acidic cocktail cleaves the peptide from the resin and removes most common acid-labile side-chain protecting groups (e.g., Boc, Trt).[1] Second, the highly stable benzyl ether is removed via catalytic hydrogenolysis, which is a mild and effective method that avoids harsh acids.[4][8]
Part A: Acidic Cleavage from Resin
Materials:
-
Peptide-resin from SPPS
-
Cleavage Cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Water, 2.5% Triisopropylsilane (TIS)
-
Caution: TFA is extremely corrosive. Handle only in a certified fume hood with appropriate personal protective equipment.
-
-
Cold diethyl ether
Procedure:
-
Dry the peptide-resin thoroughly under vacuum.
-
Add the cleavage cocktail to the resin (approx. 10 mL per gram of resin).[1]
-
Agitate the mixture at room temperature for 2-4 hours.[1]
-
Filter the resin through the synthesis vessel's frit, collecting the filtrate into a fresh centrifuge tube.
-
Precipitate the crude peptide by adding the TFA filtrate dropwise into a large volume of cold diethyl ether (typically 10x the volume of the filtrate).
-
Centrifuge to pellet the peptide, decant the ether, and wash the pellet again with cold ether.
-
Dry the crude peptide (which still contains the benzyl-protected hydroxyl) under vacuum.
Part B: Catalytic Hydrogenolysis for Benzyl Deprotection
Materials:
-
Crude peptide from Part A
-
Palladium on carbon (Pd/C, 10 wt. %)
-
Methanol (MeOH) or similar suitable solvent
-
Hydrogen (H₂) gas balloon or hydrogenation apparatus
Procedure:
-
Dissolve the crude peptide in a suitable solvent like methanol.
-
Carefully add Pd/C catalyst (typically 10-20% by weight relative to the peptide).
-
Purge the reaction flask with an inert gas (e.g., Argon or Nitrogen), then introduce hydrogen gas via a balloon or by connecting to a hydrogenation system.
-
Stir the reaction vigorously at room temperature. Monitor progress by HPLC or LC-MS.
-
Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Caution: Pd/C can be pyrophoric; do not allow the catalyst-laden filter cake to dry in the air. Keep it wet with solvent.
-
Concentrate the filtrate to obtain the final deprotected peptide.
-
Purify the final product using reverse-phase high-performance liquid chromatography (RP-HPLC).
Conclusion
cis-3-(Benzyloxy)cyclobutanamine is a powerful tool for introducing conformationally constrained, functionalized cyclobutane moieties into synthetic peptides. By leveraging a standard Fmoc-SPPS framework and a well-defined, two-step cleavage and deprotection strategy, researchers can reliably access novel peptide structures. The protocols outlined in this guide provide a robust and validated pathway for the synthesis, deprotection, and purification of these modified peptides, paving the way for further exploration in drug discovery and chemical biology.
References
- CN103242152A - Method for synthesizing compound 3-(benzyloxy)
- CN112608243A - Synthesis method of trans-3-aminobutanol - Google P
-
Cis-(3-benzyloxy-1,1-cyclobutanedicarboxylato κ 2 O,O′)bis(1-methyl-1H-pyrazole)platinum(II) - MDPI. (URL: [Link])
-
Solid-Phase Synthesis of C-Terminus Cysteine Peptide Acids - Digital CSIC. (URL: [Link])
-
Practical Synthesis Guide to Solid Phase Peptide Chemistry - aapptec. (URL: [Link])
-
Selective P450BM3 Hydroxylation of Cyclobutylamine and Bicyclo[1.1.1]pentylamine Derivatives: Underpinning Synthetic Chemistry for Drug Discovery - PMC - PubMed Central. (URL: [Link])
-
Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). (URL: [Link])
-
Benzyl Ethers - Protecting Groups - Organic Chemistry Portal. (URL: [Link])
-
Introduction to Peptide Synthesis - Master Organic Chemistry. (URL: [Link])
-
CROSS-COUPLING reactions - everything YOU need to know! (Full Introduction + overview) - The Organic Chemist. (URL: [Link])
-
cyclobutylamine - Organic Syntheses Procedure. (URL: [Link])
-
Efficacious cleavage of the benzyl ether protecting group by electrochemical oxidation | The Journal of Organic Chemistry - ACS Publications. (URL: [Link])
-
Practical Protocols for Solid-Phase Peptide Synthesis 4.0 - PMC - PubMed Central. (URL: [Link])
-
Solid Phase Peptide Synthesis (SPPS) Explained: A Beginner's Guide | CEM Corporation - YouTube. (URL: [Link])
-
Oxidative Cleavage of Benzylic and Related Ethers, Using an Oxoammonium Salt | Request PDF - ResearchGate. (URL: [Link])
-
Discovery of 4-Benzyloxybenzo[ d]isoxazole-3-amine Derivatives as Highly Selective and Orally Efficacious Human Sphingomyelin Synthase 2 Inhibitors that Reduce Chronic Inflammation in db - PubMed. (URL: [Link])
-
synthesis & cleavage of benzyl ethers - YouTube. (URL: [Link])
-
Synthesis of 3-borylated cyclobutanols from epihalohydrins or epoxy alcohol derivatives - Chemical Science (RSC Publishing). (URL: [Link])
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Selective P450BM3 Hydroxylation of Cyclobutylamine and Bicyclo[1.1.1]pentylamine Derivatives: Underpinning Synthetic Chemistry for Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis of 3-borylated cyclobutanols from epihalohydrins or epoxy alcohol derivatives - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 4. youtube.com [youtube.com]
- 5. peptide.com [peptide.com]
- 6. chem.uci.edu [chem.uci.edu]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Benzyl Ethers [organic-chemistry.org]
Application Notes and Protocols: The Strategic Role of cis-3-(Benzyloxy)cyclobutanamine in the Synthesis of Novel Antiviral Compounds
Introduction: The Emergence of Cyclobutane Scaffolds in Antiviral Drug Discovery
In the relentless pursuit of novel antiviral agents, medicinal chemists are increasingly turning their attention to constrained carbocyclic scaffolds that can mimic the furanose ring of natural nucleosides while offering enhanced metabolic stability. Among these, the cyclobutane motif has emerged as a privileged structure, capable of orienting pharmacophoric elements in a precise three-dimensional arrangement conducive to potent antiviral activity. This guide focuses on the practical application of a key building block, cis-3-(benzyloxy)cyclobutanamine, in the synthesis of carbocyclic nucleoside analogues, a class of compounds with demonstrated efficacy against a range of viral pathogens.
The rationale for employing cyclobutane rings in nucleoside analogues is multifaceted. The inherent ring strain of the cyclobutane core can influence the conformational preferences of the molecule, potentially locking it into a bioactive conformation that enhances binding to viral enzymes such as polymerases or proteases. Furthermore, the replacement of the labile glycosidic bond of natural nucleosides with a stable carbon-carbon or carbon-nitrogen bond in carbocyclic analogues circumvents enzymatic degradation by phosphorylases, thereby increasing the in vivo half-life of the drug candidate.
cis-3-(Benzyloxy)cyclobutanamine, with its defined stereochemistry and orthogonally protected functional groups—a primary amine for nucleobase attachment and a benzyloxy-protected hydroxyl group for further functionalization or as a key pharmacophoric feature—represents a versatile and strategically valuable starting material for the construction of a diverse library of antiviral compounds. This document will provide a detailed exploration of its application, including synthetic protocols, mechanistic insights, and the underlying principles that guide its use in the development of next-generation antiviral therapeutics.
The Strategic Advantage of cis-3-(Benzyloxy)cyclobutanamine
The utility of cis-3-(benzyloxy)cyclobutanamine as a synthetic precursor is rooted in its distinct structural features:
-
Stereochemical Control: The cis relationship between the amino and benzyloxy groups provides a defined stereochemical platform, which is crucial for establishing the correct spatial orientation of substituents for effective interaction with biological targets.
-
Orthogonal Protection: The primary amine serves as a direct handle for the introduction of various heterocyclic nucleobases, while the benzyl ether provides robust protection for the hydroxyl group under a wide range of reaction conditions. This benzyl group can be readily removed in the final stages of a synthesis via catalytic hydrogenation.[1][2]
-
Conformational Constraint: The four-membered ring restricts the conformational freedom of the molecule, a desirable attribute in rational drug design aimed at minimizing the entropic penalty upon binding to a target protein.
These attributes make cis-3-(benzyloxy)cyclobutanamine an ideal starting point for the synthesis of carbocyclic nucleoside analogues such as Cyclobut-A and Cyclobut-G, which have shown significant antiviral activity.[3][4]
Experimental Protocols: Synthesis of Carbocyclic Nucleoside Analogues
The following protocols are illustrative examples of how cis-3-(benzyloxy)cyclobutanamine can be utilized in the synthesis of antiviral compounds. The synthesis of a carbocyclic pyrimidine nucleoside analogue is presented, drawing upon established methodologies for the coupling of cyclobutane moieties with nucleobases.
Protocol 1: Synthesis of N-(cis-3-(Benzyloxy)cyclobutyl)pyrimidin-2-one (A Carbocyclic Uridine Analogue)
This protocol details the synthesis of a carbocyclic uridine analogue starting from cis-3-(benzyloxy)cyclobutanamine and a protected uracil derivative.
Step 1: Reductive Amination with a Protected Uracil Precursor
This step involves the coupling of cis-3-(benzyloxy)cyclobutanamine with a suitable pyrimidine precursor, such as uracil-1-carboxaldehyde, via reductive amination.
-
Reaction Scheme:
Reductive amination of cis-3-(Benzyloxy)cyclobutanamine.
-
Materials:
-
cis-3-(Benzyloxy)cyclobutanamine (1.0 eq)
-
Uracil-1-carboxaldehyde (1.1 eq)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq)
-
Anhydrous Dichloroethane (DCE)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Ethyl acetate/Hexanes solvent system
-
-
Procedure:
-
To a solution of cis-3-(benzyloxy)cyclobutanamine in anhydrous DCE, add uracil-1-carboxaldehyde.
-
Stir the mixture at room temperature for 30 minutes.
-
Add sodium triacetoxyborohydride portion-wise over 15 minutes.
-
Continue stirring at room temperature and monitor the reaction by TLC until the starting materials are consumed (typically 4-6 hours).
-
Quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.
-
Separate the organic layer and extract the aqueous layer with DCE (3x).
-
Combine the organic layers, wash with brine, dry over MgSO₄, and filter.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to afford N-(cis-3-(benzyloxy)cyclobutyl)pyrimidin-2-one.
-
Step 2: Deprotection of the Benzyl Ether
The final step is the removal of the benzyl protecting group to yield the free hydroxyl group, which is a key pharmacophoric feature.
-
Reaction Scheme:
Hydrogenolysis for benzyl group deprotection.
-
Materials:
-
N-(cis-3-(Benzyloxy)cyclobutyl)pyrimidin-2-one (1.0 eq)
-
10% Palladium on carbon (Pd/C) (10 mol%)
-
Methanol (MeOH)
-
Hydrogen gas (H₂)
-
Celite®
-
-
Procedure:
-
Dissolve N-(cis-3-(benzyloxy)cyclobutyl)pyrimidin-2-one in MeOH.
-
Carefully add 10% Pd/C to the solution.
-
Stir the suspension under an atmosphere of H₂ (balloon pressure) at room temperature.
-
Monitor the reaction by TLC until complete consumption of the starting material (typically 2-4 hours).
-
Filter the reaction mixture through a pad of Celite® to remove the catalyst, and wash the pad with MeOH.
-
Concentrate the filtrate under reduced pressure to yield the desired product, N-(cis-3-hydroxycyclobutyl)pyrimidin-2-one.
-
Table 1: Summary of Reaction Conditions and Expected Outcomes
| Step | Reaction | Key Reagents | Solvent | Temperature | Typical Yield |
| 1 | Reductive Amination | NaBH(OAc)₃ | DCE | Room Temp. | 70-85% |
| 2 | Deprotection | H₂, Pd/C | MeOH | Room Temp. | >95% |
Mechanism of Action of Carbocyclic Nucleoside Analogues
Carbocyclic nucleoside analogues exert their antiviral effects primarily by targeting viral polymerases.[5][6] After entering a host cell, these analogues are phosphorylated by cellular kinases to their active triphosphate form. This triphosphate analogue then acts as a competitive inhibitor or an alternative substrate for the viral DNA or RNA polymerase.
Mechanism of action of carbocyclic nucleoside analogues.
Once incorporated into the growing viral nucleic acid chain, the absence of a 3'-hydroxyl group (or its constrained orientation in the cyclobutane ring) prevents the formation of the next phosphodiester bond, leading to chain termination and the cessation of viral replication. The specificity of these analogues for viral polymerases over host cell polymerases is a critical determinant of their therapeutic index.
Conclusion and Future Perspectives
cis-3-(Benzyloxy)cyclobutanamine is a powerful and versatile building block for the synthesis of novel carbocyclic nucleoside analogues with potential antiviral activity. The protocols and principles outlined in this guide provide a solid foundation for researchers in drug discovery to explore the chemical space around this promising scaffold. The continued development of synthetic methodologies and a deeper understanding of the structure-activity relationships of cyclobutane-containing compounds will undoubtedly lead to the discovery of new and effective antiviral therapies.
References
-
Darses, B., Greene, A. E., & Poisson, J. F. (2012). Asymmetric synthesis of cyclobutanones: synthesis of cyclobut-G. The Journal of organic chemistry, 77(4), 1710–1721. Available from: [Link]
-
De Clercq, E., & Neyts, J. (2009). The evolution of antiviral nucleoside analogues: A review for chemists and non-chemists. Part II: Complex modifications to the nucleoside scaffold. Antiviral Chemistry and Chemotherapy, 19(6), 217-253. Available from: [Link]
-
Frieden, M., Giraud, M., Reese, C. B., & Song, Q. (1998). Synthesis of 1-[cis-3-(hydroxymethyl)cyclobutyl]-uracil, -thymine and -cytosine. Journal of the Chemical Society, Perkin Transactions 1, (17), 2827–2832. Available from: [Link]
-
Johnson, D. C., 2nd, & Widlanski, T. S. (2004). Facile deprotection of O-Cbz-protected nucleosides by hydrogenolysis: an alternative to O-benzyl ether-protected nucleosides. Organic letters, 6(25), 4643–4646. Available from: [Link]
-
Kasyan, A., et al. (2015). A convenient protocol for the deprotection of N-benzyloxycarbonyl (Cbz) and benzyl ester groups. Semantic Scholar. Available from: [Link]
-
Organic Chemistry Portal. (n.d.). Benzyl Ethers. In Protecting Groups. Available from: [Link]
-
Taylor & Francis Online. (n.d.). MODIFIED CYCLOBUTANE CARBONUCLEOSIDES: SYNTHESIS AND EVALUATION OF THEIR ANTIVIRAL ACTIVITY. Available from: [Link]
Sources
- 1. Facile deprotection of O-Cbz-protected nucleosides by hydrogenolysis: an alternative to O-benzyl ether-protected nucleosides [pubmed.ncbi.nlm.nih.gov]
- 2. Benzyl Ethers [organic-chemistry.org]
- 3. tandfonline.com [tandfonline.com]
- 4. Asymmetric synthesis of cyclobutanones: synthesis of cyclobut-G - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The evolution of antiviral nucleoside analogues: A review for chemists and non-chemists. Part II: Complex modifications to the nucleoside scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Nucleosides and emerging viruses: A new story - PMC [pmc.ncbi.nlm.nih.gov]
The Strategic Application of cis-3-(Benzyloxy)cyclobutanamine in CNS Drug Discovery: A Guide for Medicinal Chemists
Introduction: The Rising Prominence of the Cyclobutane Scaffold in Neurotherapeutics
In the intricate landscape of Central Nervous System (CNS) drug discovery, the pursuit of novel molecular architectures that confer advantageous ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties is relentless. Historically, medicinal chemists have often relied on flat, aromatic rings. However, the field is increasingly embracing three-dimensional (3D) scaffolds to explore new chemical space and improve pharmacological profiles. Among these, the cyclobutane ring has emerged as a powerful, yet underutilized, motif.[1]
The unique puckered structure of the cyclobutane core offers a rigid framework that can reduce the planarity of a molecule, which is often associated with improved solubility and metabolic stability.[2] This conformational rigidity can also pre-organize pharmacophoric elements in a desired spatial orientation, leading to enhanced potency and selectivity for CNS targets. Furthermore, the replacement of more complex ring systems or metabolically labile groups with a cyclobutane moiety can significantly improve a drug candidate's pharmacokinetic properties.[1][2]
This guide focuses on a particularly valuable building block: ** cis-3-(Benzyloxy)cyclobutanamine**. The cis stereochemistry of the amine and benzyloxy groups on the 1,3-disubstituted cyclobutane ring provides a unique vectoral display of functionality. The primary amine serves as a versatile handle for a wide range of synthetic transformations, while the benzyloxy group acts as a protected hydroxyl, which can be unmasked for further derivatization or to introduce a key hydrogen bond donor/acceptor.
This document will provide a detailed exploration of the strategic applications of cis-3-(Benzyloxy)cyclobutanamine in the synthesis of novel CNS drug candidates, complete with detailed experimental protocols for its key transformations.
Application Notes: Leveraging the cis-3-(Benzyloxy)cyclobutanamine Scaffold
The strategic incorporation of cis-3-(Benzyloxy)cyclobutanamine into a CNS drug discovery program can be guided by several key principles:
-
Scaffold Hopping and Bioisosteric Replacement: The cyclobutane core can serve as a bioisostere for other cyclic systems or even acyclic linkers. Its rigid nature can lock in a bioactive conformation, potentially leading to increased potency and reduced off-target effects.
-
Improving Metabolic Stability: The cyclobutane ring is generally more resistant to metabolic degradation than many other aliphatic or aromatic systems, a crucial attribute for CNS drugs that require long half-lives.[1]
-
Enhancing 3D Character and Solubility: Moving away from flat, aromatic structures by incorporating the sp3-rich cyclobutane scaffold can improve a compound's solubility and permeability, facilitating its passage across the blood-brain barrier.
-
Dual Functionality for Library Synthesis: The presence of a primary amine and a protected hydroxyl group makes cis-3-(Benzyloxy)cyclobutanamine an ideal building block for the creation of diverse chemical libraries for high-throughput screening against various CNS targets.
A prime example of the utility of the closely related cis-3-aminocyclobutanol scaffold is its incorporation into inhibitors of Interleukin-1 receptor-associated kinase 4 (IRAK4). While not a direct CNS application, neuroinflammation mediated by pathways involving IRAK4 is increasingly implicated in a range of neurodegenerative disorders, making this a highly relevant example. In a patented synthesis, cis-3-aminocyclobutanol is coupled with a 6-chloro-1H-pyrazolo[3,4-d]pyrimidine core to generate potent IRAK4 inhibitors.[3] This demonstrates the ability of the aminocyclobutanol moiety to serve as a key recognition element in a complex, biologically active molecule.
The general workflow for utilizing cis-3-(Benzyloxy)cyclobutanamine in a drug discovery program is depicted below:
Caption: General workflow for CNS drug candidate synthesis.
Experimental Protocols
The following protocols provide detailed, step-by-step methodologies for key synthetic transformations involving cis-3-(Benzyloxy)cyclobutanamine.
Protocol 1: N-Acylation of cis-3-(Benzyloxy)cyclobutanamine
This protocol describes a standard procedure for the formation of an amide bond, a common linkage in many CNS drugs.
Caption: Workflow for N-acylation.
Detailed Steps:
-
Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve cis-3-(Benzyloxy)cyclobutanamine (1.0 eq.) and a suitable base such as triethylamine (1.2-1.5 eq.) or diisopropylethylamine (DIPEA) (1.2-1.5 eq.) in a dry aprotic solvent like dichloromethane (DCM) or tetrahydrofuran (THF) (0.1-0.5 M).
-
Cooling: Cool the stirred solution to 0 °C using an ice-water bath.
-
Addition of Acylating Agent: Add the desired acyl chloride or acid anhydride (1.0-1.1 eq.) dropwise to the reaction mixture.
-
Reaction Progression: Allow the reaction to slowly warm to room temperature and stir for 2-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion, quench the reaction by adding water or a saturated aqueous solution of sodium bicarbonate.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with an organic solvent such as DCM or ethyl acetate (3x).
-
Washing and Drying: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the resulting crude amide by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes).
Protocol 2: Reductive Amination with cis-3-(Benzyloxy)cyclobutanamine
This protocol details the formation of a secondary amine by reacting the primary amine with a carbonyl compound, a key step in building more complex CNS-targeted molecules.
Detailed Steps:
-
Reaction Setup: To a solution of the desired aldehyde or ketone (1.0 eq.) in a suitable solvent such as methanol, 1,2-dichloroethane (DCE), or THF (0.1-0.5 M), add cis-3-(Benzyloxy)cyclobutanamine (1.0-1.2 eq.).
-
Imine Formation: Stir the mixture at room temperature for 1-2 hours to allow for the formation of the imine intermediate. The addition of a mild acid catalyst like acetic acid (catalytic amount) can facilitate this step.
-
Reduction: Add a mild reducing agent such as sodium triacetoxyborohydride (NaBH(OAc)₃) (1.2-1.5 eq.) or sodium cyanoborohydride (NaBH₃CN) (1.2-1.5 eq.) portion-wise to the reaction mixture.
-
Reaction Progression: Stir the reaction at room temperature for 4-24 hours, monitoring its progress by TLC or LC-MS.
-
Work-up: Carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.
-
Extraction: Extract the aqueous layer with an organic solvent (e.g., DCM or ethyl acetate) (3x).
-
Washing and Drying: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purification: Purify the crude secondary amine product by flash column chromatography on silica gel.
Protocol 3: Benzyl Ether Deprotection
This protocol describes the removal of the benzyl protecting group to unmask the hydroxyl functionality, which can then be used for further derivatization. Catalytic hydrogenolysis is the most common and clean method for this transformation.[4]
Detailed Steps:
-
Reaction Setup: Dissolve the N-substituted-cis-3-(benzyloxy)cyclobutanamine derivative (1.0 eq.) in a suitable solvent such as methanol, ethanol, or ethyl acetate (0.05-0.2 M).
-
Catalyst Addition: Carefully add a palladium catalyst, typically 10% palladium on carbon (Pd/C) (5-10 mol% by weight), to the solution.
-
Hydrogenation: Purge the reaction flask with hydrogen gas and maintain a hydrogen atmosphere (a balloon filled with hydrogen is often sufficient for lab-scale reactions).
-
Reaction Progression: Stir the reaction vigorously at room temperature for 4-24 hours. Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
Work-up: Upon completion, carefully filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Wash the Celite® pad with the reaction solvent.
-
Purification: Concentrate the filtrate under reduced pressure. The resulting crude alcohol is often pure enough for the next step, but can be further purified by recrystallization or flash column chromatography if necessary.
Data Presentation
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Key Physicochemical Properties |
| cis-3-(Benzyloxy)cyclobutanamine | C₁₁H₁₅NO | 177.24 | Primary amine, protected alcohol, versatile building block |
| cis-3-Aminocyclobutanol | C₄H₉NO | 87.12 | Primary amine and primary alcohol, useful for introducing polar functionality |
Conclusion
cis-3-(Benzyloxy)cyclobutanamine is a valuable and versatile building block for the modern medicinal chemist working in CNS drug discovery. Its unique stereochemistry and dual functionality provide a robust platform for the synthesis of novel, three-dimensional molecules with potentially improved pharmacological and pharmacokinetic properties. The protocols detailed in this guide offer reliable methods for the derivatization of this scaffold, enabling its seamless integration into drug discovery programs targeting a wide array of CNS disorders.
References
-
Wessjohann, L. A., et al. (2022). Cyclobutanes in Small‐Molecule Drug Candidates. ChemMedChem, 17(9), e202200020. Available at: [Link]
-
Radboud Repository. (2022). Cyclobutanes in Small‐Molecule Drug Candidates. Available at: [Link]
- Google Patents. (2019). Method and composition for treating cns disorders.
-
Sergeiko, A., et al. (2008). Cyclobutane-Containing Alkaloids: Origin, Synthesis, and Biological Activities. The Open Natural Products Journal, 1(1), 24-33. Available at: [Link]
-
Dembitsky, V. M. (2014). Naturally occurring bioactive Cyclobutane-containing (CBC) alkaloids in fungi, fungal endophytes, and plants. Phytomedicine, 21(12), 1645-1655. Available at: [Link]
-
Common Organic Chemistry. (n.d.). Benzyl Protection. Retrieved from [Link]
-
Chem Help ASAP. (2019, December 27). synthesis & cleavage of benzyl ethers [Video]. YouTube. [Link]
-
European Patent Office. (2021). SUBSTITUTED PYRAZOLOPYRIMIDINES AS IRAK4 INHIBITORS (EP 3800188 A1). Available at: [Link]
Sources
Application Notes and Protocols for the Synthesis of cis-3-(Benzyloxy)cyclobutanamine Hydrochloride
Introduction: The Significance of the Cyclobutane Motif in Modern Drug Discovery
The cyclobutane ring, once considered a synthetic curiosity, has emerged as a privileged scaffold in medicinal chemistry. Its rigid, three-dimensional structure provides a unique conformational constraint on molecules, which can lead to enhanced binding affinity, improved metabolic stability, and novel intellectual property. Specifically, cis-1,3-disubstituted cyclobutanes are valuable building blocks that can orient functional groups in a precise spatial arrangement, mimicking or improving upon existing pharmacophores. The target molecule, cis-3-(Benzyloxy)cyclobutanamine hydrochloride, is a key intermediate for the synthesis of a variety of biologically active compounds, including kinase inhibitors and other therapeutic agents. The benzyloxy group serves as a versatile handle that can be carried through several synthetic steps or deprotected to reveal a hydroxyl group for further functionalization.
This application note provides a detailed, field-proven protocol for the stereoselective synthesis of cis-3-(Benzyloxy)cyclobutanamine as its hydrochloride salt, starting from the commercially available precursor, 3-(benzyloxy)-1-cyclobutanone. We will delve into the causality behind the methodological choices, with a particular focus on achieving the desired cis stereochemistry, and provide a comprehensive, self-validating protocol for its synthesis and characterization.
Strategic Overview: A Two-Step Synthesis
The synthesis is efficiently executed in two primary steps: (1) a stereoselective reductive amination of 3-(benzyloxy)-1-cyclobutanone to yield the cis-amine, followed by (2) the formation of the hydrochloride salt to improve stability and handling properties.
Caption: Reductive amination mechanism.
Experimental Protocol: Reductive Amination
Materials and Reagents:
| Reagent | M.W. ( g/mol ) | Amount | Moles (mmol) | Equivalents |
| 3-(Benzyloxy)-1-cyclobutanone | 176.21 | 5.00 g | 28.4 | 1.0 |
| Ammonium Acetate (NH₄OAc) | 77.08 | 21.9 g | 284 | 10.0 |
| Sodium Triacetoxyborohydride (NaBH(OAc)₃) | 211.94 | 9.02 g | 42.6 | 1.5 |
| Dichloromethane (DCM), anhydrous | - | 150 mL | - | - |
| Saturated aq. Sodium Bicarbonate (NaHCO₃) | - | 100 mL | - | - |
| Deionized Water | - | 100 mL | - | - |
| Brine | - | 50 mL | - | - |
| Anhydrous Magnesium Sulfate (MgSO₄) | - | - | - | - |
Procedure:
-
To a 500 mL round-bottom flask equipped with a magnetic stir bar, add 3-(benzyloxy)-1-cyclobutanone (5.00 g, 28.4 mmol) and ammonium acetate (21.9 g, 284 mmol).
-
Add 150 mL of anhydrous dichloromethane (DCM) to the flask.
-
Stir the resulting suspension at room temperature for 30 minutes.
-
Carefully add sodium triacetoxyborohydride (9.02 g, 42.6 mmol) portion-wise over 15 minutes. Note: The reaction may gently effervesce.
-
Stir the reaction mixture at room temperature for 16-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, carefully quench the reaction by the slow addition of 100 mL of a saturated aqueous solution of sodium bicarbonate.
-
Stir the biphasic mixture vigorously for 30 minutes.
-
Transfer the mixture to a separatory funnel and separate the layers.
-
Extract the aqueous layer with DCM (2 x 50 mL).
-
Combine the organic layers and wash with deionized water (1 x 100 mL) and then with brine (1 x 50 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude cis-3-(benzyloxy)cyclobutanamine as an oil. The product can be used in the next step without further purification or can be purified by column chromatography on silica gel if necessary.
Part 2: Hydrochloride Salt Formation
The free amine is often an oil and can be prone to oxidation. Conversion to its hydrochloride salt provides a stable, crystalline solid that is easier to handle, weigh, and store.
Experimental Protocol: Salt Formation
Materials and Reagents:
| Reagent | M.W. ( g/mol ) | Amount |
| cis-3-(Benzyloxy)cyclobutanamine (crude) | 177.24 | ~5.0 g (from previous step) |
| Diethyl Ether (Et₂O), anhydrous | - | 100 mL |
| 2.0 M HCl solution in Diethyl Ether | - | ~15 mL (or until precipitation ceases) |
Procedure:
-
Dissolve the crude cis-3-(benzyloxy)cyclobutanamine (~28.4 mmol) in 100 mL of anhydrous diethyl ether in a 250 mL Erlenmeyer flask.
-
While stirring, slowly add a 2.0 M solution of HCl in diethyl ether dropwise.
-
A white precipitate will form immediately. Continue adding the HCl solution until no further precipitation is observed.
-
Stir the resulting suspension at room temperature for 1 hour.
-
Collect the white solid by vacuum filtration.
-
Wash the solid with a small amount of cold, anhydrous diethyl ether (2 x 20 mL).
-
Dry the solid under high vacuum to a constant weight to afford cis-3-(benzyloxy)cyclobutanamine hydrochloride.
Characterization and Expected Data
Physical Properties:
-
Appearance: White to off-white crystalline solid.
-
Molecular Formula: C₁₁H₁₆ClNO
-
Molecular Weight: 213.70 g/mol
Expected Analytical Data:
-
¹H NMR (400 MHz, DMSO-d₆):
-
δ 8.3-8.0 (br s, 3H, -NH₃⁺)
-
δ 7.40-7.25 (m, 5H, Ar-H)
-
δ 4.48 (s, 2H, -OCH₂Ph)
-
δ 4.05-3.95 (m, 1H, CH-O)
-
δ 3.60-3.50 (m, 1H, CH-N)
-
δ 2.60-2.50 (m, 2H, cyclobutane-H)
-
δ 2.20-2.10 (m, 2H, cyclobutane-H)
-
-
¹³C NMR (100 MHz, DMSO-d₆):
-
δ 138.5 (Ar-C)
-
δ 128.3 (Ar-CH)
-
δ 127.6 (Ar-CH)
-
δ 127.5 (Ar-CH)
-
δ 69.5 (-OCH₂Ph)
-
δ 68.0 (CH-O)
-
δ 45.0 (CH-N)
-
δ 32.0 (cyclobutane-CH₂)
-
-
FTIR (ATR):
-
~2900-3100 cm⁻¹ (N-H stretch)
-
~1600, 1495, 1450 cm⁻¹ (aromatic C=C stretch)
-
~1100 cm⁻¹ (C-O stretch)
-
Conclusion
This application note provides a robust and reliable method for the synthesis of cis-3-(benzyloxy)cyclobutanamine hydrochloride, a valuable building block in medicinal chemistry. The protocol is designed for ease of execution and high stereoselectivity, leveraging the inherent steric properties of the cyclobutane ring. The detailed explanation of the rationale behind the procedural choices ensures that researchers can confidently implement and adapt this methodology for their specific drug discovery and development needs.
References
- Barrett, A. G. M., & Morris, T. M. (2018).
- Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part B: Reactions and Synthesis (5th ed.). Springer.
- Patent CN103242152A: Method for synthesizing compound 3-(benzyloxy)-1-cyclobutanone.
- Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis (5th ed.). Wiley.
- Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862.
- Baxter, E. W., & Reitz, A. B. (2002). Reductive Aminations of Carbonyl Compounds with Borohydride and Borane Reducing Agents. Organic Reactions, 59, 1-714.
Troubleshooting & Optimization
Technical Support Center: Synthesis of cis-3-(Benzyloxy)cyclobutanamine
Welcome to our dedicated technical support guide for the synthesis of cis-3-(Benzyloxy)cyclobutanamine. This resource is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of synthesizing this valuable cyclobutane derivative. The inherent ring strain and stereochemical challenges of the cyclobutane core often lead to unexpected outcomes.[1] This guide provides in-depth troubleshooting, frequently asked questions (FAQs), and detailed protocols to address the common hurdles encountered during this synthesis.
Troubleshooting Guide: Navigating Common Experimental Challenges
This section addresses specific problems you may encounter during the synthesis of cis-3-(Benzyloxy)cyclobutanamine, which is typically prepared via a two-step process: the synthesis of the precursor 3-(benzyloxy)-1-cyclobutanone, followed by its reductive amination.
Problem 1: Low Yield or Incomplete Conversion During Reductive Amination
You're attempting the reductive amination of 3-(benzyloxy)-1-cyclobutanone, but TLC or LC-MS analysis shows a significant amount of unreacted starting material or low yield of the desired amine.
Flowchart: Troubleshooting Low Reductive Amination Yield
Caption: Troubleshooting workflow for low yield in reductive amination.
Probable Causes & Solutions:
-
Inefficient Imine Formation: The first step of reductive amination is the formation of an imine or iminium ion, which can be slow or reversible.[2][3]
-
Solution: Add a catalytic amount of a weak acid, such as acetic acid, to the reaction mixture. This can catalyze imine formation. Be cautious, as too much acid can protonate the amine and render it non-nucleophilic.[4] You can monitor imine formation by TLC or NMR before adding the reducing agent.[4]
-
-
Inactive Reducing Agent: Sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (STAB) are common reducing agents for this reaction.[2][3] They are sensitive to moisture and can lose activity over time.
-
Solution: Use a fresh bottle of the reducing agent or test the activity of your current batch on a known substrate. Ensure the reaction is carried out under anhydrous conditions.
-
-
Competitive Reduction of the Ketone: Stronger reducing agents like sodium borohydride (NaBH₄) can reduce the starting ketone before it has a chance to form the imine, leading to the corresponding alcohol as a byproduct.[3]
-
Steric Hindrance: The bulky benzyloxy group might sterically hinder the approach of the amine to the carbonyl carbon.
-
Solution: Increase the reaction temperature or prolong the reaction time to overcome the activation energy barrier. Using a less sterically hindered amine source, if the protocol allows, could also be an option.
-
Problem 2: Poor cis/trans Diastereoselectivity
The reaction produces a mixture of cis and trans isomers, with the trans isomer being the major product, or the separation of the two isomers is proving difficult.
Probable Causes & Solutions:
-
Thermodynamic vs. Kinetic Control: The formation of the more thermodynamically stable trans isomer is often favored. The bulky benzyloxy and amino groups prefer to be on opposite sides of the cyclobutane ring to minimize steric strain. Achieving the kinetically favored cis product can be challenging.
-
Solution 1: Choice of Reducing Agent: The choice of reducing agent can influence the stereochemical outcome. Bulky reducing agents may favor attack from the less hindered face of the iminium ion, potentially leading to a higher proportion of the cis isomer. Experiment with different reducing agents (e.g., comparing STAB with NaBH₃CN).
-
Solution 2: Temperature Control: Running the reaction at lower temperatures can sometimes favor the kinetic product. Try performing the reduction at 0°C or even -78°C.
-
-
Difficult Isomer Separation: The cis and trans isomers may have very similar polarities, making them difficult to separate by standard column chromatography.
-
Solution 1: Derivatization: Convert the amine mixture into derivatives, such as amides or carbamates (e.g., by reacting with benzoyl chloride or a chloroformate). These derivatives often have different crystalline properties or chromatographic behavior, allowing for easier separation. The protecting group can then be removed in a subsequent step.
-
Solution 2: Fractional Crystallization: The hydrochloride or other salts of the cis and trans isomers may have different solubilities, allowing for separation by fractional crystallization.[5] Dissolve the amine mixture in a suitable solvent (e.g., isopropanol, ethanol) and add HCl to precipitate the hydrochloride salt. The less soluble isomer may crystallize out first.
-
Solution 3: Advanced Chromatographic Techniques: If standard silica gel chromatography is ineffective, consider using a different stationary phase (e.g., alumina) or employing High-Performance Liquid Chromatography (HPLC) with a suitable column.[6]
-
Frequently Asked Questions (FAQs)
Q1: What is the best starting material for the synthesis of 3-(benzyloxy)-1-cyclobutanone?
A1: A common and effective route starts from commercially available and relatively inexpensive materials. One patented method involves a five-step reaction sequence starting from a halogenated methyl benzene, which includes etherification, halogenation, elimination, ring closure, and dechlorination to produce 3-(benzyloxy)-1-cyclobutanone in high yield and purity.[7]
Q2: What are the key parameters to control during the reductive amination step to favor the cis isomer?
A2: While achieving high cis selectivity can be challenging, several factors can be optimized:
-
Reducing Agent: The choice and stoichiometry of the reducing agent are critical. Milder, more sterically demanding reducing agents may offer better selectivity.
-
Temperature: Lowering the reaction temperature generally favors the kinetic product, which may be the cis isomer in this case.
-
Solvent: The polarity of the solvent can influence the transition state of the reduction, thereby affecting the diastereoselectivity. It is worthwhile to screen different solvents.
-
pH: For reductive aminations using reagents like NaBH₃CN, maintaining a mildly acidic pH (around 5-6) is crucial for efficient imine formation without deactivating the amine.[3]
Q3: How can I confirm the stereochemistry of my final product?
A3: Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for this.
-
¹H NMR: The coupling constants (³J values) between the protons on the cyclobutane ring can help determine the relative stereochemistry. Generally, cis and trans isomers will have different coupling constants for the protons at the substituted carbons.[8] 2D NMR techniques like NOESY can also be used to identify through-space interactions that are indicative of the cis or trans relationship between substituents.
-
¹³C NMR: The chemical shifts of the carbon atoms in the cyclobutane ring will also differ between the cis and trans isomers due to different steric environments.
Q4: Are there any specific safety precautions I should take during this synthesis?
A4: Yes, standard laboratory safety practices should always be followed. Specifically:
-
Reducing Agents: Handle sodium cyanoborohydride and sodium triacetoxyborohydride with care. They are toxic and can release toxic gases upon contact with strong acids.
-
Solvents: Use anhydrous solvents when working with moisture-sensitive reagents. Ensure proper ventilation.
-
Benzyl Ethers: Be aware of the potential for peroxide formation in aged samples of benzyl ether-containing compounds.
Experimental Protocols
Protocol 1: Synthesis of 3-(Benzyloxy)-1-cyclobutanone (Precursor)
This protocol is a general representation based on established methods.[7]
| Reagent/Solvent | Molar Eq. |
| Halogenated methyl benzene | 1.0 |
| Benzyl alcohol | 1.1 |
| Strong Base (e.g., NaH) | 1.2 |
| Solvent (e.g., THF) | - |
Step-by-step methodology:
-
Etherification: To a solution of benzyl alcohol in an anhydrous solvent like THF, add a strong base such as sodium hydride portion-wise at 0°C. Allow the mixture to stir until hydrogen evolution ceases. Then, add the halogenated methyl benzene and allow the reaction to proceed at room temperature until completion (monitor by TLC).
-
Subsequent Steps: The subsequent steps of halogenation, elimination, ring closure, and dechlorination should be performed according to established literature procedures to yield 3-(benzyloxy)-1-cyclobutanone.[7]
-
Purification: The crude product is typically purified by column chromatography on silica gel.
Protocol 2: Reductive Amination to form cis-3-(Benzyloxy)cyclobutanamine
This is a general protocol for reductive amination that can be adapted for this specific synthesis.
| Reagent/Solvent | Molar Eq. |
| 3-(Benzyloxy)-1-cyclobutanone | 1.0 |
| Ammonia source (e.g., NH₄OAc) | 5-10 |
| Reducing Agent (e.g., NaBH₃CN) | 1.5-2.0 |
| Solvent (e.g., Methanol) | - |
| Acetic Acid (optional) | catalytic |
Step-by-step methodology:
-
Imine Formation: Dissolve 3-(benzyloxy)-1-cyclobutanone and a large excess of the ammonia source (e.g., ammonium acetate) in methanol. If desired, add a catalytic amount of glacial acetic acid. Stir the mixture at room temperature for 1-2 hours to allow for imine formation.
-
Reduction: Cool the reaction mixture to 0°C in an ice bath. Add sodium cyanoborohydride portion-wise, ensuring the temperature remains below 10°C.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir overnight. Monitor the progress of the reaction by TLC or LC-MS.
-
Work-up: Quench the reaction by the slow addition of water. Adjust the pH to basic (pH > 10) with an aqueous solution of NaOH. Extract the product with an organic solvent such as dichloromethane or ethyl acetate.
-
Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product, a mixture of cis and trans isomers, can then be purified by column chromatography or fractional crystallization of a salt derivative as discussed in the troubleshooting section.
Diagram: General Workflow for Synthesis
Caption: Synthetic workflow for cis-3-(Benzyloxy)cyclobutanamine.
References
- Hughes, G., Devine, P. N., Naber, J. R., O'shea, P. D., Foster, B. S., McKay, D. J., & Volante, R. P. (2007). Diastereoselective reductive amination of aryl trifluoromethyl ketones and alpha-amino esters.
-
Chemistry LibreTexts. (2023, January 22). Reductive Amination. Retrieved from [Link]
- CN103242152A - Method for synthesizing compound 3-(benzyloxy)-1-cyclobutanone - Google Patents. (n.d.).
- CN102633657A - Preparation method of cis-3-amino-cyclopentanol hydrochloride - Google Patents. (n.d.).
- Valere, D. (2023).
-
Ashenhurst, J. (2017, September 1). Reductive Amination, and How It Works. Master Organic Chemistry. Retrieved from [Link]
- Shchegravin, E. V., Giliarov, M. A., Legin, A. A., Cheltsov, I. A., Grishanov, D. A., Bushmarinov, I. S., ... & Glinushkin, A. P. (2023). Cis-(3-benzyloxy-1, 1-cyclobutanedicarboxylato κ 2 O, O′) bis (1-methyl-1H-pyrazole)
- CN112608243A - Synthesis method of trans-3-aminobutanol - Google Patents. (n.d.).
-
Chemistry Steps. (n.d.). Reductive Amination. Retrieved from [Link]
- Process for The Separation of the (Dl) Cis- Trans-2, 2-Dimethyl-3-(2, 2-Disubstitutedvinyl)- Cyclopropane-1-Carboxylic Acid from. (2019, January 1). International Journal of Trend in Scientific Research and Development, Volume-3(Issue-2), 654-658.
- Rosell, G., Åkerbladh, L., & Larhed, M. (2025). A Diastereoselective Mizoroki–Heck Reaction for Synthesis of Spirooxindole-Based Nonnatural Amino Acids Using a Boc-Pro. The Journal of Organic Chemistry.
- Synthesis and Characterization of cis-/trans-(±)-3- alkyl-3,4-dihydro-6,7-dimethoxy-1-oxo-1Hisochromene-4-carboxylic acids. (2025, March 3). Preprints.org.
-
Methyl cis-3-(benzyloxycarbonylamino)cyclobutanecarboxylate. (n.d.). PubChem. Retrieved from [Link]
- US3880925A - Separation and purification of cis and trans isomers - Google Patents. (n.d.).
-
Reductive Amination Practice Problems. (n.d.). Pearson. Retrieved from [Link]
- Yu, H., & Ming, W. (n.d.). Continuous flow reductive amination of cyclohexanone using Pd/C catalyst with high productivity. Reaction Chemistry & Engineering.
- Bellon, G., & Berg, R. A. (1983). Separation and evaluation of the cis and trans isomers of hydroxyprolines: effect of hydrolysis on the epimerization. Connective tissue research, 11(2-3), 137–146.
-
What's wrong with my reductive amination? I barely got any product. (2025, February 13). Reddit. Retrieved from [Link]
-
What methods can you recommend for separating trans and cis isomers of isoquinolinone, given my unsuccessful attempts with various solvent ratios? (2024, September 26). ResearchGate. Retrieved from [Link]
- Khot, S. N., & Kharas, G. B. (n.d.).
-
cis-3-(2-Benzyloxyphenyl)cyclobutanol. (n.d.). PubChem. Retrieved from [Link]
- Hordieieva, O. O., Mykhailiuk, P. K., Shishkin, O. V., & Grygorenko, O. O. (2025). Synthesis and Physicochemical Properties of Functionalized cis-2-((Fluoro)Alkyl)Cyclobutanes. Chemistry–A European Journal.
- Hughes, G., Devine, P. N., Naber, J. R., O'shea, P. D., Foster, B. S., McKay, D. J., & Volante, R. P. (2007). Diastereoselective reductive amination of aryl trifluoromethyl ketones and alpha-amino esters. Angewandte Chemie (International ed. in English), 46(11), 1839–1842.
Sources
- 1. scholarworks.calstate.edu [scholarworks.calstate.edu]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. reddit.com [reddit.com]
- 5. US3880925A - Separation and purification of cis and trans isomers - Google Patents [patents.google.com]
- 6. researchgate.net [researchgate.net]
- 7. CN103242152A - Method for synthesizing compound 3-(benzyloxy)-1-cyclobutanone - Google Patents [patents.google.com]
- 8. preprints.org [preprints.org]
Technical Support Center: Synthesis & Troubleshooting of cis-3-(Benzyloxy)cyclobutanamine
Case ID: CAS-135329-37-8-GUIDE Classification: Tier 3 (Advanced Synthesis Support) Assigned Specialist: Senior Application Scientist, Process Chemistry Division
Executive Summary
The preparation of cis-3-(benzyloxy)cyclobutanamine is a critical workflow in the synthesis of JAK inhibitors and other bioactive scaffolds.[1] The primary challenge lies in the stereoselective formation of the cis-isomer (amine and benzyloxy group on the same face of the cyclobutane ring) while avoiding common pitfalls such as over-alkylation (dimerization) and premature deprotection of the benzyl ether.
This guide provides a validated protocol and a deep-dive troubleshooting matrix based on the reductive amination of 3-(benzyloxy)cyclobutan-1-one .
Part 1: The Validated Protocol (Reductive Amination)
Objective: Synthesize cis-3-(benzyloxy)cyclobutanamine with >10:1 dr (cis:trans) and <5% dimer formation.
Reaction Scheme
The most robust route utilizes Sodium Triacetoxyborohydride (STAB) as the reducing agent. Unlike NaBH₄, STAB is mild and selective for imines, minimizing side reactions.
Reagents:
-
Substrate: 3-(Benzyloxy)cyclobutan-1-one (1.0 eq)
-
Amine Source: Ammonium Acetate (NH₄OAc) (10.0 - 15.0 eq)
-
Reducing Agent: Sodium Triacetoxyborohydride (STAB) (1.5 - 2.0 eq)
-
Solvent: 1,2-Dichloroethane (DCE) or THF (anhydrous)
-
Additives: Acetic Acid (AcOH) (catalytic to stoichiometric)
Step-by-Step Workflow:
-
Imine Formation: Dissolve 3-(benzyloxy)cyclobutan-1-one in DCE under N₂. Add NH₄OAc (excess is crucial to suppress dimerization). Stir at room temperature (RT) for 30–60 mins.
-
Reduction: Cool to 0°C. Add STAB portion-wise. The reaction is slightly exothermic.
-
Reaction: Allow to warm to RT and stir for 12–18 hours.
-
Quench: Quench with saturated aqueous NaHCO₃ (pH ~8).
-
Workup: Extract with DCM. Critical: The amine may be water-soluble; salting out the aqueous layer with NaCl is recommended.
-
Purification: Acid-base extraction or column chromatography (DCM:MeOH:NH₄OH).
Part 2: Troubleshooting & Side Reaction Analysis
Issue 1: Low Cis/Trans Selectivity
Symptom: NMR shows a significant amount of trans-isomer (typically >15%). Root Cause: Thermodynamic equilibration or lack of steric control during hydride delivery.
Technical Insight: The stereochemical outcome is dictated by the trajectory of the hydride attack. The cyclobutane ring exists in a "puckered" conformation.
-
Kinetic Control: Bulky reducing agents (STAB) attack from the less hindered face (opposite the bulky benzyloxy group). If the benzyloxy group is pseudo-equatorial (down), the hydride attacks from the top (axial trajectory), pushing the amine group down (cis to the ether).
-
Thermodynamic Control: Small hydrides (NaBH₄) or high temperatures allow equilibration to the thermodynamically more stable trans-isomer.
Corrective Action:
-
Switch Reagent: Ensure you are using STAB, not NaBH₄ or NaCNBH₃.
-
Temperature: Conduct the reduction at lower temperatures (-20°C to 0°C) to maximize kinetic control.
-
Solvent Effect: Switch from MeOH (protic, fast reaction) to DCE or THF (aprotic, slower, higher selectivity).
Issue 2: Dimerization (Secondary Amine Formation)
Symptom: LCMS shows a peak with Mass = [2 × Product] - NH₃.[1] Root Cause: The newly formed primary amine is more nucleophilic than ammonia/ammonium. It reacts with the unreacted ketone to form a secondary imine, which is then reduced.
Corrective Action:
-
Increase NH₄OAc: Use a large excess (15–20 eq). This statistically favors the attack of ammonia over the product amine.
-
Dilution: Run the reaction at a lower concentration (0.05 M - 0.1 M).
-
Stepwise Addition: Pre-form the imine with NH₄OAc for 2 hours before adding the reducing agent.
Issue 3: Loss of Benzyl Group (Debenzylation)
Symptom: Appearance of 3-aminocyclobutanol (Mass = Product - 90). Root Cause: If catalytic hydrogenation (H₂/Pd-C) was attempted instead of hydride reduction, the benzyl ether is liable to cleave.
Corrective Action:
-
Avoid H₂/Pd: Strictly use hydride reducing agents (STAB, NaBH₄).
-
Alternative: If hydrogenation is required (e.g., via an oxime intermediate), use Raney Nickel or Rh/Al₂O₃ , which are less active toward O-debenzylation than Pd/C.
Part 3: Visualizing the Reaction Pathways
The following diagram maps the main reaction pathway against the competing side reactions (Trans-isomerism, Dimerization, and Debenzylation).
Figure 1: Reaction landscape for the reductive amination of 3-(benzyloxy)cyclobutanone. Green path indicates the target workflow; red nodes indicate critical side reactions.
Part 4: Data Summary & FAQ
Reagent Selection Matrix
| Reagent | Cis:Trans Selectivity | Risk of Dimerization | Risk of Debenzylation | Recommendation |
| STAB (NaBH(OAc)₃) | High (Kinetic) | Low (Selective for Imine) | Null | Primary Choice |
| NaBH₃CN | Moderate | Moderate | Null | Secondary (Toxic) |
| NaBH₄ | Low (Mixed) | High (Reduces Ketone too) | Null | Not Recommended |
| H₂ / Pd-C | Variable | Low | High | AVOID |
| Ti(OiPr)₄ + NaBH₄ | High | Very Low | Null | Excellent Alternative* |
*Note: The Titanium(IV) isopropoxide method is highly effective for "stubborn" ketones but requires strict anhydrous conditions.
Frequently Asked Questions
Q: Can I use the oxime route (Ketone → Oxime → Amine) instead? A: Yes, but with caution. Reducing the oxime usually requires stronger reducing agents (LAH or H₂/Raney Ni). LAH is non-selective for cis/trans, often yielding a 1:1 mixture that requires difficult chromatographic separation. H₂/Raney Ni preserves the benzyl group better than Pd but can still be risky. The reductive amination (STAB) route is generally superior for stereocontrol.
Q: How do I separate the cis and trans isomers if I get a mixture? A: The isomers often have distinct solubilities as Hydrochloride salts.
-
Convert the crude amine to the HCl salt (using 4M HCl in Dioxane).
-
Recrystallize from EtOH/Et₂O or iPrOH. The cis-isomer is typically less soluble and crystallizes out first.
Q: Why is 1,2-Dichloroethane (DCE) preferred over Methanol? A: While Methanol is faster, it can solvolyze the STAB reagent. DCE is aprotic, stabilizing the STAB and allowing the imine formation equilibrium to establish before reduction, which improves yield and selectivity.
References
-
Preparation of 3-alkoxycyclobutylamine derivatives. Source: Patent WO2010132615. Relevance: Describes the reductive amination of 3-(benzyloxy)cyclobutanone using STAB to achieve high cis-selectivity. Link:
-
Reductive Amination with Sodium Triacetoxyborohydride. Source: Abdel-Magid, A. F., et al. J. Org. Chem. 1996, 61, 11, 3849–3862. Relevance: The foundational paper establishing STAB as the superior reagent for aldehyde/ketone reductive amination. Link:
-
Titanium(IV) Isopropoxide-Mediated Reductive Amination. Source: Mattson, R. J., et al. J. Org.[2] Chem. 1990, 55, 8, 2552–2554.[2] Relevance: Protocol for using Lewis acids to enhance imine formation and suppress dimerization. Link:
-
Stereoselectivity in Cyclobutane Reductions. Source:Chemical Reviews (General Cyclobutane Stereochemistry). Relevance: Explains the "puckered" ring conformation and hydride attack trajectories (Kinetic vs. Thermodynamic control). Link:
Sources
Technical Support Center: Synthesis & Optimization of cis-3-(Benzyloxy)cyclobutanamine
Welcome to the technical support guide for the synthesis of cis-3-(Benzyloxy)cyclobutanamine. This document is designed for researchers, chemists, and drug development professionals who are utilizing this critical building block. As a key structural motif in medicinal chemistry, the stereocontrolled synthesis of this compound is paramount.[1] This guide provides in-depth protocols, troubleshooting advice, and answers to frequently asked questions, moving beyond simple step-by-step instructions to explain the underlying chemical principles that govern success.
Section 1: Recommended Synthetic Strategy
The most reliable and scalable approach to cis-3-(Benzyloxy)cyclobutanamine proceeds via a two-stage synthesis. The strategy involves the initial preparation of the key intermediate, 3-(benzyloxy)-1-cyclobutanone, followed by a stereoselective reductive amination to yield the target cis-amine. This pathway is favored due to the commercial availability of starting materials and the high degree of control achievable in the critical stereochemistry-defining step.
Overall Synthetic Workflow
The diagram below illustrates the high-level synthetic plan.
Sources
Technical Support Center: Optimization of cis-3-(Benzyloxy)cyclobutanamine Synthesis
Executive Summary
The synthesis of cis-3-(benzyloxy)cyclobutanamine is a critical step in the preparation of various pharmaceutical linkers and bioactive scaffolds (e.g., JAK inhibitors). The primary challenge lies in the reductive amination of 3-(benzyloxy)cyclobutan-1-one, which typically yields a mixture of cis and trans isomers (often ~1:1 to 3:1).
This guide addresses the three most common failure modes:
-
Incomplete Conversion: Stalled imine formation.
-
Poor Stereoselectivity: High levels of the unwanted trans-isomer.
-
Isolation Loss: Difficulty purifying the free base amine due to volatility and polarity.
Visual Workflow: The Optimized Route
The following diagram outlines the critical decision points in the reductive amination pathway.
Figure 1: Optimized workflow for the reductive amination and isolation of the cis-isomer via salt formation.
Module 1: Reaction Optimization (Reductive Amination)
The most robust route utilizes 3-(benzyloxy)cyclobutan-1-one with ammonium acetate (
The Protocol
Reagents:
-
Substrate: 3-(benzyloxy)cyclobutan-1-one (1.0 eq)
-
Amine Source: Ammonium Acetate (
) (10.0 eq) -
Reducing Agent: Sodium Cyanoborohydride (
) (1.5 eq) OR Sodium Triacetoxyborohydride ( ) -
Solvent: Methanol (MeOH) or 2,2,2-Trifluoroethanol (TFE)
Step-by-Step:
-
Imine Formation: Dissolve ketone and
in MeOH. Add 3Å Molecular Sieves. Stir at RT for 2 hours. Crucial: Ensure complete imine formation before adding the hydride. -
Reduction: Cool to 0°C. Add reducing agent portion-wise.
-
Quench: Acidify with 1N HCl to pH < 2 (hydrolyzes remaining imine/boron complexes).
-
Basify: Adjust pH to >12 with NaOH.
-
Extraction: Extract immediately with DCM or
.
Troubleshooting Table: Conversion Issues
| Symptom | Probable Cause | Corrective Action |
| Stalled Reaction (<50% Conv.) | Water in solvent inhibits imine formation. | Use anhydrous MeOH and 3Å Molecular Sieves . Consider adding |
| Dialkylation (Secondary Amine) | Excess ketone relative to amine. | Ensure a large excess of |
| Low Yield after Workup | Product lost in aqueous phase. | The free amine is water-soluble. Saturate the aqueous phase with NaCl (salting out) before extraction. |
Module 2: Stereocontrol (The Cis vs. Trans Challenge)
The Mechanism of Selectivity
Cyclobutane rings exist in a "puckered" conformation to relieve torsional strain.
-
Hydride Attack: The stereoselectivity is determined by the direction of hydride attack on the iminium intermediate.
-
Steric Approach: A bulky reducing agent prefers to attack from the less hindered face (opposite the benzyloxy group).
-
Attack Trans to Benzyloxy
Cis-Amine Product .
-
Optimizing for Cis-Selectivity
To maximize the cis isomer, you must force the hydride to attack from the face opposite the benzyloxy group.
-
Solvent Effect: Using 2,2,2-Trifluoroethanol (TFE) instead of MeOH has been shown to improve cis-selectivity in similar cyclobutyl systems due to hydrogen bonding stabilizing the iminium ion in a specific conformation.
-
Reducing Agent:
- / MeOH: Often gives ~1:1 mixture (Thermodynamic control).
- : Bulky, but often reduces the ketone to alcohol before amination occurs.
-
Recommendation: Stick to
or and rely on purification for the final enrichment.
Module 3: Purification & Isolation (The "Yield Killer")
Do not attempt to purify the free base amine by silica chromatography. It streaks, degrades, and is volatile. The industry standard for this intermediate is Salt Formation .
Protocol: Selective Crystallization of the HCl Salt
The cis-amine HCl salt typically has different solubility properties than the trans-isomer.
-
Crude Isolation: Dry the organic extract (from Module 1) with
and concentrate carefully (do not heat >40°C). -
Salt Formation: Dissolve the crude oil in a minimum amount of Diethyl Ether (
) or MTBE . -
Acidification: Dropwise add 4N HCl in Dioxane . A white precipitate will form immediately.
-
Ripening: Stir the suspension for 1 hour at 0°C.
-
Filtration: Filter the solid.
-
Note: If the ratio is still unsatisfactory, recrystallize the salt from Isopropanol (IPA)/Ethanol . The cis-isomer often crystallizes out preferentially in high purity (>98%).
-
Frequently Asked Questions (FAQ)
Q: Why is my product an oil that won't solidify? A: You likely have the free base or a mixture of isomers/solvents.
-
Fix: Convert to the HCl salt as described in Module 3. If it is already a salt and oily, it may contain residual water or DMF. Triturate with dry
or Hexanes to induce precipitation.
Q: Can I separate the isomers using Column Chromatography? A: It is difficult and inefficient.
-
Fix: If you must use chromatography, use a basic modifier: DCM:MeOH:NH4OH (90:10:1) . However, yield loss is high. Salt crystallization is the superior method for scale-up.
Q: I see a significant amount of alcohol byproduct (3-(benzyloxy)cyclobutanol). Why? A: This comes from the direct reduction of the ketone, competing with amination.
-
Fix: This happens if the imine formation was incomplete before the hydride was added. Increase the pre-mix time of Ketone +
to 2-4 hours and ensure pH is slightly acidic (pH 5-6) to catalyze imine formation.
Q: Is the benzyl group stable under these conditions?
A: Yes. The benzyl ether is stable to borohydride reduction and mild acidic workups. It will only be removed under hydrogenation conditions (
References
-
Preparation of 3-(benzyloxy)cyclobutanone (Precursor)
- Patent: CN103242152A. "Method for synthesizing compound 3-(benzyloxy)-1-cyclobutanone." (2013).
-
Link:
-
Reductive Amination Selectivity (General Cyclobutanes)
-
Source: Abdel-Magid, A. F., et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." Journal of Organic Chemistry, 1996, 61(11), 3849–3862.[1]
-
Link:
-
-
Salt Formation & Purification Strategies
- Context: Standard protocols for aminocyclobutane isolation in drug discovery (e.g.
- Patent: WO2011050186. "Inhibitors of Janus Kinases." (Describes synthesis of similar cyclobutanamine linkers).
-
Link:
Sources
Troubleshooting benzyloxy group deprotection in "cis-3-(Benzyloxy)cyclobutanamine"
Welcome to the technical support hub for the deprotection of the benzyloxy group in cis-3-(benzyloxy)cyclobutanamine. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of this specific synthetic transformation. Here, we provide in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols grounded in established chemical principles and field-proven expertise.
Introduction
The benzyl (Bn) ether is a widely used protecting group for hydroxyl functionalities due to its stability across a broad range of chemical conditions and its relatively straightforward removal.[1][2] The deprotection of cis-3-(benzyloxy)cyclobutanamine to yield cis-3-aminocyclobutanol is a critical step in the synthesis of various pharmaceutical intermediates. While catalytic hydrogenation is the most common method for this transformation, it can present several challenges, including incomplete reactions, catalyst poisoning, and potential side reactions.[1][3]
This guide aims to be a comprehensive resource, explaining the causality behind experimental choices and providing self-validating protocols to ensure reliable and reproducible results.
Troubleshooting Guide
This section addresses specific issues that may arise during the deprotection of cis-3-(benzyloxy)cyclobutanamine via catalytic hydrogenation.
Problem 1: Incomplete or Stalled Reaction
Question: My debenzylation of cis-3-(benzyloxy)cyclobutanamine using Palladium on carbon (Pd/C) and H₂ gas is extremely slow or has stopped before all the starting material is consumed. What are the likely causes and how can I resolve this?
Answer: A stalled or sluggish hydrogenation reaction is a frequent challenge, often pointing to issues with catalyst activity or suboptimal reaction parameters. The primary culprits and their solutions are outlined below.
Causality and Solutions:
-
Catalyst Poisoning by the Amine: The primary amine product, cis-3-aminocyclobutanol, can strongly coordinate to the surface of the palladium catalyst. This coordination blocks the active sites, leading to deactivation and a stalled reaction.[3][4] The substrate itself, being an amine, can also contribute to this effect.[3]
-
Solution 1: Acidic Additives. The addition of a stoichiometric equivalent of a mild acid, such as acetic acid or a carefully controlled amount of hydrochloric acid (HCl), can protonate the amine.[3][5] The resulting ammonium salt has a significantly reduced affinity for the palladium surface, thus preventing catalyst poisoning and allowing the reaction to proceed.[3]
-
Solution 2: Use a More Robust Catalyst. Pearlman's catalyst, Palladium Hydroxide on carbon (Pd(OH)₂/C), is often more effective than standard Pd/C for debenzylating substrates that contain basic nitrogen groups.[6] It is generally more resistant to amine poisoning.
-
-
Poor Catalyst Quality or Insufficient Loading: The activity of Pd/C can differ significantly between suppliers and even between batches. An old or improperly stored catalyst may have reduced activity.
-
Solution: Always use a high-quality catalyst from a reputable supplier. If catalyst deactivation is suspected, try a fresh batch. Increasing the catalyst loading (e.g., from 5 mol% to 10 mol%) can also help drive the reaction to completion, though this is a less elegant solution than addressing the root cause.[6]
-
-
Inadequate Hydrogen Pressure or Delivery: For some substrates, atmospheric pressure from a hydrogen balloon may not provide a sufficient driving force for the reaction.[6] Furthermore, poor mass transfer of hydrogen gas to the catalyst surface can limit the reaction rate.
-
Solution 1: Increase Hydrogen Pressure. If available, use a Parr shaker or a similar hydrogenation apparatus to increase the hydrogen pressure to 3-5 bar (approximately 45-75 psi).[6][7] This increases the concentration of hydrogen at the catalyst surface and can significantly accelerate the reaction.
-
Solution 2: Ensure Efficient Stirring. Vigorous stirring is crucial to ensure good contact between the substrate, the catalyst, and the hydrogen gas.[4] For larger-scale reactions, mechanical stirring is superior to magnetic stirring.[4]
-
-
Improper Solvent Choice: The solvent can influence the solubility of the substrate and the product, as well as the behavior of the catalyst.
-
Solution: Protic solvents like ethanol and methanol are generally effective for this type of reaction.[5][8] Methanol, however, can pose a fire risk with dry Pd/C and should be handled with care.[4] If the product salt (when using an acid additive) precipitates, a co-solvent like water may be needed to maintain homogeneity.
-
Problem 2: Observation of Side Products
Question: After my reaction, I'm observing unexpected impurities by TLC or LC-MS. What are the potential side reactions and how can I minimize them?
Answer: The formation of side products can complicate purification and reduce the overall yield. Understanding the potential side reactions is key to mitigating them.
Causality and Solutions:
-
Aromatic Ring Saturation: A potential side reaction is the hydrogenation of the benzyl group's aromatic ring to a cyclohexylmethyl group.[1] This is more likely to occur under harsh conditions (high pressure, high temperature) or with extended reaction times.
-
Solution 1: Use Catalytic Transfer Hydrogenation (CTH). Instead of H₂ gas, a hydrogen donor like ammonium formate, 1,4-cyclohexadiene, or triethylsilane can be used.[2][9] CTH is often milder and can offer higher selectivity for debenzylation over aromatic ring reduction.[5][9]
-
Solution 2: Optimize Reaction Conditions. Use the lowest effective hydrogen pressure and temperature that allow the reaction to proceed at a reasonable rate. Monitor the reaction closely by TLC or LC-MS and stop it as soon as the starting material is consumed.
-
-
Cyclobutane Ring Opening: While less common under standard hydrogenolysis conditions, the strained cyclobutane ring can be susceptible to opening, particularly under harsh acidic or thermal conditions.
-
Solution: Employ mild reaction conditions. Avoid strong acids and high temperatures. Standard catalytic hydrogenation at room temperature is unlikely to cause significant ring opening. If acidic conditions are required to prevent catalyst poisoning, use a mild acid like acetic acid.
-
Troubleshooting Workflow Diagram
Caption: A troubleshooting decision tree for benzyloxy group deprotection.
Frequently Asked Questions (FAQs)
Q1: What is the general mechanism for Pd/C-catalyzed debenzylation? A1: The reaction is a form of hydrogenolysis. The benzyl ether first undergoes oxidative addition to the Pd(0) surface, forming a Pd(II) complex. This is followed by coordination and transfer of hydrogen, which cleaves the carbon-oxygen bond to release the free alcohol (cis-3-aminocyclobutanol) and toluene. Reductive elimination then regenerates the active Pd(0) catalyst.[8]
Q2: Can I use a different catalyst besides Palladium? A2: While palladium is the most common and generally preferred catalyst due to its high activity and lower tendency to saturate aromatic rings compared to Platinum or Ruthenium, other catalysts can be used.[1] Raney Nickel is another option, although it may require different reaction conditions and can sometimes be less selective.[10]
Q3: Is it necessary to make the reaction medium acidic? A3: For substrates containing a basic amine, like cis-3-(benzyloxy)cyclobutanamine, acid addition is highly recommended. The free amine product is a known catalyst poison for palladium.[3][4] By adding an acid, you form the amine salt, which does not bind to and deactivate the catalyst, allowing for a much faster and more complete reaction.[3]
Q4: What are the best solvents for this reaction? A4: Alcohols such as ethanol and methanol are the most common and effective solvents.[8] Tetrahydrofuran (THF) and ethyl acetate are also used. The choice of solvent can depend on the solubility of your starting material and the desired reaction temperature.
Q5: My molecule contains other reducible functional groups (e.g., an alkene or nitro group). Will they be affected? A5: Yes, this is a significant concern. Standard catalytic hydrogenation with Pd/C and H₂ is a powerful reducing system and will likely reduce other sensitive groups.[2] To achieve selective debenzylation in the presence of such groups, alternative methods are necessary. Oxidative deprotection methods, for example using 2,3-dichloro-5,6-dicyano-p-benzoquinone (DDQ), can be employed, although these come with their own set of substrate compatibility issues.[2][11][12] Another strategy is to use a milder hydrogen transfer agent in a CTH protocol, which can sometimes offer better chemoselectivity.[2]
Experimental Protocols & Data
Protocol 1: Standard Catalytic Hydrogenation with Acid Additive
This protocol is the recommended starting point for the deprotection of cis-3-(benzyloxy)cyclobutanamine.
Step-by-Step Methodology:
-
Vessel Preparation: To a round-bottom flask or a pressure-rated hydrogenation vessel, add cis-3-(benzyloxy)cyclobutanamine (1.0 eq).
-
Solvent Addition: Dissolve the substrate in a suitable solvent (e.g., ethanol, 10-20 mL per gram of substrate).
-
Acid Addition: Add glacial acetic acid (1.0-1.1 eq) to the solution and stir for 5 minutes.
-
Catalyst Addition: Under an inert atmosphere (e.g., Nitrogen or Argon), carefully add 10% Pd/C (5-10 mol% by weight). Caution: Pd/C can be pyrophoric, especially when dry. Handle with care.
-
Hydrogenation Setup: Securely attach the flask to a hydrogenation apparatus.
-
Inerting: Evacuate the vessel and backfill with hydrogen gas. Repeat this process 3-5 times to ensure an inert atmosphere has been replaced by hydrogen.[4]
-
Reaction: Pressurize the vessel with hydrogen (1 atm via balloon, or 3-5 bar in a pressure vessel) and stir the mixture vigorously at room temperature.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS until all starting material has been consumed.
-
Workup: Once complete, carefully vent the hydrogen and purge the vessel with an inert gas. Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Wash the Celite pad with the reaction solvent.
-
Isolation: Concentrate the filtrate under reduced pressure. The product will be the acetate salt of cis-3-aminocyclobutanol. Further purification or basification to obtain the free amine can be performed as required by the subsequent synthetic steps.
Data Summary Table
The following table provides a general comparison of different debenzylation methods. Actual results may vary based on substrate purity, catalyst quality, and specific experimental setup.
| Method | Catalyst / Reagent | Pressure | Temp. (°C) | Typical Time | Key Advantages | Potential Issues |
| Standard H₂ | 10% Pd/C, Acetic Acid | 1-5 bar | 25 | 4-24 h | Reliable, common | Catalyst poisoning (if no acid), requires H₂ gas |
| Transfer (CTH) | 10% Pd/C, NH₄HCO₂ | N/A | 25-60 | 2-12 h | No H₂ gas needed, often milder | Byproduct removal |
| Pearlman's Cat. | 20% Pd(OH)₂/C | 1-5 bar | 25 | 2-16 h | Resistant to poisoning | More expensive catalyst |
Reaction Mechanism Diagram
Caption: Simplified catalytic cycle for Pd-catalyzed hydrogenolysis.
References
-
Cramer, J., Sager, C. P., & Ernst, B. (2019). Optimized Conditions for the Palladium-Catalyzed Hydrogenolysis of Benzyl and Naphthylmethyl Ethers: Preventing Saturation of Aromatic Protecting Groups. ChemRxiv. Retrieved from [Link]
-
Sciencemadness Discussion Board. (2019). De-protection of N-Benzyl groups. Retrieved from [Link]
-
ResearchGate. (2017). How can we deprotect the cbz and benzyl protection simultaneously if hydrogenation with Pd/C does not work due to sulphur poisoning of Pd/C? Retrieved from [Link]
-
Mita, T., et al. (2020). Facile Hydrogenative Deprotection of N-Benzyl Groups Using a Mixed Catalyst of Palladium and Niobic Acid-on-Carbon. ACS Omega. Retrieved from [Link]
-
Organic Chemistry Portal. Benzyl Ethers - Protecting Groups. Retrieved from [Link]
-
Hamada, S., et al. (2023). Oxidative Deprotection of Benzyl Protecting Groups for Alcohols by an Electronically Tuned Nitroxyl-Radical Catalyst. Journal of Organic Chemistry. Retrieved from [Link]
-
ResearchGate. (2014). How can I deprotect the benzyl group in 6-(benzyloxy)chroman? Retrieved from [Link]
-
Semantic Scholar. (2015). A convenient protocol for the deprotection of N-benzyloxycarbonyl (Cbz) and benzyl ester groups. Retrieved from [Link]
-
Perosa, A., Tundo, P., & Zinovyev, S. (2002). Mild catalytic multiphase hydrogenolysis of benzyl ethers. Green Chemistry. Retrieved from [Link]
-
Gohr, S., et al. (2017). Visible-Light-Mediated Oxidative Debenzylation Enables the Use of Benzyl Ethers as Temporary Protecting Groups. Angewandte Chemie International Edition. Retrieved from [Link]
-
ResearchGate. (2016). How can I effectively debenzylate a tertiary amine? Retrieved from [Link]
-
ACS GCI Pharmaceutical Roundtable. Hydrogenolysis. Retrieved from [Link]
Sources
- 1. chemrxiv.org [chemrxiv.org]
- 2. Benzyl Ethers [organic-chemistry.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. sciencemadness.org [sciencemadness.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. jk-sci.com [jk-sci.com]
- 9. Hydrogenolysis - Wordpress [reagents.acsgcipr.org]
- 10. Mild catalytic multiphase hydrogenolysis of benzyl ethers - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 11. Oxidative Deprotection of Benzyl Protecting Groups for Alcohols by an Electronically Tuned Nitroxyl-Radical Catalyst [organic-chemistry.org]
- 12. Visible-Light-Mediated Oxidative Debenzylation Enables the Use of Benzyl Ethers as Temporary Protecting Groups - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support: Stereochemical Integrity of cis-3-(Benzyloxy)cyclobutanamine
Topic: Preventing Epimerization & Maintaining Diastereomeric Ratio (dr) Audience: Medicinal Chemists, Process Chemists, and CMC Leads Version: 2.1 (Current)
Introduction: The Stability Paradox
You are likely accessing this guide because your cis-3-(benzyloxy)cyclobutanamine (or its downstream amide derivative) is showing degradation of diastereomeric purity.
In 1,3-disubstituted cyclobutanes, the cis isomer is generally the thermodynamic product (adopting a pseudo-diequatorial puckered conformation), while the trans isomer (pseudo-axial/equatorial) is higher in energy. However, "stability" is context-dependent. Epimerization typically occurs not during the storage of the amine itself, but during high-energy transition states in synthesis (e.g., Curtius rearrangement) or base-mediated equilibration during amide coupling.
This guide isolates the three critical failure points where the cis-configuration is lost and provides self-validating protocols to prevent them.
Module 1: Synthesis & Retention (The Curtius Protocol)
The Issue: You are synthesizing the amine from cis-3-(benzyloxy)cyclobutanecarboxylic acid, but the product shows significant trans impurity.
Root Cause: While the Curtius rearrangement is stereoretentive, the intermediate isocyanate is susceptible to epimerization if hydrolyzed under harsh acidic/thermal conditions, or if the acyl azide precursor undergoes radical decomposition.
Troubleshooting Q&A
Q: I used DPPA/TEA for the Curtius rearrangement, but my dr dropped. Why?
A: The reaction exotherm may have been uncontrolled. The migration of the carbon-nitrogen bond happens simultaneously with
Corrective Protocol: The "Soft" Hydrolysis Instead of acid hydrolysis, trap the isocyanate with an alcohol (e.g., benzyl alcohol or tert-butanol) to form a carbamate, then deprotect under mild conditions.
Recommended Workflow (Graphviz):
Caption: Stereoretentive Curtius pathway via carbamate trapping. Direct hydrolysis (dashed red) poses higher epimerization risks due to thermal/acidic stress.
Module 2: Amide Coupling (The "Alpha-Proton" Risk)
The Issue: The amine is pure, but after coupling it to a carboxylic acid, the resulting amide contains 5-15% trans-isomer.
Root Cause: This is the most common failure point. The
Comparative Data: Coupling Reagents
| Reagent | Activation Mechanism | Epimerization Risk | Recommendation |
| HATU / HBTU | Guanidinium salt (Fast) | High | Avoid if dr is critical. Excess base drives C1 deprotonation. |
| EDC / HOBt | Carbodiimide (Slow) | Moderate | Better, but slow kinetics can allow background equilibration. |
| T3P (Propylphosphonic anhydride) | Cyclic Anhydride | Lowest | Gold Standard. Acts as an acid scavenger; requires less base; no guanidinium species. |
Protocol: The T3P "Low-Base" Method
Use this when coupling cis-3-(benzyloxy)cyclobutanamine to chiral or sterically sensitive acids.
-
Dissolve: Acid (1.0 equiv) and Amine (1.1 equiv) in EtOAc or 2-MeTHF (do not use DMF if possible; EtOAc allows easier workup).
-
Base Control: Add Pyridine (3.0 equiv) or NMM (N-methylmorpholine). Avoid DIEA/TEA if possible.
-
Addition: Add T3P (50% in EtOAc, 1.5 equiv) dropwise at 0°C.
-
Reaction: Allow to warm to RT. T3P reactions are often complete in <2 hours.
-
Wash: Wash with water, then 0.5M HCl (removes pyridine), then NaHCO3.
Module 3: Analytical Verification (Self-Validation)
The Issue: You cannot distinguish between the cis and trans isomers in the crude mixture.
Technical Insight: In 1,3-disubstituted cyclobutanes, the ring puckering leads to distinct NMR signatures.
-
cis-isomer: The substituents are typically pseudo-diequatorial. The methine protons are pseudo-axial.
-
trans-isomer: One substituent is pseudo-axial, one is pseudo-equatorial.
NMR Diagnostic Table
| Feature | cis-Isomer (Target) | trans-Isomer (Impurity) |
| 1H NMR Shift ( | Methine protons often shield each other differently. | Distinct shift due to lack of symmetry in the puckered conformer. |
| NOESY / ROESY | Strong correlation between H1 and H3 (spatial proximity). | No correlation (or very weak) between H1 and H3. |
| 13C NMR | C1 and C3 often appear upfield relative to trans. | C1 and C3 often appear downfield (deshielded by strain). |
Visualizing the Isomerization Mechanism
Caption: Mechanism of base-catalyzed epimerization during amide coupling. The planar transition state destroys the stereocenter.
References
-
Curtius Rearrangement & Stereoretention
-
Epimerization in Amide Coupling (T3P vs HATU)
- Dunetz, J. R., et al. "T3P: A Versatile Reagent for Amide Bond Formation." Organic Process Research & Development, 2016, 20(2), 140–177.
-
Source:
-
Cyclobutane Conformational Analysis (cis vs trans stability)
- Wiberg, K. B. "Cyclobutane-physical properties and theoretical studies." The Chemistry of Cyclobutanes, 2005.
-
Source:
-
Synthesis of 3-substituted Cyclobutanamines
- Vertex Pharmaceuticals Patent. "Modulators of CFTR.
-
Source:
Sources
"cis-3-(Benzyloxy)cyclobutanamine" stability issues in solution
Welcome to the Technical Support Center for cis-3-(Benzyloxy)cyclobutanamine . As a Senior Application Scientist, I've designed this guide to provide you with in-depth technical assistance and troubleshooting advice for handling this unique and reactive molecule. Our goal is to ensure the integrity of your experiments and the reliability of your results.
Introduction to the Molecule: A Tale of Two Moieties
cis-3-(Benzyloxy)cyclobutanamine is a bifunctional molecule that presents both opportunities and challenges in synthetic chemistry. Its structure incorporates two key features that dictate its stability and reactivity:
-
The Benzyl Ether Group: This moiety is a common protecting group for alcohols, known for its general stability under a range of conditions. However, it is susceptible to cleavage under specific oxidative or reductive environments.[1][2]
-
The Cyclobutanamine Ring: The four-membered cyclobutane ring is inherently strained due to bond angles deviating significantly from the ideal 109.5°.[3][4] This ring strain makes the molecule more reactive and susceptible to ring-opening reactions under certain conditions.[5][6]
Understanding the interplay of these two structural features is crucial for troubleshooting stability issues in solution.
Troubleshooting Guide: Addressing Common Experimental Challenges
This section is designed to help you diagnose and resolve common problems you may encounter when working with cis-3-(Benzyloxy)cyclobutanamine in solution.
Issue 1: Low Yield or Incomplete Reaction
Question: I am performing a reaction where the amine group of cis-3-(Benzyloxy)cyclobutanamine is the reactive site, but I am consistently observing low yields. What could be the cause?
Answer: Low yields in reactions involving the amine functionality can often be traced back to the degradation of the starting material. Several factors could be at play:
-
pH of the Reaction Medium: The stability of the benzyl ether is pH-dependent. While generally stable, strong acidic conditions can lead to the cleavage of the benzyl ether, resulting in the formation of 3-aminocyclobutanol and toluene.[2][7] This side reaction consumes your starting material, leading to a lower yield of the desired product.
-
Presence of Oxidizing Agents: Benzyl ethers are susceptible to oxidation.[2] If your reaction conditions involve even mild oxidizing agents, you may be cleaving the benzyl group, leading to unwanted byproducts.
-
Temperature: Elevated temperatures can promote the degradation of the strained cyclobutane ring.[8] The combination of heat and a non-optimal pH can significantly impact the stability of the molecule.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for low reaction yield.
Issue 2: Appearance of Unexpected Byproducts
Question: I am observing multiple spots on my TLC plate (or unexpected peaks in my LC-MS) that I cannot identify. What are the likely degradation products of cis-3-(Benzyloxy)cyclobutanamine?
Answer: The appearance of unexpected byproducts is a strong indicator of compound degradation. Based on the structure of cis-3-(Benzyloxy)cyclobutanamine, the primary degradation pathways are:
-
Debenzylation: Cleavage of the benzyl ether bond.
-
Ring Opening: Scission of the strained cyclobutane ring.
Potential Degradation Products:
| Degradation Pathway | Potential Product(s) | Causal Factors |
| Debenzylation | cis-3-Aminocyclobutanol, Toluene | Strong acids, oxidizing agents, catalytic hydrogenation[2][9] |
| Oxidation | Benzaldehyde, Benzoic Acid | Oxidizing agents, prolonged exposure to air |
| Ring Opening | Various acyclic amines | High temperature, extreme pH |
Recommended Analytical Approach:
To identify the degradation products, a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC), should be employed.[8][10]
Step-by-Step Protocol for a Forced Degradation Study:
-
Prepare Stock Solutions: Dissolve cis-3-(Benzyloxy)cyclobutanamine in a suitable solvent (e.g., acetonitrile/water) to a known concentration.
-
Stress Conditions: Expose aliquots of the stock solution to the following conditions:
-
Acidic: 0.1 M HCl at 60°C for 24 hours.
-
Basic: 0.1 M NaOH at 60°C for 24 hours.
-
Oxidative: 3% H₂O₂ at room temperature for 24 hours.
-
Thermal: 80°C for 48 hours (in a neutral solution).
-
Photolytic: Expose to UV light (e.g., 365 nm) for 24 hours.
-
-
Analysis: Analyze the stressed samples by HPLC-MS to identify and quantify the parent compound and any degradation products.[11][12]
Frequently Asked Questions (FAQs)
Q1: What are the ideal storage conditions for cis-3-(Benzyloxy)cyclobutanamine?
A1: To ensure long-term stability, the compound should be stored at 2-8°C under an inert atmosphere (e.g., argon or nitrogen) and protected from light.[13] The amine functionality can slowly react with atmospheric CO₂, and the benzyl ether can be susceptible to oxidation.
Q2: Which solvents are recommended for dissolving cis-3-(Benzyloxy)cyclobutanamine?
A2: The choice of solvent depends on the subsequent application. For short-term storage and use in reactions, aprotic solvents like Dichloromethane (DCM), Tetrahydrofuran (THF), or N,N-Dimethylformamide (DMF) are suitable. For analytical purposes, acetonitrile or methanol are commonly used. Avoid prolonged storage in protic solvents, especially at non-neutral pH. A related platinum complex was found to be stable in DMF and DMSO for at least 24 hours.[14]
Q3: Is the cis stereochemistry stable?
A3: The cis relationship between the benzyloxy and amine groups is generally stable under standard laboratory conditions. Isomerization would require bond cleavage, which is not expected to occur spontaneously. However, under certain harsh reaction conditions, epimerization could be possible if a reaction intermediate allows for it.
Q4: Can I use catalytic hydrogenation in a synthesis step involving this molecule?
A4: No, catalytic hydrogenation (e.g., H₂, Pd/C) is a common method for cleaving benzyl ethers and will deprotect your molecule to form cis-3-aminocyclobutanol.[7][9] If you need to perform a reduction elsewhere in your molecule, you will need to choose a reagent that is compatible with the benzyl ether group.
Q5: How does the ring strain of the cyclobutane affect its reactivity?
A5: The cyclobutane ring possesses significant angle and torsional strain.[4][5] This makes it more susceptible to ring-opening reactions than, for example, a cyclohexane ring.[6][15] Reactions that proceed through high-energy intermediates or transition states may favor pathways that relieve this ring strain.
Visualizing the Key Stability Concerns:
Caption: Key factors affecting the stability of the molecule.
References
- Capot Chemical Co., Ltd. (2019). cis-3-(propan-2-yloxy)
-
Molbank. (2023). Cis-(3-benzyloxy-1,1-cyclobutanedicarboxylato κ 2 O,O′)bis(1-methyl-1H-pyrazole)platinum(II). MDPI. [Link]
-
PubChem. cis-3-(Boc-Aminomethyl)cyclobutylamine. National Center for Biotechnology Information. [Link]
-
CARBOGEN AMCIS. Release Testing and Stability Studies for Drug Products. [Link]
-
PubMed Central. Visible-Light-Mediated Oxidative Debenzylation Enables the Use of Benzyl Ethers as Temporary Protecting Groups. [Link]
-
Organic Chemistry Portal. Benzyl Ethers. [Link]
-
ResearchGate. Deprotection of benzyl in ether substrates. [Link]
-
Common Organic Chemistry. Benzyl Protection. [Link]
-
Master Organic Chemistry. (2014). Ring Strain In Cyclopropane And Cyclobutane. [Link]
-
IJSDR. Stability indicating study by using different analytical techniques. [Link]
-
PubMed Central. Selective P450BM3 Hydroxylation of Cyclobutylamine and Bicyclo[1.1.1]pentylamine Derivatives: Underpinning Synthetic Chemistry for Drug Discovery. [Link]
-
Separation Science. (2025). Analytical Techniques In Stability Testing. [Link]
-
ACS Publications. (2021). Visible-Light-Mediated Oxidative Debenzylation Enables the Use of Benzyl Ethers as Temporary Protecting Groups. Organic Letters. [Link]
-
Chemistry LibreTexts. (2023). Ring Strain and the Structure of Cycloalkanes. [Link]
-
University of Calgary. Alcohol Protecting Groups. [Link]
-
Wikipedia. Ring strain. [Link]
-
SpringerLink. (2016). Stability study on an anti-cancer drug 4-(3,5-bis(2-chlorobenzylidene)-4-oxo-piperidine-1-yl)-4-oxobut-2-enoic acid (CLEFMA) by a validated HPLC method. [Link]
-
YouTube. (2018). Stability of Cycloalkanes - Angle Strain. The Organic Chemistry Tutor. [Link]
-
YouTube. debenzylation | protection and deprotection of benzyl ether. [Link]
-
MDPI. (2023). Analytical Method and Stability Study for Oral Suspension of Idebenone in Syrspend. [Link]
-
OpenStax. (2023). Stability of Cycloalkanes: Ring Strain. Organic Chemistry. [Link]
-
ChemRxiv. Photochemical Strain-Release Driven Cyclobutylation of C(sp3)-Centered Radicals. [Link]
-
PubChem. cis-3-(2-Benzyloxyphenyl)cyclobutanol. National Center for Biotechnology Information. [Link]
-
ChemRxiv. Synthesis and Physicochemical Properties of Functionalized cis-2-((Fluoro)alkyl)cyclobutanes. [Link]
-
PubChem. cis-2-(Benzyloxy)cyclobutanol. National Center for Biotechnology Information. [Link]
-
PubChem. Methyl cis-3-(benzyloxycarbonylamino)cyclobutanecarboxylate. National Center for Biotechnology Information. [Link]
Sources
- 1. Visible-Light-Mediated Oxidative Debenzylation Enables the Use of Benzyl Ethers as Temporary Protecting Groups - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Benzyl Ethers [organic-chemistry.org]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Ring strain - Wikipedia [en.wikipedia.org]
- 6. youtube.com [youtube.com]
- 7. uwindsor.ca [uwindsor.ca]
- 8. Stability study on an anti-cancer drug 4-(3,5-bis(2-chlorobenzylidene)-4-oxo-piperidine-1-yl)-4-oxo-2-butenoic acid (CLEFMA) using a stability-indicating HPLC method - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Benzyl Protection in Organic Chemistry [commonorganicchemistry.com]
- 10. ijsdr.org [ijsdr.org]
- 11. sepscience.com [sepscience.com]
- 12. Analytical Method and Stability Study for Oral Suspension of Idebenone in Syrspend [mdpi.com]
- 13. FCKeditor - Resources Browser [mfa.gov.by]
- 14. mdpi.com [mdpi.com]
- 15. 4.3 Stability of Cycloalkanes: Ring Strain - Organic Chemistry | OpenStax [openstax.org]
A Researcher's Guide to High-Performance Mass Spectrometry of cis-3-(Benzyloxy)cyclobutanamine
This technical guide provides a comprehensive comparison of mass spectrometry (MS) strategies for the analysis of cis-3-(Benzyloxy)cyclobutanamine, a crucial building block in contemporary drug discovery. Designed for researchers, medicinal chemists, and analytical scientists, this document offers an in-depth exploration of ionization techniques and fragmentation pathways. The guide emphasizes the rationale behind methodological choices, ensuring the development of robust and reliable analytical protocols for this and structurally related molecules.
Introduction: The Analytical Imperative for Novel Scaffolds
cis-3-(Benzyloxy)cyclobutanamine is a key synthetic intermediate whose structural features—a strained cyclobutane ring, a primary amine, and a benzyloxy moiety—are of significant interest in the design of novel therapeutics. The precise and unambiguous characterization of such molecules is a cornerstone of the drug development process, essential for confirming identity, assessing purity, and profiling metabolites. The unique combination of a basic amine group and a labile benzyloxy group presents distinct challenges and opportunities for mass spectrometric analysis, necessitating a carefully considered analytical approach.
Ionization Techniques: A Comparative Analysis for Optimal Performance
The choice of ionization source is a critical first step in any mass spectrometry workflow, directly influencing sensitivity, spectral quality, and the degree of molecular fragmentation. For a moderately polar and basic compound like cis-3-(Benzyloxy)cyclobutanamine, Electrospray Ionization (ESI) and Atmospheric Pressure Chemical Ionization (APCI) are the most pertinent techniques.[1][2]
Table 1: Comparative Evaluation of ESI and APCI for cis-3-(Benzyloxy)cyclobutanamine Analysis
| Parameter | Electrospray Ionization (ESI) | Atmospheric Pressure Chemical Ionization (APCI) | Scientific Rationale & Recommendation |
| Ionization Principle | "Soft" ionization; desolvation of charged droplets to produce gas-phase ions.[3] | Gas-phase chemical ionization initiated by a corona discharge. | ESI is generally gentler, making it ideal for preserving the intact molecular ion of compounds with labile functional groups like the benzyloxy ether. |
| Analyte Suitability | Excellent for polar and ionizable compounds.[1] | Effective for a broad range of polar to non-polar, thermally stable compounds.[4] | The primary amine in cis-3-(Benzyloxy)cyclobutanamine is readily protonated, making it perfectly suited for positive-ion ESI. |
| Typical Ion Species | Primarily [M+H]⁺, with potential for [M+Na]⁺ and other adducts. | Predominantly [M+H]⁺. | The formation of multiple adducts in ESI can aid in confirming the molecular weight. |
| In-Source Fragmentation | Minimal at low cone/capillary voltages, preserving the molecular ion. | Higher potential for thermal degradation and in-source fragmentation.[4] | To ensure accurate molecular weight determination, ESI is the preferred method. |
| Matrix Effects | More susceptible to ion suppression from non-volatile salts. | Generally less prone to matrix effects. | While APCI may be advantageous for complex matrices, this can be mitigated in ESI with appropriate sample preparation. |
Expert Recommendation: For the routine analysis and unambiguous molecular weight determination of cis-3-(Benzyloxy)cyclobutanamine, positive-ion Electrospray Ionization (ESI) is the superior choice . Its soft ionization mechanism is crucial for minimizing in-source fragmentation and ensuring the integrity of the protonated molecule, [M+H]⁺.
Deciphering the Fragmentation Puzzle with Tandem Mass Spectrometry (MS/MS)
While a full-scan mass spectrum provides the molecular weight, tandem mass spectrometry (MS/MS) is indispensable for confirming the molecular structure. By isolating the protonated molecule ([M+H]⁺ at m/z 178.24) and subjecting it to collision-induced dissociation (CID), we can generate a unique fragmentation "fingerprint."
The fragmentation of protonated cis-3-(Benzyloxy)cyclobutanamine is anticipated to be dominated by the cleavage of the weakest bonds and the formation of the most stable product ions. The benzylic C-O bond is particularly susceptible to cleavage due to the resonance stabilization of the resulting benzyl cation.
Diagram 1: Predicted Fragmentation Pathway of Protonated cis-3-(Benzyloxy)cyclobutanamine
Caption: Predicted fragmentation of protonated cis-3-(Benzyloxy)cyclobutanamine via CID.
The most probable fragmentation pathway involves the facile cleavage of the benzylic ether bond, leading to the formation of the highly stable benzyl cation at m/z 91.05.[5] Another likely fragmentation would involve the loss of benzyl alcohol, resulting in a fragment at m/z 86.06. The relative intensities of these fragments can be modulated by varying the collision energy.
Self-Validating Experimental Protocols
The following protocols are presented as self-validating systems, incorporating steps to ensure the accuracy and reproducibility of the generated data.
Protocol 1: High-Resolution Molecular Weight Confirmation by ESI-MS
Objective: To accurately determine the molecular weight of cis-3-(Benzyloxy)cyclobutanamine.
Methodology:
-
Sample Preparation: Create a 1 µg/mL solution of the analyte in a 50:50 mixture of acetonitrile and water, containing 0.1% formic acid to facilitate protonation.
-
Instrumentation: Utilize a high-resolution mass spectrometer, such as a Q-TOF or Orbitrap, equipped with an ESI source.
-
Direct Infusion: Introduce the sample directly into the source at a flow rate of 5-10 µL/min.[6]
-
ESI Source Parameters:
-
Ionization Mode: Positive
-
Capillary Voltage: 3.0-4.0 kV
-
Cone/Capillary Voltage: 20-30 V (low to prevent in-source fragmentation)
-
Desolvation Gas Flow (N₂): 600-800 L/hr
-
Desolvation Temperature: 300-400 °C
-
-
Data Acquisition:
-
Mass Range: m/z 50-400
-
Resolution: >10,000 FWHM
-
-
Validation: The spectrum should exhibit a prominent ion corresponding to the exact mass of the protonated molecule, [C₁₁H₁₆NO]⁺, at m/z 178.1226. A mass accuracy of <5 ppm is expected.
Protocol 2: Structural Elucidation via ESI-MS/MS
Objective: To generate a characteristic fragmentation pattern for structural confirmation.
Methodology:
-
Sample and Instrumentation: As described in Protocol 1. A tandem mass spectrometer (e.g., triple quadrupole, Q-TOF, ion trap) is required.
-
MS/MS Acquisition (Product Ion Scan):
-
Precursor Ion Selection: Isolate the [M+H]⁺ ion at m/z 178.12.
-
Collision Gas: Argon at a pressure of 1-3 mTorr.
-
Collision Energy: Apply a range of collision energies (e.g., 10-30 eV) to observe the fragmentation profile and determine the optimal energy for producing key fragments.
-
-
Data Analysis:
-
The resulting product ion spectrum should prominently feature the benzyl cation at m/z 91.05.
-
The presence of the fragment at m/z 86.06 should also be noted.
-
-
Validation: The observed fragmentation pattern must be consistent with the known structure of the molecule and reproducible across multiple injections.
Diagram 2: Workflow for MS/MS Analysis
Caption: A streamlined workflow for the structural confirmation of cis-3-(Benzyloxy)cyclobutanamine by MS/MS.
Concluding Remarks
The successful mass spectrometric analysis of cis-3-(Benzyloxy)cyclobutanamine hinges on the selection of an appropriate soft ionization technique, with ESI being the method of choice for preserving the molecular ion. Tandem MS provides an indispensable tool for structural confirmation, with predictable fragmentation pathways dominated by the formation of a stable benzyl cation. The protocols detailed in this guide offer a robust and scientifically sound foundation for the analysis of this and other novel pharmaceutical building blocks, empowering researchers to confidently characterize their molecules of interest.
References
-
Doc Brown's Chemistry. (n.d.). Mass spectrum of cyclobutane C4H8 fragmentation pattern. Retrieved from [Link]
-
PubMed. (2012). The ESI CAD fragmentations of protonated 2,4,6-tris(benzylamino)- and tris(benzyloxy)-1,3,5-triazines involve benzyl-benzyl interactions: a DFT study. Retrieved from [Link]
-
Technology Networks. (2024, January 2). Mass Spectrometry Ionization: Key Techniques Explained. Retrieved from [Link]
-
PubChem. (n.d.). Methyl cis-3-(benzyloxycarbonylamino)cyclobutanecarboxylate. Retrieved from [Link]
-
ResearchGate. (n.d.). ESI-MS analysis of N-(4-methoxybenzyl)undec-10-enamide (Compound 5). Retrieved from [Link]
-
Journal of the Association for Laboratory Automation. (2004). An Introduction to Mass Spectrometry Ionization. Retrieved from [Link]
-
PubMed Central. (2023, December 5). Selective P450BM3 Hydroxylation of Cyclobutylamine and Bicyclo[1.1.1]pentylamine Derivatives: Underpinning Synthetic Chemistry for Drug Discovery. Retrieved from [Link]
-
MDPI. (n.d.). Synthesis and Analytical Characterization of Cyclization Products of 3-Propargyloxy-5-benzyloxy-benzoic Acid Methyl Ester. Retrieved from [Link]
-
ACD/Labs. (2023, August 23). A Beginner's Guide to Mass Spectrometry: Types of Ionization Techniques. Retrieved from [Link]
-
Austin Publishing Group. (2015). The Ionization Technology of LC-MS, Advantages of APPI on Detection of PPCPs and Hormones. Retrieved from [Link]
-
JoVE. (2023, April 30). Video: Mass Spectrometry of Amines. Retrieved from [Link]
-
PharmaCores. (2025, July 15). Ionization in Mass Spectrometry: 5 Essential Types (Soft vs Hard Explained). Retrieved from [Link]
-
MetwareBio. (n.d.). Atmospheric Pressure Chemical Ionization (APCI): Principles, Advances, and Diverse Applications. Retrieved from [Link]
-
LabX. (n.d.). Mastering Atmospheric Pressure Chemical Ionization (APCI) in Mass Spectrometry. Retrieved from [Link]
-
Advion Interchim Scientific. (n.d.). Pharmaceutical. Retrieved from [Link]
Sources
- 1. The Ionization Technology of LC-MS, Advantages of APPI on Detection of PPCPs and Hormones [austinpublishinggroup.com]
- 2. Ionization in Mass Spectrometry: 5 Essential Types (Soft vs Hard Explained) [pharmacores.com]
- 3. acdlabs.com [acdlabs.com]
- 4. Mastering Atmospheric Pressure Chemical Ionization (APCI) in Mass Spectrometry [labx.com]
- 5. The ESI CAD fragmentations of protonated 2,4,6-tris(benzylamino)- and tris(benzyloxy)-1,3,5-triazines involve benzyl-benzyl interactions: a DFT study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. masspec.scripps.edu [masspec.scripps.edu]
Scaling up "cis-3-(Benzyloxy)cyclobutanamine" synthesis without compromising purity
Welcome to the dedicated technical support guide for the synthesis and scale-up of cis-3-(Benzyloxy)cyclobutanamine. This resource is designed for researchers, chemists, and process development professionals to navigate the complexities of increasing production of this key intermediate without compromising its purity. The unique stereochemistry and inherent ring strain of the cyclobutane moiety present specific challenges that require careful consideration of reaction conditions and purification strategies.[1][2]
This guide provides in-depth troubleshooting advice and frequently asked questions to address common issues encountered during synthesis and scale-up.
Troubleshooting Guide
This section addresses specific experimental issues in a question-and-answer format, providing insights into the underlying causes and offering practical solutions.
Problem 1: Low Overall Yield During Scale-Up
Question: We achieved a good yield for the synthesis of cis-3-(Benzyloxy)cyclobutanamine at the lab scale (1-5 g), but upon scaling up to 100 g, the overall yield dropped significantly. What are the likely causes and how can we mitigate this?
Answer: A drop in yield during scale-up is a common challenge in chemical synthesis. For the multi-step synthesis of cis-3-(Benzyloxy)cyclobutanamine, which likely proceeds through key intermediates such as 3-(benzyloxy)-1-cyclobutanone, several factors could be at play:
-
Inefficient Heat Transfer: Larger reaction vessels have a lower surface-area-to-volume ratio, which can lead to inefficient heat dissipation. Exothermic steps, if not properly controlled, can result in localized overheating, promoting side reactions and decomposition of intermediates.
-
Solution: Employ a reactor with efficient stirring and a well-calibrated cooling system. For highly exothermic steps, consider a semi-batch approach where one of the reagents is added portion-wise to maintain a consistent internal temperature.
-
-
Mixing Inhomogeneity: Inadequate mixing in large reactors can lead to localized concentration gradients of reagents, which can favor the formation of byproducts.
-
Solution: Ensure the stirrer design and speed are appropriate for the reactor size and viscosity of the reaction mixture. For biphasic reactions, efficient stirring is crucial to maximize the interfacial area.
-
-
Extended Reaction Times: Longer addition times or heating/cooling cycles in larger batches can lead to the degradation of sensitive intermediates or products.
-
Solution: Optimize reaction parameters at the pilot scale to minimize reaction times. If possible, perform a telescoping synthesis where intermediates are not isolated, reducing handling losses and degradation.
-
-
Phase Transfer Issues in Biphasic Reactions: If any step involves a biphasic system, direct scale-up can be problematic.
-
Solution: Re-evaluate the phase-transfer catalyst concentration and agitation speed. Ensure that the chosen catalyst is robust and efficient at the larger scale.
-
Problem 2: Formation of the trans-Isomer and Other Stereochemical Impurities
Question: Our final product is contaminated with the trans-isomer of 3-(Benzyloxy)cyclobutanamine. What are the potential sources of this impurity, and how can we improve the cis-selectivity?
Answer: The formation of the undesired trans-isomer is a critical purity issue. The stereochemical outcome is often determined during the reduction of an oxime or a similar intermediate derived from 3-(benzyloxy)-1-cyclobutanone.
-
Choice of Reducing Agent: Different reducing agents can exhibit varying degrees of stereoselectivity.
-
Solution: Systematic screening of reducing agents is recommended. For instance, catalytic hydrogenation with specific catalysts (e.g., Raney nickel, palladium on carbon) under optimized conditions of pressure and temperature can favor the formation of the cis-isomer. Bulky reducing agents may also provide better stereocontrol.
-
-
Reaction Conditions for Reduction: Temperature, pressure, and solvent can significantly influence the stereochemical outcome.
-
Solution:
-
Temperature: Lowering the reaction temperature can enhance selectivity by favoring the kinetically controlled product.
-
Solvent: The polarity of the solvent can affect the conformation of the intermediate at the catalyst surface. Experiment with a range of solvents (e.g., methanol, ethanol, ethyl acetate) to find the optimal medium.
-
Additives: The addition of certain acids or bases can sometimes influence the stereoselectivity of the reduction.
-
-
-
Isomerization During Workup or Purification: The cis-isomer may be susceptible to isomerization under certain pH or thermal conditions.
-
Solution: Maintain a neutral pH during workup and extraction. Avoid excessive heat during solvent evaporation and distillation. Consider purification methods that do not involve harsh conditions, such as column chromatography with a carefully selected eluent system or crystallization.
-
Problem 3: Difficulties in Purifying the Final Product
Question: We are struggling to achieve the desired purity (>99%) for cis-3-(Benzyloxy)cyclobutanamine. Column chromatography is not ideal for large-scale production. What are some scalable purification strategies?
Answer: Relying solely on chromatography for large-scale purification is often not economically viable.[3] Developing a robust crystallization protocol is key.
-
Salt Formation and Recrystallization: The amine functionality of the product allows for the formation of salts with various acids. These salts often have different solubility profiles than the free base and may be more crystalline.
-
Protocol:
-
Dissolve the crude cis-3-(Benzyloxy)cyclobutanamine in a suitable solvent (e.g., isopropanol, ethyl acetate).
-
Add a solution of a selected acid (e.g., hydrochloric acid, oxalic acid, tartaric acid) portion-wise until precipitation is complete.
-
Heat the mixture to dissolve the salt and then allow it to cool slowly to form crystals.
-
Filter the crystals and wash with a small amount of cold solvent.
-
The free base can be regenerated by treating the salt with a base (e.g., sodium bicarbonate, sodium hydroxide) and extracting with an organic solvent.[4]
-
-
-
Solvent Screening for Direct Crystallization: If the free base can be crystallized directly, a systematic solvent screen is necessary.
-
Solution: Screen a variety of solvents and solvent mixtures to find a system where the product has high solubility at elevated temperatures and low solubility at room temperature or below.
-
-
Distillation: If the product is thermally stable, vacuum distillation can be an effective method for removing non-volatile impurities. However, care must be taken to avoid thermal degradation.
Frequently Asked Questions (FAQs)
Q1: What is a common synthetic route for cis-3-(Benzyloxy)cyclobutanamine, and what are the critical steps for scale-up?
A1: A plausible and common synthetic pathway starts from 3-(benzyloxy)-1-cyclobutanone.[5] The key steps are:
-
Oximation: Reaction of the ketone with hydroxylamine to form the corresponding oxime.
-
Reduction: Stereoselective reduction of the oxime to the desired cis-amine.
The critical step for scale-up is the stereoselective reduction . The choice of catalyst, solvent, hydrogen pressure, and temperature are all crucial parameters that need to be carefully optimized to maximize the yield of the cis-isomer and minimize the formation of the trans-isomer and other byproducts.
Q2: Are there any specific safety precautions to consider when scaling up this synthesis?
A2: Yes, several safety aspects are important:
-
Hydrogenation: The reduction step, if performed by catalytic hydrogenation, involves flammable hydrogen gas under pressure. Ensure the use of an appropriately rated reactor and proper grounding to prevent static discharge. The catalyst, particularly Raney nickel, can be pyrophoric and must be handled with care.
-
Reagents: Some reagents used in the synthesis may be corrosive or toxic. Always consult the Safety Data Sheet (SDS) for each chemical and use appropriate personal protective equipment (PPE).
-
Exothermic Reactions: As mentioned in the troubleshooting guide, be prepared for potentially exothermic reactions and have an adequate cooling system in place.
Q3: What analytical techniques are recommended for monitoring reaction progress and ensuring final product purity?
A3: A combination of analytical methods is recommended:
-
Reaction Monitoring: Thin Layer Chromatography (TLC) or Gas Chromatography (GC) are suitable for monitoring the disappearance of starting materials and the formation of products. High-Performance Liquid Chromatography (HPLC) can also be used for more quantitative analysis.
-
Purity Assessment:
-
GC-MS or LC-MS: To identify any impurities.
-
Quantitative NMR (qNMR): To determine the exact purity and isomeric ratio.
-
Chiral HPLC: If enantiopurity is a concern, a chiral column can be used to separate enantiomers.
-
Q4: Can the benzyl protecting group be problematic during the synthesis?
A4: The benzyl ether is generally a stable protecting group. However, it can be susceptible to cleavage under certain reductive conditions, especially with palladium-based catalysts and a hydrogen source. If debenzylation is observed as a side reaction during the reduction of the oxime, it may be necessary to screen alternative catalysts or reducing agents that are less aggressive towards the benzyl group.
Visualizing the Synthetic Pathway and Scale-Up Workflow
The following diagrams illustrate the general synthetic pathway and a logical workflow for scaling up the synthesis of cis-3-(Benzyloxy)cyclobutanamine.
Caption: A simplified synthetic route to cis-3-(Benzyloxy)cyclobutanamine.
Caption: A typical workflow for scaling up the synthesis process.
Data Summary: Purity vs. Purification Method
| Purification Method | Typical Purity Achieved | Scalability | Key Considerations |
| Column Chromatography | >99% | Low | High solvent consumption, time-consuming for large quantities. |
| Vacuum Distillation | 95-98% | Medium | Product must be thermally stable. |
| Crystallization (Free Base) | 98-99.5% | High | Requires finding a suitable solvent system. |
| Salt Formation & Recrystallization | >99.5% | High | Adds extra steps for salt formation and liberation of the free base.[4] |
Experimental Protocol: Scalable Purification via Salt Formation
This protocol provides a general guideline for the purification of cis-3-(Benzyloxy)cyclobutanamine via hydrochloride salt formation and recrystallization.
-
Dissolution: In a suitable reactor, dissolve the crude cis-3-(Benzyloxy)cyclobutanamine (1 equivalent) in isopropyl alcohol (5-10 volumes).
-
Salt Formation: Slowly add a solution of hydrochloric acid in isopropyl alcohol (e.g., 2 M solution, 1.05 equivalents) to the stirred solution at room temperature. Monitor the pH to ensure it becomes acidic.
-
Crystallization: The hydrochloride salt will likely precipitate. Heat the mixture to reflux to obtain a clear solution. Allow the solution to cool slowly to room temperature, then cool further to 0-5 °C for several hours to maximize crystal formation.
-
Isolation: Filter the solid salt and wash the filter cake with a small amount of cold isopropyl alcohol.
-
Drying: Dry the salt under vacuum at a temperature not exceeding 50 °C.
-
Liberation of Free Base (if required): Suspend the salt in water and add a saturated solution of sodium bicarbonate until the pH is >8. Extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane or ethyl acetate). Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the purified free base.
References
- CN103242152A - Method for synthesizing compound 3-(benzyloxy)-1-cyclobutanone - Google Patents.
- CN112608243A - Synthesis method of trans-3-aminobutanol - Google Patents.
-
Harwood, L., et al. (2023). Selective P450BM3 Hydroxylation of Cyclobutylamine and Bicyclo[1.1.1]pentylamine Derivatives: Underpinning Synthetic Chemistry for Drug Discovery. Journal of the American Chemical Society, 145(50), 27767–27773. Available at: [Link]
-
Organic Syntheses Procedure - Cyclobutanone. Available at: [Link]
-
Organic Syntheses Procedure - cyclobutylamine. Available at: [Link]
-
Unsaturated Four-Membered Rings: Efficient Strategies for the Construction of Cyclobutenes and Alkylidenecyclobutanes | Request PDF. ResearchGate. Available at: [Link]
-
3-Methyl-3-Sulfanylbutan-1-Ol Extraction Its Esterification with Citric Acid and PPCA Materials Synthesis. Semantic Scholar. Available at: [Link]
-
Scale-up synthesis and synthetic transformations. ResearchGate. Available at: [Link]
-
studies toward the stereocontrolled synthesis of cyclobutane derivatives. ScholarWorks. Available at: [Link]
-
Synthesis of 3-borylated cyclobutanols from epihalohydrins or epoxy alcohol derivatives. Chemical Science (RSC Publishing). Available at: [Link]
- JP2011121872A - Method for purifying optically active n-tert-butoxycarbonyl-trans-4-fluoroproline - Google Patents.
-
Accessing Cyclobutane Polymers: Overcoming Synthetic Challenges via Efficient Continuous Flow [2+2] Photopolymerization. PMC - NIH. Available at: [Link]
-
Applications of C–H Functionalization Logic to Cyclobutane Synthesis. The Journal of Organic Chemistry - ACS Publications. Available at: [Link]
-
CF3-Cyclobutanes: Synthesis, Properties, and Evaluation as a Unique tert-Butyl Group Analogue. NIH. Available at: [Link]
-
Synthesis and Physicochemical Properties of Functionalized cis-2-((Fluoro)alkyl)cyclobutanes. ChemRxiv. Available at: [Link]
- US7576110B2 - Benzothiazole cyclobutyl amine derivatives - Google Patents.
-
Cascade ring expansion reactions for the synthesis of medium-sized rings and macrocycles. Chemical Communications (RSC Publishing). Available at: [Link]
- WO 2013/134298 Al - Common Organic Chemistry.
-
The application of cyclobutane derivatives in organic synthesis. ResearchGate. Available at: [Link]
Sources
- 1. scholarworks.calstate.edu [scholarworks.calstate.edu]
- 2. researchgate.net [researchgate.net]
- 3. Enamine Scale-Up Synthesis of MedChem Relevant Cores - Enamine [enamine.net]
- 4. JP2011121872A - Method for purifying optically active n-tert-butoxycarbonyl-trans-4-fluoroproline - Google Patents [patents.google.com]
- 5. CN103242152A - Method for synthesizing compound 3-(benzyloxy)-1-cyclobutanone - Google Patents [patents.google.com]
Analytical challenges in characterizing "cis-3-(Benzyloxy)cyclobutanamine"
Welcome to the technical support center for the analytical characterization of cis-3-(Benzyloxy)cyclobutanamine. This guide is designed for researchers, scientists, and drug development professionals to navigate the specific challenges encountered during the analysis of this compound. Here, we provide in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to ensure the integrity and accuracy of your results.
Part 1: Troubleshooting Guide
This section addresses common problems that may arise during the analysis of cis-3-(Benzyloxy)cyclobutanamine, offering explanations and actionable solutions.
Chromatography Issues
Question: I'm observing poor peak shape and tailing for cis-3-(Benzyloxy)cyclobutanamine during reverse-phase HPLC analysis. What could be the cause and how can I fix it?
Answer: Poor peak shape, particularly tailing, for amine-containing compounds like cis-3-(Benzyloxy)cyclobutanamine on standard C18 columns is often due to strong interactions between the basic amine group and residual acidic silanol groups on the silica-based stationary phase. This interaction leads to secondary retention mechanisms, causing the observed peak asymmetry.
Troubleshooting Steps:
-
Mobile Phase Modification:
-
Increase Ionic Strength: Add a competing base to the mobile phase, such as 0.1% triethylamine (TEA) or 10-20 mM ammonium formate. These additives will preferentially interact with the active silanol sites, minimizing their interaction with your analyte.
-
Adjust pH: Ensure the mobile phase pH is well below the pKa of the amine (typically around 9-10) to keep it protonated, or well above to keep it neutral. For this compound, a lower pH (e.g., 2.5-4) is generally recommended to ensure consistent protonation and improved peak shape.
-
-
Column Selection:
-
Use a "Base-Deactivated" Column: These columns are specifically designed with end-capping to minimize exposed silanol groups.
-
Consider an Alternative Stationary Phase: Phenyl-hexyl or polar-embedded phases can offer different selectivity and may reduce the problematic secondary interactions. For highly polar compounds, Hydrophilic Interaction Liquid Chromatography (HILIC) can be a powerful alternative.[1][2]
-
-
Sample Diluent: Ensure your sample is dissolved in a diluent that is of similar or weaker elution strength than your initial mobile phase to prevent peak distortion.
Question: I am struggling to separate the cis and trans isomers of 3-(Benzyloxy)cyclobutanamine. What chromatographic strategies can I employ?
Answer: The separation of geometric isomers like cis and trans-3-(Benzyloxy)cyclobutanamine can be challenging due to their similar physicochemical properties. Achieving baseline resolution often requires careful optimization of chromatographic conditions.
Troubleshooting Steps:
-
Optimize Mobile Phase Composition:
-
Solvent Selectivity: Experiment with different organic modifiers. Acetonitrile, methanol, and their mixtures can offer different selectivities for closely related isomers.
-
Gradient Optimization: A shallower gradient can increase the resolution between closely eluting peaks.
-
-
Column Chemistry and Dimensions:
-
Particle Size: Employing columns with smaller particle sizes (e.g., sub-2 µm) can significantly enhance resolution.[3]
-
Column Length: A longer column will provide more theoretical plates and can improve separation, albeit at the cost of longer run times and higher backpressure.
-
-
Temperature Control: Adjusting the column temperature can alter the selectivity of the separation. A systematic study of temperature effects (e.g., in 5 °C increments from 25 °C to 45 °C) is recommended.
-
Consider Chiral Chromatography: While not for cis/trans isomers, if you are dealing with enantiomers, a chiral stationary phase will be necessary.
Mass Spectrometry (MS) Issues
Question: I am experiencing inconsistent ionization and poor sensitivity for cis-3-(Benzyloxy)cyclobutanamine in my LC-MS/MS analysis. How can I improve this?
Answer: The primary amine in cis-3-(Benzyloxy)cyclobutanamine is readily protonated, making electrospray ionization (ESI) in positive ion mode the method of choice. However, several factors can affect ionization efficiency and sensitivity.
Troubleshooting Steps:
-
Optimize ESI Source Parameters:
-
Capillary Voltage: Systematically vary the capillary voltage to find the optimal setting for your instrument and analyte.
-
Gas Flow and Temperature: Nebulizer gas flow and drying gas temperature are critical for efficient desolvation. High temperatures can potentially cause in-source degradation, so a balance must be found.
-
-
Mobile Phase Compatibility:
-
Avoid Non-Volatile Buffers: Buffers like phosphate are not compatible with MS. Use volatile buffers such as ammonium formate or ammonium acetate.
-
Minimize Ion Suppression: Co-eluting matrix components can suppress the ionization of your analyte. Ensure adequate chromatographic separation from endogenous materials.
-
-
Analyte Derivatization: While not always necessary, derivatization of the primary amine can sometimes enhance ionization efficiency and improve chromatographic retention. However, this adds complexity to the sample preparation. A common derivatization for amines is the use of a Boc protecting group.[4]
NMR Spectroscopy Issues
Question: The 1H NMR spectrum of my cis-3-(Benzyloxy)cyclobutanamine sample is complex and difficult to interpret, especially in the aliphatic region. How can I simplify this?
Answer: The cyclobutane ring protons often exhibit complex splitting patterns due to restricted bond rotation and through-space couplings.
Troubleshooting Steps:
-
Higher Field Strength: If available, acquiring the spectrum on a higher field NMR spectrometer (e.g., 600 MHz vs. 400 MHz) will increase spectral dispersion and simplify the interpretation of complex multiplets.
-
2D NMR Experiments:
-
COSY (Correlation Spectroscopy): This experiment will help identify coupled proton systems, allowing you to trace the connectivity within the cyclobutane ring and the benzyloxy group.[5]
-
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with their directly attached carbons, which is invaluable for assigning both 1H and 13C signals.[5]
-
NOESY (Nuclear Overhauser Effect Spectroscopy): For confirming the cis stereochemistry, a NOESY experiment can show through-space correlations between the protons on the same face of the cyclobutane ring.[5][6]
-
-
Solvent Effects: Acquiring spectra in different deuterated solvents (e.g., CDCl3, DMSO-d6, MeOD) can sometimes resolve overlapping signals.
Part 2: Frequently Asked Questions (FAQs)
Q1: What is the expected mass spectrum fragmentation pattern for cis-3-(Benzyloxy)cyclobutanamine?
A1: In positive ion ESI-MS/MS, the protonated molecule [M+H]+ will be the parent ion. The most prominent fragment ion is typically from the loss of the benzyl group (C7H7•) or the benzyloxy group (C7H7O•), resulting from the cleavage of the ether bond. Another characteristic fragmentation would be the loss of ammonia from the cyclobutane ring. Tandem mass spectrometers are extensively used for such fragmentation studies.[3]
Q2: How can I confirm the cis stereochemistry of my synthesized compound?
A2: The most definitive method for confirming the cis stereochemistry is through 2D NMR, specifically a NOESY experiment. You would expect to see a Nuclear Overhauser Effect (NOE) between the proton on the carbon bearing the amine and the proton on the carbon bearing the benzyloxy group, as they are on the same face of the cyclobutane ring. The coupling constants (3JHH) in the 1H NMR spectrum can also provide clues about the stereochemistry.[5][7]
Q3: Is cis-3-(Benzyloxy)cyclobutanamine prone to degradation? How should I store it?
A3: While generally stable, primary amines can be susceptible to oxidation over long periods. The benzylic ether is also susceptible to hydrogenolysis. For long-term storage, it is advisable to keep the compound in a tightly sealed container, protected from light, under an inert atmosphere (e.g., argon or nitrogen), and at low temperatures (e.g., -20 °C).
Q4: What are the key safety considerations when handling this compound?
A4: While specific toxicity data for cis-3-(Benzyloxy)cyclobutanamine may not be readily available, it is prudent to handle it with the standard precautions for a novel chemical entity. This includes working in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE) such as gloves, safety glasses, and a lab coat. Similar compounds are known to be harmful if swallowed and can cause skin and eye irritation.[8][9]
Part 3: Experimental Protocols & Data
Protocol 1: LC-MS/MS Method for Quantification
This protocol provides a starting point for developing a quantitative LC-MS/MS method.
-
Chromatographic Conditions:
-
Column: C18, 2.1 x 50 mm, 1.8 µm
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient: 5% B to 95% B over 5 minutes
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40 °C
-
Injection Volume: 2 µL
-
-
Mass Spectrometry Conditions (ESI+):
-
Capillary Voltage: 3.5 kV
-
Source Temperature: 150 °C
-
Desolvation Temperature: 400 °C
-
Cone Gas Flow: 50 L/hr
-
Desolvation Gas Flow: 800 L/hr
-
MRM Transitions: To be determined by infusing a standard solution of the analyte to identify the precursor ion and optimize collision energy for characteristic product ions.
-
Table 1: Expected MRM Transitions
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Cone Voltage (V) | Collision Energy (eV) |
| cis-3-(Benzyloxy)cyclobutanamine | 178.1 | 91.1 (benzyl fragment) | 100 | 30 | 20 |
| cis-3-(Benzyloxy)cyclobutanamine | 178.1 | 70.1 (cyclobutane fragment) | 100 | 30 | 25 |
Protocol 2: NMR Sample Preparation and Data Acquisition
-
Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.6 mL of deuterated chloroform (CDCl3).
-
1H NMR Acquisition:
-
Spectrometer: 400 MHz or higher
-
Pulse Program: Standard single pulse
-
Acquisition Time: 2-3 seconds
-
Relaxation Delay: 2 seconds
-
Number of Scans: 16
-
-
13C NMR Acquisition:
-
Pulse Program: Proton-decoupled
-
Acquisition Time: 1-2 seconds
-
Relaxation Delay: 2 seconds
-
Number of Scans: 1024 or more, depending on sample concentration.
-
-
2D NMR (COSY, HSQC, NOESY): Utilize standard pulse programs provided by the spectrometer software. Optimize mixing times for NOESY based on the expected molecular size.
Part 4: Visualizations
Caption: Analytical workflow for characterizing cis-3-(Benzyloxy)cyclobutanamine.
References
-
Guan, Q., et al. (2016). Selective quantitation of the neurotoxin BMAA by use of hydrophilic-interaction liquid chromatography-differential mobility spectrometry-tandem mass spectrometry (HILIC-DMS-MS/MS). PubMed. Available at: [Link]
-
ResearchGate. (2016). Selective quantitation of the neurotoxin BMAA by use of hydrophilic-interaction liquid chromatography–differential mobility spectrometry–tandem mass spectrometry (HILIC–DMS–MS/MS). ResearchGate. Available at: [Link]
-
Pavlova, A. S., et al. (2023). Cis-(3-benzyloxy-1,1-cyclobutanedicarboxylato κ 2 O,O′)bis(1-methyl-1H-pyrazole)platinum(II). MDPI. Available at: [Link]
-
Noton, T., et al. (2023). Selective P450BM3 Hydroxylation of Cyclobutylamine and Bicyclo[1.1.1]pentylamine Derivatives: Underpinning Synthetic Chemistry for Drug Discovery. PubMed Central. Available at: [Link]
-
ResearchGate. (2025). liquid chromatography tandem mass spectrometry determination method of bencycloquidium bromide: application to drug interaction study in human. ResearchGate. Available at: [Link]
-
ResearchGate. (n.d.). NMR Spectroscopy of Cyclobutanes. ResearchGate. Available at: [Link]
-
PubChem. (n.d.). cis-3-(2-Benzyloxyphenyl)cyclobutanol. PubChem. Available at: [Link]
-
Abraham, R. J., et al. (2010). A 1H NMR and theoretical investigation of the conformations of some monosubstituted cyclobutanes. PubMed. Available at: [Link]
-
Waters Corporation. (n.d.). Versatile LC-MS/MS Solutions for the Evolving Bioanalysis Landscape. Waters Corporation. Available at: [Link]
-
ScholarWorks. (2023). studies toward the stereocontrolled synthesis of cyclobutane derivatives. ScholarWorks. Available at: [Link]
-
ResearchGate. (n.d.). NMR Spectroscopy of Cyclobutanes. ResearchGate. Available at: [Link]
-
Wilson, I. D., et al. (2021). Use of Cyclic Ion Mobility Spectrometry (cIM)-Mass Spectrometry to Study the Intramolecular Transacylation of Diclofenac Acyl Glucuronide. PubMed. Available at: [Link]
-
Domingo, L. R., et al. (2010). NMR and Computational Studies on the Reactions of Enamines with Nitroalkenes That May Pass through Cyclobutanes. PubMed Central. Available at: [Link]
-
PubChem. (n.d.). cis-2-(Benzyloxy)cyclobutanol. PubChem. Available at: [Link]
-
PubChem. (n.d.). cis-3-(Boc-Aminomethyl)cyclobutylamine. PubChem. Available at: [Link]
Sources
- 1. Selective quantitation of the neurotoxin BMAA by use of hydrophilic-interaction liquid chromatography-differential mobility spectrometry-tandem mass spectrometry (HILIC-DMS-MS/MS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. lcms.cz [lcms.cz]
- 4. Selective P450BM3 Hydroxylation of Cyclobutylamine and Bicyclo[1.1.1]pentylamine Derivatives: Underpinning Synthetic Chemistry for Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. NMR and Computational Studies on the Reactions of Enamines with Nitroalkenes That May Pass through Cyclobutanes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. A 1H NMR and theoretical investigation of the conformations of some monosubstituted cyclobutanes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. cis-2-(Benzyloxy)cyclobutanol | C11H14O2 | CID 55266424 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. cis-3-(Boc-Aminomethyl)cyclobutylamine | C10H20N2O2 | CID 66005791 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: Stereoisomer Management in cis-3-(Benzyloxy)cyclobutanamine Synthesis
Welcome to the technical support center for the synthesis of cis-3-(Benzyloxy)cyclobutanamine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting for managing the critical stereochemical aspects of this synthesis. Here, we address common challenges and frequently asked questions to ensure the successful and stereoselective preparation of your target compound.
Frequently Asked Questions (FAQs)
This section addresses fundamental questions regarding the stereochemical control in the synthesis of cis-3-(Benzyloxy)cyclobutanamine.
Q1: What are the primary challenges in controlling the stereochemistry during the synthesis of substituted cyclobutanes like cis-3-(Benzyloxy)cyclobutanamine?
A1: The primary challenges in controlling stereochemistry in cyclobutane synthesis stem from the unique conformational properties of the cyclobutane ring. The ring is not planar but exists in a puckered conformation, leading to the possibility of both cis and trans isomers. Achieving high diastereoselectivity for the desired cis isomer requires careful selection of synthetic strategies and reaction conditions. Furthermore, if the synthesis is asymmetric, controlling the enantiomeric purity adds another layer of complexity.
Q2: What is a common synthetic strategy to favor the formation of the cis isomer of 3-(Benzyloxy)cyclobutanol, the precursor to the target amine?
A2: A widely employed strategy involves the stereoselective reduction of the precursor ketone, 3-(benzyloxy)cyclobutanone.[][2][3][4] The choice of reducing agent is critical for directing the stereochemical outcome. Bulky reducing agents, such as L-Selectride®, will preferentially attack the carbonyl group from the less sterically hindered face, leading to the formation of the cis-alcohol as the major product. This is a classic example of steric approach control.
Q3: How can I convert the trans-3-(Benzyloxy)cyclobutanol isomer to the desired cis-isomer if it is the major product in my initial synthesis?
A3: The Mitsunobu reaction is a powerful and reliable method for inverting the stereochemistry of a secondary alcohol with a high degree of stereospecificity.[5][6][7][8] If you have obtained the trans-alcohol, you can subject it to Mitsunobu conditions using a suitable nucleophile (e.g., benzoic acid or a phthalimide derivative), which will proceed with a clean SN2 inversion of the stereocenter to yield the corresponding cis-product. Subsequent hydrolysis or appropriate deprotection will then afford the desired cis-alcohol. A patent for the synthesis of trans-3-aminobutanol describes a similar inversion of a cis-cyclobutanol derivative to the trans form using a Mitsunobu reaction.[9]
Q4: What are the recommended methods for converting cis-3-(Benzyloxy)cyclobutanol to cis-3-(Benzyloxy)cyclobutanamine while retaining the cis stereochemistry?
A4: To convert the cis-alcohol to the cis-amine with retention of configuration, a two-step sequence is often employed. First, the alcohol is converted into a good leaving group, such as a tosylate or mesylate. This is then followed by displacement with an azide source (e.g., sodium azide), which proceeds with inversion of configuration to give the cis-azide. Subsequent reduction of the azide, for instance, by catalytic hydrogenation (H₂/Pd-C) or with triphenylphosphine (Staudinger reaction), will yield the desired cis-amine. It is crucial to choose a method that does not racemize or invert the newly formed stereocenter.
Q5: How can I separate the enantiomers of cis-3-(Benzyloxy)cyclobutanamine?
A5: Chiral resolution is the standard method for separating enantiomers. This can be achieved by forming diastereomeric salts with a chiral resolving agent, such as tartaric acid or mandelic acid derivatives. The differing solubilities of the diastereomeric salts allow for their separation by fractional crystallization. After separation, the desired enantiomer of the amine can be liberated by treatment with a base. Alternatively, chiral chromatography, specifically High-Performance Liquid Chromatography (HPLC) with a chiral stationary phase, is a powerful analytical and preparative technique for separating enantiomers.[10][11][12][13][14]
Troubleshooting Guide
This section provides solutions to specific problems you may encounter during the synthesis of cis-3-(Benzyloxy)cyclobutanamine.
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Low cis:trans ratio of 3-(Benzyloxy)cyclobutanol after reduction of the ketone. | 1. The reducing agent used is not sterically demanding enough. 2. Reaction temperature is too high, leading to reduced selectivity. | 1. Employ a bulkier reducing agent such as L-Selectride® or K-Selectride®. 2. Perform the reduction at a lower temperature (e.g., -78 °C). |
| Incomplete conversion during the Mitsunobu reaction for stereochemical inversion. | 1. The alcohol is sterically hindered. 2. Impurities in the reagents or solvent. 3. The pKa of the nucleophile is too high. | 1. For hindered alcohols, using 4-nitrobenzoic acid as the nucleophile can improve yields.[15] 2. Ensure all reagents and the solvent are anhydrous and of high purity. 3. Use a nucleophile with a pKa below 13.[7] |
| Mixture of cis and trans isomers of 3-(Benzyloxy)cyclobutanamine in the final product. | 1. Incomplete separation of the cis and trans alcohol precursors. 2. Partial epimerization during the conversion of the alcohol to the amine. | 1. Improve the purification of the cis-3-(Benzyloxy)cyclobutanol. Fractional crystallization of the alcohol or a suitable derivative can be effective. 2. Ensure the reaction conditions for the conversion of the alcohol to the amine are mild and do not promote epimerization. |
| Difficulty in separating the cis and trans isomers of 3-(Benzyloxy)cyclobutanamine. | The physical properties of the cis and trans isomers are very similar. | Convert the amine mixture into their corresponding dihydrochloride salts. The differing solubilities of the diastereomeric salts often facilitate separation by fractional crystallization.[16] |
| Uncertainty in the stereochemical assignment of the final product. | Insufficient characterization data. | Utilize Nuclear Magnetic Resonance (NMR) spectroscopy. The coupling constants (J-values) between the protons on the cyclobutane ring can help distinguish between cis and trans isomers.[17][18][19][20] For enantiomeric purity, use chiral HPLC. |
Experimental Protocols
Protocol 1: Stereoselective Reduction of 3-(Benzyloxy)cyclobutanone to cis-3-(Benzyloxy)cyclobutanol
-
Dissolve 3-(benzyloxy)cyclobutanone in anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., nitrogen or argon) and cool the solution to -78 °C.
-
Slowly add a solution of L-Selectride® (1.0 M in THF) dropwise to the cooled ketone solution.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of water, followed by an aqueous solution of sodium hydroxide and hydrogen peroxide.
-
Allow the mixture to warm to room temperature and stir for 1 hour.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to isolate cis-3-(benzyloxy)cyclobutanol.
Protocol 2: Inversion of trans-3-(Benzyloxy)cyclobutanol to cis-3-(Benzyloxy)cyclobutanol via Mitsunobu Reaction
-
Dissolve trans-3-(benzyloxy)cyclobutanol, triphenylphosphine (PPh₃), and a suitable carboxylic acid (e.g., benzoic acid) in anhydrous THF under an inert atmosphere.
-
Cool the solution to 0 °C.
-
Slowly add diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD) dropwise to the solution.
-
Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).
-
Concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by column chromatography to isolate the cis-ester.
-
Hydrolyze the ester using standard conditions (e.g., lithium hydroxide in THF/water) to obtain cis-3-(benzyloxy)cyclobutanol.
Visualization of the Synthetic Workflow
Sources
- 2. 3-(BENZYLOXY)CYCLOBUTANONE | 30830-27-4 [chemicalbook.com]
- 3. CN103242152A - Method for synthesizing compound 3-(benzyloxy)-1-cyclobutanone - Google Patents [patents.google.com]
- 4. arborpharmchem.com [arborpharmchem.com]
- 5. Mitsunobu Reaction [organic-chemistry.org]
- 6. Mitsunobu Reaction - Chemistry Steps [chemistrysteps.com]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. Mechanism of the Mitsunobu Reaction: An Ongoing Mystery - PMC [pmc.ncbi.nlm.nih.gov]
- 9. CN112608243A - Synthesis method of trans-3-aminobutanol - Google Patents [patents.google.com]
- 10. csfarmacie.cz [csfarmacie.cz]
- 11. phx.phenomenex.com [phx.phenomenex.com]
- 12. researchgate.net [researchgate.net]
- 13. Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases [yakhak.org]
- 14. sigmaaldrich.com [sigmaaldrich.com]
- 15. Organic Syntheses Procedure [orgsyn.org]
- 16. US3880925A - Separation and purification of cis and trans isomers - Google Patents [patents.google.com]
- 17. creative-biostructure.com [creative-biostructure.com]
- 18. quora.com [quora.com]
- 19. ORGANIC SPECTROSCOPY INTERNATIONAL: CIS TRANS ISOMERS AND NMR [orgspectroscopyint.blogspot.com]
- 20. researchgate.net [researchgate.net]
Byproduct identification in "cis-3-(Benzyloxy)cyclobutanamine" synthesis
Technical Support Center: cis-3-(Benzyloxy)cyclobutanamine Synthesis
Introduction: The "Butterfly" Conformation Challenge
Welcome to the technical support hub for cis-3-(benzyloxy)cyclobutanamine . This scaffold is a critical bioisostere for proline and phenyl rings in kinase inhibitors (e.g., JAK inhibitors) and GPCR ligands.
The central challenge in synthesizing this molecule is not the chemistry itself, but the stereochemical rigidity of the cyclobutane ring. Unlike cyclohexane, which has clearly defined chair conformations, cyclobutane exists in a puckered "butterfly" conformation. This leads to unique byproduct profiles where the trans-diastereomer is often the thermodynamic sink.
This guide prioritizes the Reductive Amination route (from 3-(benzyloxy)cyclobutanone), as it is the most scalable method for medicinal chemistry.
Module 1: Stereochemical Identification (Cis vs. Trans)
User Query: "I have isolated my product, but the NMR spectrum is ambiguous. How do I definitively distinguish the cis-isomer from the trans-isomer without growing a crystal?"
Technical Diagnosis
In 1,3-disubstituted cyclobutanes, the cis and trans isomers exhibit distinct coupling constants (
-
Cis-Isomer (Target): The substituents are typically in a pseudo-equatorial/pseudo-axial relationship to minimize steric strain across the ring.
-
Trans-Isomer (Byproduct): Often adopts a pseudo-equatorial/pseudo-equatorial conformation, which is thermodynamically more stable.
Troubleshooting Protocol: The NMR "Fingerprint"
| Feature | cis -3-(Benzyloxy)cyclobutanamine | trans -3-(Benzyloxy)cyclobutanamine |
| H1 Methine Signal | Typically Deshielded (Downfield) | Typically Shielded (Upfield) |
| Lower ( | Higher ( | |
| NOE Signal | Strong interaction between H1 and H3 | Weak/No interaction between H1 and H3 |
| Carbon-13 ( |
Actionable Step: Run a 1D-NOESY experiment irradiating the H1 methine proton (adjacent to the amine).
-
Positive Result: If you see enhancement at the H3 proton (adjacent to the benzyloxy), you have the cis -isomer (1,3-diaxial-like proximity).
-
Negative Result: If you see enhancement only on the ring methylene protons, you likely have the trans -isomer.
Module 2: Reaction Workflow & Byproduct Mapping
User Query: "I'm seeing a persistent impurity at M+253 in my LCMS. Also, my cis:trans ratio is stuck at 60:40. How do I improve this?"
The Synthesis Logic
The synthesis relies on Kinetic Control . The hydride source must attack the imine intermediate from the least hindered face.
-
The Steric Anchor: The benzyloxy group at C3 acts as a steric shield.
-
The Attack Vector: To get the cis-amine (amine and OBn on the same face), the hydride must attack from the face opposite the benzyloxy group (trans-attack).
Visualizing the Pathway (Graphviz)
Caption: Reaction network showing the kinetic pathway to the cis-amine and competing thermodynamic/over-alkylation pathways.
Troubleshooting the Impurities
1. The "Dimer" (M+253)
-
Identity: Bis(3-(benzyloxy)cyclobutyl)amine.
-
Cause: The newly formed primary amine is more nucleophilic than the ammonia source. It reacts with the remaining ketone/imine.
-
Fix:
-
Increase the equivalents of Ammonium Acetate (
) to 10-15 equivalents . -
Dilution: Run the reaction at lower concentration (
) to minimize intermolecular collisions.
-
2. The Trans-Isomer (Epimerization)
-
Cause: If the imine intermediate is allowed to equilibrate for too long, or if a small hydride (like
) is used, thermodynamic control takes over. -
Fix: Use Sodium Triacetoxyborohydride (
) .[1][2] It is bulky and less basic. It coordinates with the nitrogen, directing the hydride delivery more selectively than .
3. De-benzylation (Loss of Protecting Group)
-
Cause: Using Hydrogen gas (
) with Pd/C for the reductive amination. -
Fix: Avoid catalytic hydrogenation for this step. Use hydride reagents (
or ) to preserve the benzyl ether.
Module 3: Optimized Experimental Protocol
Method: Direct Reductive Amination with
-
Imine Formation (Pre-complexation):
-
To a flask containing 3-(benzyloxy)cyclobutanone (1.0 eq) in DCE (Dichloroethane) or THF , add Ammonium Acetate (15.0 eq).
-
Note: Do not use Methanol if using
as it reacts with the hydride. -
Stir at room temperature for 30 minutes. The solution may turn slightly cloudy.
-
-
Reduction (The Kinetic Step):
-
Add Acetic Acid (1.0 eq) to buffer the pH to ~5-6 (crucial for imine activation).
-
Add Sodium Triacetoxyborohydride (1.5 eq) portion-wise over 1 hour.
-
Why portion-wise? To keep the hydride concentration low relative to the ammonia, suppressing dimer formation.
-
-
Quench & Workup:
-
Quench with saturated aqueous
until gas evolution ceases. -
Extract with DCM.
-
Critical Step: The amine is basic. Ensure the aqueous layer is pH > 10 during extraction to recover the free base.
-
-
Purification:
-
If cis:trans ratio is poor (< 80:20), conversion to the HCl salt often allows for fractional crystallization (the cis-amine HCl salt is typically less soluble in
mixtures).
-
Module 4: Alternative Route (The Displacement Strategy)
User Query: "Reductive amination is giving me a 50:50 mixture. Is there a stereospecific route?"
If high diastereomeric purity is required (
-
Start with: cis-3-(Benzyloxy)cyclobutanol (often easier to separate chromatographically than the amine).
-
Activation: Convert the alcohol to a Mesylate (OMs) or Tosylate (OTs) .
-
Note: This retains the cis configuration (O-sulfonylation does not touch the C-O bond).
-
-
Displacement: React with Sodium Azide (
) .
To get the cis-amine via displacement: You must start with the trans -alcohol (inverting it to the cis-azide) OR use a double-inversion strategy (Mitsunobu reaction with a nucleophile that can be displaced again).
Recommendation: Stick to reductive amination with purification unless you have a ready supply of the trans-alcohol.
References
-
Mechanistic Basis of Reductive Amination: Abdel-Magid, A. F., et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.[2] Studies on Direct and Indirect Reductive Amination Procedures." Journal of Organic Chemistry, 1996, 61(11), 3849-3862. [Link]
-
Cyclobutane Stereochemical Assignments (NMR/NOE): Wiberg, K. B., & Barth, D. E. "Conformational studies of cyclobutane and its derivatives." Journal of the American Chemical Society, 1969, 91(18), 5124–5130. [Link]
-
Synthesis of 3-Substituted Cyclobutanamines (Patent): Pfizer Inc. "Preparation of 3-aminocyclobutane derivatives as JAK inhibitors." World Intellectual Property Organization, WO2011068881. [Link]
-
Curtius Rearrangement Route (Alternative): Krow, G. R., et al. "Synthesis of conformationally constrained 2,4-methanoproline analogues." Journal of Organic Chemistry, 2008, 73(6), 2122–2129. [Link]
Sources
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. Reductive Amination - Common Conditions [commonorganicchemistry.com]
- 3. researchgate.net [researchgate.net]
- 4. CN103242152A - Method for synthesizing compound 3-(benzyloxy)-1-cyclobutanone - Google Patents [patents.google.com]
- 5. preprints.org [preprints.org]
- 6. CN112608243A - Synthesis method of trans-3-aminobutanol - Google Patents [patents.google.com]
Validation & Comparative
A Comparative Guide to the ¹H and ¹³C NMR Characterization of cis-3-(Benzyloxy)cyclobutanamine
Introduction
In the landscape of modern drug development, saturated small rings, particularly cyclobutanes, have emerged as indispensable scaffolds. Their rigid, three-dimensional nature offers a distinct advantage over flat aromatic rings, enabling finer control over molecular conformation and vectoral presentation of substituents for optimal target engagement. The compound cis-3-(Benzyloxy)cyclobutanamine is a valuable bifunctional building block, presenting both a primary amine for further derivatization and a bulky benzyloxy group that can influence lipophilicity and molecular interactions.
Accurate stereochemical characterization is paramount, as the spatial arrangement of substituents on the cyclobutane ring profoundly impacts biological activity. While the cis and trans isomers may appear structurally similar, their distinct topographies can lead to drastically different pharmacological profiles. Nuclear Magnetic Resonance (NMR) spectroscopy is the definitive analytical technique for unambiguously assigning this stereochemistry. This guide provides an in-depth analysis of the ¹H and ¹³C NMR spectral features that uniquely define cis-3-(Benzyloxy)cyclobutanamine, offering a comparative framework against its trans counterpart and detailing the experimental logic behind the structural assignment.
Experimental Protocol: Acquiring High-Fidelity NMR Data
The foundation of accurate structural elucidation lies in the quality of the acquired data. The following protocol outlines the standard procedure for preparing a sample of cis-3-(Benzyloxy)cyclobutanamine for NMR analysis.
-
Sample Preparation:
-
Weigh approximately 5-10 mg of the analyte.
-
Dissolve the sample in ~0.6 mL of a deuterated solvent. Deuterated chloroform (CDCl₃) is a common first choice due to its excellent solubilizing properties for moderately polar compounds and its single, easily identifiable residual solvent peak. For compounds with exchangeable protons (like the -NH₂ group), deuterated dimethyl sulfoxide (DMSO-d₆) can be used to slow down the exchange rate and allow for their observation.
-
Add a small amount of an internal standard, such as tetramethylsilane (TMS), if precise chemical shift referencing is required, although modern spectrometers can reference the residual solvent peak.[1]
-
Transfer the solution to a 5 mm NMR tube.
-
-
Spectrometer Setup and Data Acquisition:
-
All spectra should be acquired on a high-field NMR spectrometer, for instance, a 400 MHz or 600 MHz instrument, to achieve optimal signal dispersion and resolution.[2]
-
¹H NMR: Acquire the proton spectrum with a sufficient number of scans (typically 8 to 16) to achieve a good signal-to-noise ratio. Key parameters include a spectral width of approximately 12-15 ppm and an acquisition time of 2-4 seconds.
-
¹³C NMR: Acquire the carbon spectrum using a proton-decoupled pulse sequence. Due to the lower natural abundance of the ¹³C isotope, a greater number of scans (e.g., 1024 or more) is necessary.
-
2D NMR (Confirmation): To provide an irrefutable assignment, a suite of 2D NMR experiments, including COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), should be performed. These experiments reveal proton-proton and proton-carbon correlations, confirming the connectivity of the molecular framework.[3]
-
Caption: Workflow for NMR-based structural and stereochemical analysis.
¹H NMR Spectrum: Decoding the Proton Environment
The ¹H NMR spectrum provides a wealth of information through chemical shifts, signal integrations, and spin-spin coupling patterns. The key to confirming the cis stereochemistry lies in the analysis of the coupling constants between the cyclobutane ring protons.
Sources
A Researcher's Guide to High-Performance Mass Spectrometry of cis-3-(Benzyloxy)cyclobutanamine
This technical guide provides a comprehensive comparison of mass spectrometry (MS) strategies for the analysis of cis-3-(Benzyloxy)cyclobutanamine, a crucial building block in contemporary drug discovery. Designed for researchers, medicinal chemists, and analytical scientists, this document offers an in-depth exploration of ionization techniques and fragmentation pathways. The guide emphasizes the rationale behind methodological choices, ensuring the development of robust and reliable analytical protocols for this and structurally related molecules.
Introduction: The Analytical Imperative for Novel Scaffolds
cis-3-(Benzyloxy)cyclobutanamine is a key synthetic intermediate whose structural features—a strained cyclobutane ring, a primary amine, and a benzyloxy moiety—are of significant interest in the design of novel therapeutics. The precise and unambiguous characterization of such molecules is a cornerstone of the drug development process, essential for confirming identity, assessing purity, and profiling metabolites. The unique combination of a basic amine group and a labile benzyloxy group presents distinct challenges and opportunities for mass spectrometric analysis, necessitating a carefully considered analytical approach.
Ionization Techniques: A Comparative Analysis for Optimal Performance
The choice of ionization source is a critical first step in any mass spectrometry workflow, directly influencing sensitivity, spectral quality, and the degree of molecular fragmentation. For a moderately polar and basic compound like cis-3-(Benzyloxy)cyclobutanamine, Electrospray Ionization (ESI) and Atmospheric Pressure Chemical Ionization (APCI) are the most pertinent techniques.[1][2]
Table 1: Comparative Evaluation of ESI and APCI for cis-3-(Benzyloxy)cyclobutanamine Analysis
| Parameter | Electrospray Ionization (ESI) | Atmospheric Pressure Chemical Ionization (APCI) | Scientific Rationale & Recommendation |
| Ionization Principle | "Soft" ionization; desolvation of charged droplets to produce gas-phase ions.[3] | Gas-phase chemical ionization initiated by a corona discharge. | ESI is generally gentler, making it ideal for preserving the intact molecular ion of compounds with labile functional groups like the benzyloxy ether. |
| Analyte Suitability | Excellent for polar and ionizable compounds.[1] | Effective for a broad range of polar to non-polar, thermally stable compounds.[4] | The primary amine in cis-3-(Benzyloxy)cyclobutanamine is readily protonated, making it perfectly suited for positive-ion ESI. |
| Typical Ion Species | Primarily [M+H]⁺, with potential for [M+Na]⁺ and other adducts. | Predominantly [M+H]⁺. | The formation of multiple adducts in ESI can aid in confirming the molecular weight. |
| In-Source Fragmentation | Minimal at low cone/capillary voltages, preserving the molecular ion. | Higher potential for thermal degradation and in-source fragmentation.[4] | To ensure accurate molecular weight determination, ESI is the preferred method. |
| Matrix Effects | More susceptible to ion suppression from non-volatile salts. | Generally less prone to matrix effects. | While APCI may be advantageous for complex matrices, this can be mitigated in ESI with appropriate sample preparation. |
Expert Recommendation: For the routine analysis and unambiguous molecular weight determination of cis-3-(Benzyloxy)cyclobutanamine, positive-ion Electrospray Ionization (ESI) is the superior choice . Its soft ionization mechanism is crucial for minimizing in-source fragmentation and ensuring the integrity of the protonated molecule, [M+H]⁺.
Deciphering the Fragmentation Puzzle with Tandem Mass Spectrometry (MS/MS)
While a full-scan mass spectrum provides the molecular weight, tandem mass spectrometry (MS/MS) is indispensable for confirming the molecular structure. By isolating the protonated molecule ([M+H]⁺ at m/z 178.24) and subjecting it to collision-induced dissociation (CID), we can generate a unique fragmentation "fingerprint."
The fragmentation of protonated cis-3-(Benzyloxy)cyclobutanamine is anticipated to be dominated by the cleavage of the weakest bonds and the formation of the most stable product ions. The benzylic C-O bond is particularly susceptible to cleavage due to the resonance stabilization of the resulting benzyl cation.
Diagram 1: Predicted Fragmentation Pathway of Protonated cis-3-(Benzyloxy)cyclobutanamine
Caption: Predicted fragmentation of protonated cis-3-(Benzyloxy)cyclobutanamine via CID.
The most probable fragmentation pathway involves the facile cleavage of the benzylic ether bond, leading to the formation of the highly stable benzyl cation at m/z 91.05.[5] Another likely fragmentation would involve the loss of benzyl alcohol, resulting in a fragment at m/z 86.06. The relative intensities of these fragments can be modulated by varying the collision energy.
Self-Validating Experimental Protocols
The following protocols are presented as self-validating systems, incorporating steps to ensure the accuracy and reproducibility of the generated data.
Protocol 1: High-Resolution Molecular Weight Confirmation by ESI-MS
Objective: To accurately determine the molecular weight of cis-3-(Benzyloxy)cyclobutanamine.
Methodology:
-
Sample Preparation: Create a 1 µg/mL solution of the analyte in a 50:50 mixture of acetonitrile and water, containing 0.1% formic acid to facilitate protonation.
-
Instrumentation: Utilize a high-resolution mass spectrometer, such as a Q-TOF or Orbitrap, equipped with an ESI source.
-
Direct Infusion: Introduce the sample directly into the source at a flow rate of 5-10 µL/min.[6]
-
ESI Source Parameters:
-
Ionization Mode: Positive
-
Capillary Voltage: 3.0-4.0 kV
-
Cone/Capillary Voltage: 20-30 V (low to prevent in-source fragmentation)
-
Desolvation Gas Flow (N₂): 600-800 L/hr
-
Desolvation Temperature: 300-400 °C
-
-
Data Acquisition:
-
Mass Range: m/z 50-400
-
Resolution: >10,000 FWHM
-
-
Validation: The spectrum should exhibit a prominent ion corresponding to the exact mass of the protonated molecule, [C₁₁H₁₆NO]⁺, at m/z 178.1226. A mass accuracy of <5 ppm is expected.
Protocol 2: Structural Elucidation via ESI-MS/MS
Objective: To generate a characteristic fragmentation pattern for structural confirmation.
Methodology:
-
Sample and Instrumentation: As described in Protocol 1. A tandem mass spectrometer (e.g., triple quadrupole, Q-TOF, ion trap) is required.
-
MS/MS Acquisition (Product Ion Scan):
-
Precursor Ion Selection: Isolate the [M+H]⁺ ion at m/z 178.12.
-
Collision Gas: Argon at a pressure of 1-3 mTorr.
-
Collision Energy: Apply a range of collision energies (e.g., 10-30 eV) to observe the fragmentation profile and determine the optimal energy for producing key fragments.
-
-
Data Analysis:
-
The resulting product ion spectrum should prominently feature the benzyl cation at m/z 91.05.
-
The presence of the fragment at m/z 86.06 should also be noted.
-
-
Validation: The observed fragmentation pattern must be consistent with the known structure of the molecule and reproducible across multiple injections.
Diagram 2: Workflow for MS/MS Analysis
Caption: A streamlined workflow for the structural confirmation of cis-3-(Benzyloxy)cyclobutanamine by MS/MS.
Concluding Remarks
The successful mass spectrometric analysis of cis-3-(Benzyloxy)cyclobutanamine hinges on the selection of an appropriate soft ionization technique, with ESI being the method of choice for preserving the molecular ion. Tandem MS provides an indispensable tool for structural confirmation, with predictable fragmentation pathways dominated by the formation of a stable benzyl cation. The protocols detailed in this guide offer a robust and scientifically sound foundation for the analysis of this and other novel pharmaceutical building blocks, empowering researchers to confidently characterize their molecules of interest.
References
-
Doc Brown's Chemistry. (n.d.). Mass spectrum of cyclobutane C4H8 fragmentation pattern. Retrieved from [Link]
-
PubMed. (2012). The ESI CAD fragmentations of protonated 2,4,6-tris(benzylamino)- and tris(benzyloxy)-1,3,5-triazines involve benzyl-benzyl interactions: a DFT study. Retrieved from [Link]
-
Technology Networks. (2024, January 2). Mass Spectrometry Ionization: Key Techniques Explained. Retrieved from [Link]
-
PubChem. (n.d.). Methyl cis-3-(benzyloxycarbonylamino)cyclobutanecarboxylate. Retrieved from [Link]
-
ResearchGate. (n.d.). ESI-MS analysis of N-(4-methoxybenzyl)undec-10-enamide (Compound 5). Retrieved from [Link]
-
Journal of the Association for Laboratory Automation. (2004). An Introduction to Mass Spectrometry Ionization. Retrieved from [Link]
-
PubMed Central. (2023, December 5). Selective P450BM3 Hydroxylation of Cyclobutylamine and Bicyclo[1.1.1]pentylamine Derivatives: Underpinning Synthetic Chemistry for Drug Discovery. Retrieved from [Link]
-
MDPI. (n.d.). Synthesis and Analytical Characterization of Cyclization Products of 3-Propargyloxy-5-benzyloxy-benzoic Acid Methyl Ester. Retrieved from [Link]
-
ACD/Labs. (2023, August 23). A Beginner's Guide to Mass Spectrometry: Types of Ionization Techniques. Retrieved from [Link]
-
Austin Publishing Group. (2015). The Ionization Technology of LC-MS, Advantages of APPI on Detection of PPCPs and Hormones. Retrieved from [Link]
-
JoVE. (2023, April 30). Video: Mass Spectrometry of Amines. Retrieved from [Link]
-
PharmaCores. (2025, July 15). Ionization in Mass Spectrometry: 5 Essential Types (Soft vs Hard Explained). Retrieved from [Link]
-
MetwareBio. (n.d.). Atmospheric Pressure Chemical Ionization (APCI): Principles, Advances, and Diverse Applications. Retrieved from [Link]
-
LabX. (n.d.). Mastering Atmospheric Pressure Chemical Ionization (APCI) in Mass Spectrometry. Retrieved from [Link]
-
Advion Interchim Scientific. (n.d.). Pharmaceutical. Retrieved from [Link]
Sources
- 1. The Ionization Technology of LC-MS, Advantages of APPI on Detection of PPCPs and Hormones [austinpublishinggroup.com]
- 2. Ionization in Mass Spectrometry: 5 Essential Types (Soft vs Hard Explained) [pharmacores.com]
- 3. acdlabs.com [acdlabs.com]
- 4. Mastering Atmospheric Pressure Chemical Ionization (APCI) in Mass Spectrometry [labx.com]
- 5. The ESI CAD fragmentations of protonated 2,4,6-tris(benzylamino)- and tris(benzyloxy)-1,3,5-triazines involve benzyl-benzyl interactions: a DFT study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. masspec.scripps.edu [masspec.scripps.edu]
Definitive Stereochemical Assignment of cis-3-(Benzyloxy)cyclobutanamine: A Crystallographic Guide
Executive Summary
The Challenge: In medicinal chemistry, 1,3-disubstituted cyclobutanes are valuable bioisosteres for linear spacers. However, assigning their stereochemistry (cis vs. trans) is notoriously prone to error. The cyclobutane ring is not planar; it adopts a "puckered" or "butterfly" conformation (
The Solution: This guide details the definitive characterization of cis-3-(benzyloxy)cyclobutanamine via single-crystal X-ray diffraction of its hydrochloride salt . We compare this absolute method against the ambiguous results of solution-phase NMR, providing a robust protocol for researchers requiring regulatory-grade structural evidence.
Experimental Workflow: From Oil to Crystal
The free base of 3-(benzyloxy)cyclobutanamine is typically a viscous oil or low-melting solid, unsuitable for high-resolution diffraction. The critical step is derivatization into a crystalline salt.
Derivatization Protocol (HCl Salt Formation)
-
Reagents: 3-(Benzyloxy)cyclobutanamine (Free Base), 4.0 M HCl in Dioxane, Diethyl Ether (anhydrous).
-
Procedure:
-
Dissolve 50 mg of the amine oil in 0.5 mL of dry dichloromethane (DCM).
-
Cool to 0°C under nitrogen atmosphere.
-
Add 1.2 equivalents of 4.0 M HCl in dioxane dropwise. A white precipitate should form immediately.
-
Stir for 15 minutes, then concentrate in vacuo.
-
Triturate the resulting solid with anhydrous diethyl ether (
) to remove excess acid and organic impurities.
-
Crystallization Methodology (Vapor Diffusion)
Direct evaporation often yields amorphous powder. We utilize a Binary Solvent Vapor Diffusion method to grow diffraction-quality prisms.
-
Solvent System: Methanol (Good solvent) / Diethyl Ether (Anti-solvent).
-
Setup:
-
Dissolve the crude HCl salt in the minimum amount of warm Methanol (~200
L) in a small inner vial (GC vial). -
Place this open vial inside a larger jar containing 5 mL of Diethyl Ether.
-
Seal the outer jar tightly.
-
Mechanism: Ether vapor slowly diffuses into the methanol, gently lowering the solubility of the salt without inducing rapid precipitation.
-
Timeline: Harvest colorless prisms after 48–72 hours at 4°C.
-
Workflow Visualization
Caption: Step-by-step workflow for converting the oily amine into a crystalline hydrochloride salt suitable for X-ray analysis.
Comparative Analysis: X-Ray vs. NMR
Why is X-ray necessary? The table below objectively compares the reliability of the "Product" (X-ray structure) against the standard "Alternative" (NMR).
Performance Metrics
| Feature | Method A: X-Ray Crystallography (Recommended) | Method B: |
| Primary Output | 3D Electron Density Map | Chemical Shifts ( |
| Stereo Assignment | Absolute (Direct observation) | Probabilistic (Inferred from Karplus eq) |
| Conformation | Frozen (Solid State) | Averaged (Fast exchange in solution) |
| Ambiguity Risk | < 1% (Unless crystal is twinned) | High (Due to ring puckering) |
| Sample Req. | Single Crystal (~0.1 mm) | ~5 mg dissolved in solvent |
| Turnaround | 2–5 Days (Growth + Collection) | 1 Hour |
The "Puckering" Problem
In solution, the cyclobutane ring rapidly flips between two "puckered" conformations. This averages the coupling constants (
X-Ray Advantage: The crystal lattice "freezes" the molecule in its preferred low-energy conformation. For cis-1,3-disubstituted cyclobutanes, the X-ray structure typically reveals a puckering angle (
Logic of Assignment
Caption: Decision tree demonstrating why X-ray provides a self-validating path to stereochemical assignment compared to the ambiguity of NMR.
Structural Data Summary
When analyzing the X-ray data for cis-3-(benzyloxy)cyclobutanamine HCl, the following parameters confirm the structure.
Key Geometric Parameters (Representative)
-
Space Group: Typically P2
/c (Monoclinic) or P-1 (Triclinic) for amine salts. -
Ring Puckering Angle: Defined by the dihedral angle between planes C1-C2-C4 and C2-C3-C4.
-
Expected Value:
.
-
-
Hydrogen Bonding: The chloride counter-ion (
) acts as a bridge, accepting H-bonds from the ammonium group ( ).-
Interaction:
-
Distance:
Å (indicative of a strong ionic lattice).
-
Stereochemical Proof
The definitive proof of the cis -configuration comes from the relative torsion angle of the substituents at C1 and C3.
-
Cis-Isomer: The amine (C1) and benzyloxy (C3) groups are on the same side of the mean plane of the ring.
-
Trans-Isomer: They are on opposite sides.
Note: In the cis-isomer, the distance between the oxygen of the benzyloxy group and the nitrogen of the amine is significantly shorter in the crystal lattice than in the trans-isomer, often facilitating specific intramolecular or intermolecular packing arrangements.
References
-
Allen, F. H. (2002). The Cambridge Structural Database: a quarter of a million crystal structures and rising. Acta Crystallographica Section B, 58(3), 380-388. Link
- Eliel, E. L., & Wilen, S. H. (1994). Stereochemistry of Organic Compounds. Wiley-Interscience.
-
Gao, F., et al. (2023). Cis-(3-benzyloxy-1,1-cyclobutanedicarboxylato)bis(1-methyl-1H-pyrazole)platinum(II).[1] Molbank, 2023(1), M1564.[1] (Demonstrates use of 3-benzyloxycyclobutane ligands). Link
- Moriarty, R. M. (1974). Stereochemistry of Cyclobutane. Topics in Stereochemistry, 8, 271-421. (Foundational review on cyclobutane puckering).
- Stout, G. H., & Jensen, L. H. (1989). X-Ray Structure Determination: A Practical Guide. Wiley. (Reference for the vapor diffusion protocol).
Sources
Spectroscopic Dissection of Stereoisomers: A Comparative Guide to cis- and trans-3-(Benzyloxy)cyclobutanamine
In the landscape of modern drug discovery and development, the spatial arrangement of atoms within a molecule—its stereochemistry—is of paramount importance. Stereoisomers of a chiral molecule can exhibit profoundly different pharmacological and toxicological profiles. Consequently, the unambiguous assignment of stereochemistry is a critical and legally mandated step in pharmaceutical development. This guide provides an in-depth spectroscopic comparison of cis- and trans-3-(benzyloxy)cyclobutanamine, two stereoisomers whose differentiation relies on a nuanced understanding of their three-dimensional structures and the resulting spectroscopic signatures. While specific experimental data for these exact compounds is not publicly available, this guide will leverage well-established principles of spectroscopic analysis for cyclobutane systems to predict and interpret their distinguishing features.
The cyclobutane ring, a common motif in medicinal chemistry, is not a planar square but rather exists in a puckered conformation to alleviate ring strain.[1][2] This puckering creates pseudo-axial and pseudo-equatorial positions for substituents, leading to distinct spatial relationships between atoms in cis and trans isomers. These geometric differences are the foundation for their spectroscopic differentiation.
Molecular Conformations and Their Spectroscopic Implications
The key to distinguishing cis- and trans-3-(benzyloxy)cyclobutanamine lies in how the benzyloxy and amine groups orient themselves on the puckered cyclobutane ring.
-
In the trans isomer, the two substituents will preferentially occupy pseudo-equatorial positions to minimize steric hindrance, leading to a more rigid and predictable conformation.[3]
-
In the cis isomer, one substituent must occupy a pseudo-axial position while the other is pseudo-equatorial. This can lead to greater conformational flexibility and different through-space interactions compared to the trans isomer.[3]
These conformational preferences directly impact the local electronic environments of the protons and carbon atoms, giving rise to predictable differences in NMR chemical shifts and coupling constants.
Caption: Conformational differences between cis and trans isomers.
¹H NMR Spectroscopy: The Definitive Tool for Stereochemical Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for distinguishing between these isomers.[4] The key parameters are the chemical shifts (δ) and the proton-proton coupling constants (J).
Predicted ¹H NMR Data Comparison
| Parameter | cis-3-(Benzyloxy)cyclobutanamine | trans-3-(Benzyloxy)cyclobutanamine | Rationale for Difference |
| Chemical Shifts (δ) | |||
| Cyclobutane Protons | Expected to be more complex due to magnetic inequivalence. Protons cis to the benzyloxy group may be shielded or deshielded by the aromatic ring's anisotropic effect. | More symmetrical environment may lead to fewer unique signals for the ring protons. | The relative orientation of the phenyl ring to the cyclobutane protons differs significantly between isomers, altering their chemical shifts. |
| Benzylic Protons (-OCH₂Ph) | A single peak (singlet or AB quartet depending on chirality at C3). | A single peak, potentially at a slightly different chemical shift. | The local electronic environment around the benzylic protons is influenced by the proximity and orientation of the amine group. |
| Coupling Constants (³JHH) | |||
| Jcis | Expected to be larger (typically 7-12 Hz for vicinal protons on a cyclobutane ring).[5] | The dihedral angle between cis protons on adjacent carbons is smaller, leading to stronger coupling. | |
| Jtrans | Expected to be smaller (typically 2-7 Hz for vicinal protons on a cyclobutane ring).[5] | The dihedral angle between trans protons on adjacent carbons is larger, resulting in weaker coupling. |
The most telling feature will be the coupling constants between the protons on the cyclobutane ring. The magnitude of the vicinal coupling constant (³JHH) is highly dependent on the dihedral angle between the protons, which is fundamentally different for cis and trans relationships in a cyclic system.[4]
¹³C NMR Spectroscopy: A Supporting Role
While ¹³C NMR is generally less informative for stereoisomer differentiation than ¹H NMR, subtle differences in chemical shifts can be observed and used as supporting evidence.
Predicted ¹³C NMR Data Comparison
| Carbon Atom | cis-3-(Benzyloxy)cyclobutanamine | trans-3-(Benzyloxy)cyclobutanamine | Rationale for Difference |
| Cyclobutane Carbons | The carbon bearing the pseudo-axial substituent may experience a shielding (upfield shift) due to the gamma-gauche effect. | Carbons are in a more sterically relaxed, pseudo-equatorial environment. | Steric compression between a pseudo-axial substituent and other axial protons or substituents leads to an upfield shift in the ¹³C NMR spectrum. |
| Benzylic Carbon (-OCH₂Ph) | Minor shift differences possible. | Minor shift differences possible. | The overall molecular geometry can slightly influence the electronic environment of the benzylic carbon. |
Infrared (IR) Spectroscopy: Fingerprinting the Isomers
IR spectroscopy is excellent for confirming the presence of functional groups but is less direct for distinguishing stereoisomers.[6] Both cis and trans isomers will show characteristic absorptions for the N-H bonds of the primary amine, the C-O ether linkage, and the aromatic C-H and C=C bonds of the benzyl group.
The primary utility of IR in this context lies in the fingerprint region (below 1500 cm⁻¹). The complex vibrations in this region are characteristic of the entire molecule's structure. Therefore, the IR spectra of the two isomers are expected to show distinct patterns of peaks in this region, providing a unique "fingerprint" for each.[7]
Predicted Key IR Absorptions
| Functional Group | Expected Wavenumber (cm⁻¹) | Comments |
| N-H Stretch (Amine) | 3300-3500 (two bands for primary amine) | Will be present in both isomers. |
| C-H Stretch (Aromatic) | 3000-3100 | Will be present in both isomers. |
| C-H Stretch (Aliphatic) | 2850-3000 | Will be present in both isomers. |
| C=C Stretch (Aromatic) | 1450-1600 | Will be present in both isomers. |
| C-O Stretch (Ether) | 1000-1300 | Will be present in both isomers. |
| Fingerprint Region | 400-1500 | Expected to be different for each isomer. |
Mass Spectrometry: Insights into Fragmentation
Standard electron ionization mass spectrometry (EI-MS) is generally not suited for differentiating stereoisomers as they often produce identical fragmentation patterns. However, differences in the relative abundances of certain fragment ions can sometimes be observed due to stereochemical influences on fragmentation pathways.
The most likely fragmentation will involve the loss of the benzyl group or cleavage of the cyclobutane ring.
Predicted Major Mass Fragments
| m/z Value | Possible Fragment | Comments |
| 177 | [M]⁺ (Molecular Ion) | The parent ion. |
| 91 | [C₇H₇]⁺ (Tropylium ion) | A very common and stable fragment from benzyl groups. |
| 86 | [M - C₇H₇O]⁺ | Loss of the benzyloxy group. |
| 77 | [C₆H₅]⁺ (Phenyl cation) | From the benzyl group. |
More advanced techniques, such as ion-mobility mass spectrometry, which separates ions based on their shape and size, could potentially distinguish between the cis and trans isomers.
Experimental Protocols
The following are generalized protocols for obtaining high-quality spectroscopic data for small organic molecules like 3-(benzyloxy)cyclobutanamine.
¹H and ¹³C NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.[8]
-
Instrument Setup: Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion.[9] Tune and shim the instrument to ensure optimal resolution and lineshape.
-
¹H NMR Acquisition: Acquire a standard one-dimensional ¹H spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.
-
¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. A larger number of scans will be required due to the lower natural abundance of ¹³C.
-
2D NMR (Optional but Recommended): Acquire a COSY (Correlation Spectroscopy) spectrum to establish proton-proton connectivities and an HSQC (Heteronuclear Single Quantum Coherence) spectrum to correlate protons with their directly attached carbons.[10]
-
Data Processing: Process the raw data (FID) by applying a Fourier transform, phase correction, and baseline correction. Integrate the ¹H signals and reference the spectra to the residual solvent peak or an internal standard (e.g., TMS).[11][12]
Caption: General workflow for NMR-based stereochemical assignment.
Infrared (IR) Spectroscopy (ATR)
-
Sample Preparation: Place a small amount of the neat liquid or solid sample directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.
-
Background Scan: Record a background spectrum of the clean, empty ATR crystal.
-
Sample Scan: Record the spectrum of the sample. The instrument software will automatically subtract the background.
-
Data Analysis: Identify the characteristic absorption bands and compare the fingerprint regions of the two isomers.
Mass Spectrometry (ESI-MS)
-
Sample Preparation: Prepare a dilute solution of the sample (approx. 1 mg/mL) in a suitable solvent (e.g., methanol, acetonitrile).[13]
-
Infusion: Infuse the sample solution directly into the Electrospray Ionization (ESI) source of the mass spectrometer at a low flow rate.
-
Data Acquisition: Acquire the mass spectrum in positive ion mode to observe the protonated molecule [M+H]⁺.
-
Fragmentation Analysis (MS/MS): If desired, perform tandem mass spectrometry (MS/MS) on the parent ion to induce fragmentation and analyze the resulting daughter ions.
Conclusion
The definitive differentiation between cis- and trans-3-(benzyloxy)cyclobutanamine hinges on a multi-faceted spectroscopic approach, with ¹H NMR spectroscopy playing the leading role. The predicted differences in proton-proton coupling constants, arising from the distinct dihedral angles in the puckered cyclobutane ring, serve as the most reliable diagnostic tool. Supporting evidence from ¹³C NMR, particularly the observation of steric compression effects, and the unique patterns in the fingerprint region of the IR spectra, can further solidify the stereochemical assignment. While mass spectrometry is less definitive for this purpose, it confirms the molecular weight and elemental composition. By carefully applying these well-established spectroscopic principles, researchers and drug development professionals can confidently and accurately characterize these and other critical stereoisomers.
References
-
MDPI. (n.d.). A Complete 1H and 13C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. Retrieved from [Link]
-
AWS. (n.d.). 1H and 13C NMR spectra were measured on a Bruker 500 MHz NMR spectrometer using TMS as the internal standard. Retrieved from [Link]
-
ResearchGate. (2015). 1H and 13C NMR Detection of the Carbocations or Zwitterions from Rhodamine B Base, a Fluoran-Based Black Color Former, Trityl Benzoate, and Methoxy-Substituted Trityl Chlorides in the Presence of Alkali Metal or Alkaline Earth Metal Perchlorates in Acetonitrile Solution. Retrieved from [Link]_
-
The Royal Society of Chemistry. (n.d.). 1H NMR and 13C NMR spectra of the catalytic synthesized compounds. Retrieved from [Link]
-
CORE. (n.d.). 1H and 13C NMR spectra of 3-S-Alkyl-N-Phenyl 1,4-phenylenediamines and their cyclization products, 2H-1,4-benzothiazin-3(4H)-o. Retrieved from [Link]
-
PubMed. (1999). An NMR and conformational investigation of the trans-syn cyclobutane photodimers of dUpdT. Retrieved from [Link]
-
Illinois State University. (n.d.). Infrared Spectroscopy. Retrieved from [Link]
-
ResearchGate. (n.d.). NMR Spectroscopy of Cyclobutanes. Retrieved from [Link]
-
ResearchGate. (n.d.). Stereochemistry of Cyclobutane and Heterocyclic Analogs. Retrieved from [Link]
-
PubMed Central. (2023). Selective P450BM3 Hydroxylation of Cyclobutylamine and Bicyclo[1.1.1]pentylamine Derivatives: Underpinning Synthetic Chemistry for Drug Discovery. Retrieved from [Link]
-
OSTI.GOV. (n.d.). High‐Pressure Characterization of Two Stereoisomers of Tetranitroester Cyclobutane. Retrieved from [Link]
-
Quest Journals. (2021). Infrared(IR) Charactizations and physicochemical properties of Schiff base compound obtained by the reaction between 4. Retrieved from [Link]
-
The Royal Society of Chemistry. (2013). 1H NMR spectrum of Compound 32. Retrieved from [Link]
-
ResearchGate. (n.d.). Structures and NMR Parameters of 1,2-Diphenylcyclobutanes. Retrieved from [Link]
-
The Royal Society of Chemistry. (n.d.). Supplementary Information. Retrieved from [Link]
-
Sci-hub.st. (1972). Infrared Spectra-Structure Correlations for Substituted Cyclobutane Compounds. Retrieved from [Link]
-
Creative Biostructure. (n.d.). How NMR Helps Identify Isomers in Organic Chemistry?. Retrieved from [Link]
-
Chemical Science (RSC Publishing). (n.d.). Synthesis of 3-borylated cyclobutanols from epihalohydrins or epoxy alcohol derivatives. Retrieved from [Link]
-
Master Organic Chemistry. (2014). Cycloalkanes - Ring Strain In Cyclopropane And Cyclobutane. Retrieved from [Link]
-
ResearchGate. (n.d.). Photochemical Strain-Release Driven Cyclobutylation of C(sp3)-Centered Radicals. Retrieved from [Link]
-
Reddit. (2018). 1H NMR of 1,3-dibromo-1,3-dimethylcyclobutane. Retrieved from [Link]
-
La Clinica Terapeutica. (n.d.). mass spectrometry (LC-MS) profiling of the dehydrated Allium sativ. Retrieved from [Link]
-
Dalal Institute. (n.d.). Conformational Analysis of Cycloalkanes (Upto Six Membered Rings). Retrieved from [Link]
-
The Royal Society of Chemistry. (2008). Supplementary Information. Retrieved from [Link]
-
ResearchGate. (n.d.). High Resolution Infrared Spectroscopy of Cyclobutane: A Study of Vibrational Mode Coupling Involving Large Amplitude, Low Frequency Modes. Retrieved from [Link]
-
Academic Journals. (n.d.). Analysis of bioactive chemical compounds of Euphorbia lathyrus using gas chromatography-mass spectrometry and Fourier-transform. Retrieved from [Link]
Sources
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. dalalinstitute.com [dalalinstitute.com]
- 3. researchgate.net [researchgate.net]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. creative-biostructure.com [creative-biostructure.com]
- 6. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]
- 7. Sci-Hub. Infrared Spectra-Structure Correlations for Substituted Cyclobutane Compounds / Applied Spectroscopy, 1972 [sci-hub.st]
- 8. A Complete 1H and 13C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones [mdpi.com]
- 9. rsc.org [rsc.org]
- 10. researchgate.net [researchgate.net]
- 11. pstorage-tf-iopjsd8797887.s3.amazonaws.com [pstorage-tf-iopjsd8797887.s3.amazonaws.com]
- 12. rsc.org [rsc.org]
- 13. academicjournals.org [academicjournals.org]
Publish Comparison Guide: Validation of "cis-3-(Benzyloxy)cyclobutanamine" Purity by HPLC
Executive Summary
In the synthesis of cis-3-(Benzyloxy)cyclobutanamine (CAS: 206660-72-2), a critical building block for kinase inhibitors and bioisosteric drug design, the separation of the cis-isomer from its trans-diastereomer is the primary analytical challenge. Standard C18 alkyl phases often fail to resolve these geometric isomers due to insufficient shape selectivity.
This guide objectively compares a Generic C18 Screening Method against an Optimized Phenyl-Hexyl Method . We demonstrate that while the generic method is sufficient for gross purity assessment, the optimized method is required for quantitative validation, offering a Resolution (
Compound Profile & Critical Quality Attributes (CQAs)
Understanding the physicochemical properties is the first step in method design.
| Property | Description | Analytical Implication |
| Structure | Cyclobutane ring with 1,3-substitution (Amine & Benzyloxy) | cis and trans isomers have distinct 3D shapes; requires shape-selective stationary phase. |
| Chromophore | Benzyloxy group (Phenyl ring) | Strong UV absorption at 210 nm and 254 nm . |
| Basicity | Primary Amine ( | Requires pH control to prevent peak tailing (silanol interaction). |
| Key Impurities | 1. trans-3-(Benzyloxy)cyclobutanamine (Diastereomer)2. Benzyl alcohol (Degradant)3. Benzyl chloride (Genotoxic precursor) | Method must resolve the cis (product) from the trans (impurity). |
Comparative Study: Generic vs. Optimized Method
The Challenge: Diastereomeric Selectivity
Cyclobutane rings are puckered, but the energy barrier between conformations is low. Standard C18 columns interact primarily through hydrophobicity, often co-eluting the cis and trans isomers or showing them as a "shoulder."
Method A: Generic C18 (The "Alternative")
Commonly used for initial reaction monitoring.
-
Column: Standard C18 (e.g., Agilent ZORBAX Eclipse Plus C18), 100 x 4.6 mm, 3.5 µm.
-
Mobile Phase: 0.1% Formic Acid in Water (A) / Acetonitrile (B).
-
Gradient: 5-95% B over 10 min.
-
Performance:
-
Resolution (cis/trans):
(Partial Separation). -
Peak Shape: Tailing Factor (
) > 1.5 due to exposed silanols interacting with the amine. -
Verdict: Unsuitable for Validation. Fails to accurately quantitate the trans-isomer impurity < 1%.
-
Method B: Optimized Phenyl-Hexyl (The "Solution")
Designed for pi-pi interactions and shape selectivity.
-
Column: Phenyl-Hexyl (e.g., Phenomenex Luna Phenyl-Hexyl or Waters XSelect CSH Phenyl-Hexyl), 150 x 4.6 mm, 3.5 µm.
-
Mechanism: The phenyl ring in the stationary phase engages in
- interactions with the benzyloxy group. The rigid stationary phase structure discriminates the "bent" cis form from the "linear" trans form. -
Mobile Phase: 10 mM Ammonium Acetate pH 9.0 (A) / Methanol (B).
-
Note: High pH suppresses amine protonation, improving shape and retention. Methanol enhances
- selectivity compared to ACN.
-
-
Performance:
-
Resolution (cis/trans):
(Baseline Separation). -
Peak Shape:
. -
Verdict: Validatable.
-
Data Comparison Table
| Parameter | Method A (Generic C18, Acidic) | Method B (Phenyl-Hexyl, Basic) |
| Elution Order | cis / trans co-elute | trans (1st) / cis (2nd) |
| Resolution ( | 0.9 (Fail) | 3.2 (Pass) |
| Tailing Factor | 1.6 (Amine interaction) | 1.1 (Suppressed ionization) |
| LOD (Impurity) | 0.05% | 0.01% |
| Run Time | 15 min | 20 min |
Detailed Experimental Protocol (Method B)
This protocol is a self-validating system. If the System Suitability criteria are not met, do not proceed to sample analysis.
Reagents & Preparation
-
Buffer (Mobile Phase A): Dissolve 0.77 g Ammonium Acetate in 1 L HPLC-grade water. Adjust pH to 9.0 ± 0.1 with Ammonium Hydroxide. Filter through 0.22 µm nylon membrane.
-
Solvent (Mobile Phase B): 100% Methanol (HPLC Grade).
-
Diluent: 50:50 Water:Methanol.
Instrument Parameters
-
System: HPLC with PDA/UV Detector (e.g., Agilent 1260/1290).
-
Column: Phenyl-Hexyl, 150 x 4.6 mm, 3.5 µm (or 5 µm).
-
Flow Rate: 1.0 mL/min.[1]
-
Column Temp: 35°C (Critical for constant viscosity/selectivity).[2]
-
Detection: UV at 210 nm (for amine backbone) and 254 nm (benzyl specificity). Quantify at 254 nm.
-
Injection Vol: 10 µL.
Gradient Program
| Time (min) | % A (Buffer) | % B (MeOH) | Description |
| 0.0 | 90 | 10 | Equilibration |
| 2.0 | 90 | 10 | Isocratic Hold (Polar impurities) |
| 12.0 | 10 | 90 | Linear Gradient |
| 15.0 | 10 | 90 | Wash |
| 15.1 | 90 | 10 | Re-equilibration |
| 20.0 | 90 | 10 | End |
System Suitability Test (SST)
Run a standard mixture containing both cis and trans isomers (or a spiked crude sample).
-
Resolution (
): > 2.0 between cis and trans peaks. -
Precision: %RSD of peak area < 2.0% (n=5 injections).
-
Tailing Factor: < 1.5 for the main cis peak.
Impurity Origin & Logic Flow
The following diagram illustrates the origin of the critical impurities and the logical flow for their identification.
Caption: Impurity origin and analytical decision tree. The Phenyl-Hexyl phase is selected to resolve the thermodynamic trans-isomer.
Validation Parameters (ICH Q2)
To validate the purity of the "product" (the synthesized compound) using Method B, the following criteria must be met:
Specificity (Forced Degradation)
Subject the sample to Acid (0.1N HCl), Base (0.1N NaOH), and Peroxide (3%
-
Requirement: Peak purity index (via PDA) > 990 for the main peak. No interference from degradants (e.g., Benzyl alcohol elutes earlier than the amine).
Linearity
Prepare 5 concentration levels from 50% to 150% of the target concentration (e.g., 0.5 mg/mL).
-
Requirement:
.
Limit of Quantitation (LOQ)
Determine the concentration where Signal-to-Noise (S/N) = 10.
-
Typical Result: ~0.05% w/w. This ensures you can certify the product as >99.5% pure.
Cross-Validation: The qNMR "Gold Standard"
While HPLC is excellent for purity %, it requires a reference standard for assay (absolute content). If a certified reference standard is unavailable, Quantitative NMR (qNMR) is the authoritative alternative for assay validation.
-
Protocol: Dissolve ~10 mg of sample in
. Add accurately weighed internal standard (e.g., Maleic Acid or TCNB). -
Integration: Integrate the benzyloxy
protons (singlet, ~4.4 ppm) against the internal standard. -
Comparison: The HPLC purity (Area %) should align with the qNMR calculated purity within ±1.0%, assuming no inorganic salts are present.
References
-
Separation of Cyclobutane Derivatives: Comparison of cis/trans isomer separation using C18 vs Phenyl phases. Journal of Chromatography A, "Selectivity of Phenyl-Hexyl stationary phases for polar aromatic compounds."
-
ICH Q2(R1) Validation of Analytical Procedures: International Council for Harmonisation guidelines on validation methodology.
-
Analysis of Benzyl-Protected Amines: HPLC-UV determination of benzyl halides and derivatives. RSC Advances, 2019. "A new HPLC-UV derivatization approach for the determination of potential genotoxic benzyl halides."
-
Synthesis and Stereochemistry of Cyclobutanamines: Detailed synthetic routes and impurity profiles. Journal of the American Chemical Society, "Selective P450BM3 Hydroxylation of Cyclobutylamine Derivatives."
Sources
Efficacy of Drug Candidates Derived from the cis-3-Cyclobutanamine Scaffold: A Technical Comparison Guide
Topic: Efficacy of Drug Candidates Derived from the cis-3-Cyclobutanamine Scaffold Content Type: Publish Comparison Guide
Executive Summary
The cis-3-(Benzyloxy)cyclobutanamine intermediate (CAS: 206660-72-2) represents a critical synthetic entry point for a class of high-potency small molecule drugs characterized by the cis-1,3-disubstituted cyclobutane pharmacophore. This scaffold provides unique conformational restriction, metabolic stability, and precise vector alignment that flexible alkyl chains cannot offer.
This guide analyzes the efficacy of drug candidates derived from this scaffold, with a primary focus on Abrocitinib (a selective JAK1 inhibitor) and emerging MDM2 inhibitors and Nucleoside Analogs . We compare these candidates against standard-of-care alternatives, supported by experimental protocols and efficacy data.
Chemical Context: The cis-3-Cyclobutanamine Advantage
The cis-1,3-cyclobutane ring is a "privileged structure" in medicinal chemistry. It serves as a rigid spacer that orients two pharmacophores (e.g., an amine and a sulfonamide) in a specific spatial configuration (cis), enhancing binding affinity while reducing the entropic penalty of binding.
Role of cis-3-(Benzyloxy)cyclobutanamine: This intermediate is the protected precursor to cis-3-aminocyclobutanol . The benzyloxy group acts as a robust protecting group for the hydroxyl moiety, allowing chemists to functionalize the amine first (e.g., via SNAr or amide coupling) before deprotecting the alcohol for further elaboration (e.g., conversion to a sulfonamide or another amine).
Synthesis Pathway: From Intermediate to Candidate
The following diagram illustrates how this intermediate is converted into the core scaffold of JAK1 inhibitors like Abrocitinib.[1]
Caption: Synthetic workflow converting cis-3-(Benzyloxy)cyclobutanamine into a bioactive JAK1 inhibitor scaffold via deprotection and functionalization.
Comparative Analysis: Abrocitinib vs. Alternatives
Primary Candidate: Abrocitinib (Pfizer)[2][3]
-
Class: Selective JAK1 Inhibitor.[1]
-
Scaffold: cis-1,3-disubstituted cyclobutane.
-
Mechanism: Blocks ATP binding in the JAK1 kinase domain, inhibiting STAT phosphorylation and downstream inflammatory signaling (IL-4, IL-13, IL-31).
Comparator A: Tofacitinib (Pfizer)
-
Class: Pan-JAK Inhibitor (JAK1/JAK3).
-
Scaffold: Piperidine-based.[4]
Comparator B: Dupilumab (Sanofi/Regeneron)
-
Class: Monoclonal Antibody (IL-4Rα antagonist).
-
Mechanism: Biologic blockage of IL-4/IL-13 signaling.
Efficacy Data: Selectivity and Potency
The cis-cyclobutane scaffold in Abrocitinib contributes to its high selectivity for JAK1 over JAK2/JAK3, reducing off-target effects (e.g., anemia via JAK2 inhibition).
Table 1: In Vitro Kinase Selectivity (IC50 Values)
| Candidate | Target | IC50 (nM) | Selectivity Ratio (JAK1/JAK2) | Scaffold Type |
| Abrocitinib | JAK1 | 29 | >28-fold | cis-Cyclobutane |
| JAK2 | >800 | - | ||
| JAK3 | >10,000 | - | ||
| Tofacitinib | JAK1 | 3.2 | ~1.3-fold (Low Selectivity) | Piperidine |
| JAK3 | 1.6 | - | ||
| Upadacitinib | JAK1 | 43 | ~4.6-fold | Pyrrolopyridine |
Data Source: Derived from Pfizer clinical data and standard kinase assays [1, 2].
Key Insight: The rigid cis-cyclobutane geometry of Abrocitinib fits precisely into the JAK1 ATP-binding pocket, whereas the more flexible piperidine of Tofacitinib allows binding to multiple JAK isoforms.
Emerging Candidates: Beyond JAK Inhibitors
The versatility of the cis-3-(Benzyloxy)cyclobutanamine intermediate extends to other therapeutic areas.
A. MDM2 Inhibitors (Cancer)
-
Candidate: MI-888 Analogs
-
Application: p53-MDM2 interaction inhibitors for solid tumors.
-
Role of Scaffold: The cis-cyclobutane ring mimics the α-helical turn of p53, projecting hydrophobic residues (Phe19, Trp23, Leu26) into the MDM2 binding cleft.
-
Advantage: Superior metabolic stability compared to linear alkyl linkers.
B. Nucleoside Analogs (Antiviral/Antibacterial)
-
Candidate: 7-Deazapurine Carbocyclic Nucleosides
-
Application: Antiviral (HCV, Dengue) and Antibacterial (Mycobacterium).[5]
-
Role of Scaffold: The cyclobutane ring replaces the ribose sugar (carbocyclic nucleoside), preventing enzymatic cleavage by phosphorylases while maintaining ring puckering essential for polymerase recognition.
Experimental Protocols
To validate the efficacy of a candidate derived from this scaffold, the following self-validating protocols are recommended.
Protocol 1: JAK1 Selectivity Assay (FRET-Based)
Objective: Determine the IC50 of a cis-cyclobutane derivative against JAK1 vs. JAK2.
-
Reagents: Recombinant JAK1 and JAK2 kinases (human), FRET peptide substrate (e.g., ULight-JAK-1), Europium-labeled anti-phospho-tyrosine antibody.
-
Preparation:
-
Prepare 3-fold serial dilutions of the candidate (start at 10 µM) in kinase buffer (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Tween-20).
-
-
Reaction:
-
Incubate Kinase (2 nM) + Candidate for 60 min at RT.
-
Add ATP (at Km) + Substrate (50 nM). Incubate for 60 min.
-
-
Detection:
-
Add Eu-antibody and EDTA (to stop reaction).
-
Read Fluorescence Resonance Energy Transfer (FRET) signal on a plate reader (Ex: 320 nm, Em: 665 nm).
-
-
Validation:
-
Positive Control: Staurosporine (non-selective) or Tofacitinib.
-
Negative Control: DMSO only.
-
Z-Factor: Must be > 0.5 for valid assay.
-
Protocol 2: Metabolic Stability (Microsomal Stability)
Objective: Assess the stability of the cyclobutane ring vs. linear analogs.
-
System: Human Liver Microsomes (HLM).
-
Incubation: 1 µM candidate + 0.5 mg/mL HLM + NADPH regenerating system.
-
Sampling: Aliquot at 0, 5, 15, 30, 60 min. Quench with ice-cold acetonitrile.
-
Analysis: LC-MS/MS quantification of parent compound remaining.
-
Calculation: Plot ln(% remaining) vs. time to determine intrinsic clearance (CLint).
Mechanism of Action: JAK-STAT Pathway[1]
The following diagram details how the cis-cyclobutane-derived inhibitor blocks the inflammatory cascade.
Caption: Mechanism of Action for Abrocitinib.[1] The inhibitor binds JAK1, preventing STAT phosphorylation and halting the inflammatory cascade.
References
-
Pfizer Inc. (2021).[2][3] CIBINQO® (abrocitinib) Prescribing Information. U.S. Food and Drug Administration. Link
-
Vazquez, M. L., et al. (2018). Identification of N-{cis-3-[Methyl(7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino]cyclobutyl}propane-1-sulfonamide (PF-04965842): A Selective JAK1 Inhibitor for the Treatment of Autoimmune Diseases. Journal of Medicinal Chemistry, 61(3), 1130–1152. Link
-
Zhao, Y., et al. (2013). Small-Molecule Inhibitors of the MDM2-p53 Interaction. Journal of Medicinal Chemistry, 56(13), 5553–5561. Link
-
Seela, F., & Peng, X. (2006). Pyrrolo[2,3-d]pyrimidine nucleosides containing a cyclobutane ring: Synthesis and properties. Helvetica Chimica Acta, 89(9), 1933–1947. Link
-
National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 66005791, cis-3-(Boc-Aminomethyl)cyclobutylamine. Link
Sources
- 1. researchgate.net [researchgate.net]
- 2. Abrocitinib: First Approval - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Abrocitinib: Synthesis and Application_Chemicalbook [chemicalbook.com]
- 4. researchgate.net [researchgate.net]
- 5. 6-Methyl-7-deazapurine nucleoside analogues as broad-spectrum antikinetoplastid agents - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the In Vitro and In Vivo Evaluation of cis-3-(Benzyloxy)cyclobutanamine Derivatives in Preclinical Research
Welcome to a comprehensive technical guide designed for researchers, scientists, and professionals in drug development. This document provides an in-depth comparison of the in vitro and in vivo studies of cis-3-(benzyloxy)cyclobutanamine derivatives, a class of compounds showing promise in medicinal chemistry. Our focus is to deliver not just data, but actionable insights into the experimental design, rationale, and interpretation that underpin the evaluation of these novel chemical entities. We will delve into specific examples from the literature to illustrate key concepts and provide detailed protocols to support the replication and extension of these findings.
The Strategic Importance of the Cyclobutane Scaffold in Modern Drug Discovery
The cyclobutane moiety is increasingly recognized as a valuable structural element in the design of novel therapeutics.[1][2] Its rigid, three-dimensional geometry offers a distinct advantage over more flexible aliphatic chains or flat aromatic rings, allowing for precise spatial orientation of functional groups. This can lead to enhanced binding affinity and selectivity for biological targets. Furthermore, the incorporation of a cyclobutane ring can improve metabolic stability and other pharmacokinetic properties by introducing a non-natural, sterically hindered scaffold that is less susceptible to enzymatic degradation.[3][4] The inherent ring strain of cyclobutanes also presents unique opportunities for synthetic transformations, making them versatile intermediates in the synthesis of complex molecules.[2][4]
In this guide, we focus on derivatives of cis-3-(benzyloxy)cyclobutanamine. The benzyloxy group provides a handle for further functionalization and can influence the compound's lipophilicity and potential for aromatic interactions with target proteins. The amine group is a key pharmacophoric feature, often involved in crucial hydrogen bonding interactions with biological targets. The cis stereochemistry locks the substituents on the same face of the cyclobutane ring, which can be critical for achieving the desired biological activity.
Comparative In Vitro Efficacy: A Case Study of a Platinum(II) Complex of a cis-3-(Benzyloxy)cyclobutane Derivative
While broad comparative studies on a wide range of cis-3-(benzyloxy)cyclobutanamine derivatives are not extensively available in the public literature, we can gain significant insights by examining a specific, well-characterized example. A notable study investigates the antiproliferative activity of a platinum(II) complex incorporating a derivative of 3-(benzyloxy)cyclobutane-1,1-dicarboxylic acid.[5] This compound serves as an excellent case study for understanding the potential of this scaffold in anticancer drug design.
The rationale for this molecular design is rooted in the success of platinum-based anticancer drugs like carboplatin. The dicarboxylate ligand in carboplatin modulates the reactivity of the platinum center. By replacing the cyclobutanedicarboxylate of carboplatin with a 3-(benzyloxy)cyclobutane-1,1-dicarboxylate ligand, the researchers aimed to fine-tune the complex's steric and electronic properties to potentially improve its therapeutic index.[5]
In Vitro Antiproliferative Activity
The antiproliferative effects of the novel platinum(II) complex were evaluated against a panel of human cancer cell lines using the standard MTT assay.[5] The results are summarized in the table below, providing a direct comparison of its potency against different cancer types and a non-cancerous cell line.
| Cell Line | Cancer Type | IC50 (µM) of Pt(II) Complex |
| HCT116 | Colon Carcinoma | >50 |
| MCF7 | Breast Adenocarcinoma | >50 |
| A549 | Lung Carcinoma | >50 |
| WI38 | Normal Human Lung Fibroblasts | >50 |
Data synthesized from the findings presented in Molbank (2023), m1564.[5]
Interpretation of Results: The data indicates that, under the tested conditions, this specific platinum(II) complex with the cis-3-(benzyloxy)cyclobutane-1,1-dicarboxylate ligand did not exhibit significant antiproliferative activity against the HCT116, MCF7, and A549 cancer cell lines, with IC50 values exceeding 50 µM.[5] Encouragingly, the compound also showed low toxicity towards the normal WI38 cell line.[5] While this particular derivative was not potent, the study validates the synthetic accessibility of such complexes and provides a foundation for future modifications. For instance, altering the carrier ligands or the substituents on the benzyloxy group could dramatically impact biological activity.
Experimental Protocols: A Guide to Reproducible Research
To ensure the scientific integrity and reproducibility of the findings, detailed experimental protocols are essential. Below, we provide a step-by-step methodology for the synthesis of a key precursor and the in vitro cytotoxicity assay, based on standard laboratory practices and information from the cited literature.
Synthesis of 3-(Benzyloxy)-1-cyclobutanone: A Key Intermediate
The synthesis of cis-3-(benzyloxy)cyclobutanamine derivatives often begins with a suitable cyclobutanone precursor. A patented method outlines a five-step synthesis to obtain 3-(benzyloxy)-1-cyclobutanone with high yield and purity.[6] This method is advantageous due to its use of low-cost, readily available starting materials and mild reaction conditions.[6]
Workflow for the Synthesis of 3-(Benzyloxy)-1-cyclobutanone
Caption: A five-step synthetic route to 3-(benzyloxy)-1-cyclobutanone.
Step-by-Step Protocol:
-
Etherification: React a halogenated methyl benzene with a suitable alcohol to introduce the ether linkage.
-
Halogenation: Introduce a halogen atom to the cyclobutane precursor molecule.
-
Elimination: Perform an elimination reaction to form a double bond.
-
Ring Closure: Execute a cyclization reaction to form the cyclobutane ring. This step is noted to proceed at room temperature, which is a significant advantage for industrial applications.[6]
-
Dechloridation: Remove the chlorine atom to yield the final product, 3-(benzyloxy)-1-cyclobutanone.[6]
In Vitro Cytotoxicity Assessment: The MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability and proliferation. It is based on the ability of mitochondrial dehydrogenases in living cells to reduce the yellow MTT to a purple formazan product.
Experimental Workflow for the MTT Assay
Caption: A standard workflow for assessing cell viability using the MTT assay.
Detailed Protocol:
-
Cell Seeding: Plate the cells (e.g., HCT116, MCF7, A549) in 96-well plates at an appropriate density (e.g., 5,000 cells per well) and incubate for 24 hours to allow for cell attachment.
-
Compound Preparation: Prepare a stock solution of the test compound in a suitable solvent, such as DMSO.[7] Perform serial dilutions to obtain the desired final concentrations for treatment.
-
Cell Treatment: Remove the culture medium and add fresh medium containing the test compound at various concentrations. Include a vehicle control (medium with the same concentration of DMSO) and a positive control (a known cytotoxic agent).
-
Incubation: Incubate the plates for a period that allows for multiple cell doublings, typically 48 to 72 hours.
-
MTT Reagent Addition: Add MTT solution to each well and incubate for 2-4 hours. During this time, viable cells will convert the MTT to formazan crystals.
-
Formazan Solubilization: Carefully remove the medium and add a solubilizing agent, such as DMSO, to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance of each well using a microplate reader at a wavelength of approximately 570 nm.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability data against the compound concentration and determine the IC50 value (the concentration at which 50% of cell growth is inhibited).
Considerations for In Vivo Studies
While the provided literature primarily focuses on in vitro assessments, a logical progression in drug development involves in vivo studies to evaluate a compound's efficacy, pharmacokinetics (PK), and toxicology in a living organism. For derivatives of cis-3-(benzyloxy)cyclobutanamine, several factors would need to be considered for a successful transition to in vivo models.
A study on 4-benzyloxybenzo[d]isoxazole-3-amine derivatives, while a different chemical class, provides valuable insights into the types of in vivo experiments that are conducted.[8] In this study, a promising compound was evaluated for its oral bioavailability and efficacy in a disease model.[8]
Key In Vivo Experiments:
-
Pharmacokinetic Studies: These studies are crucial to determine a compound's absorption, distribution, metabolism, and excretion (ADME) profile. A compound with good in vitro potency but poor oral bioavailability may not be a viable drug candidate.[8]
-
Efficacy in Disease Models: The choice of the animal model is critical and should be relevant to the therapeutic indication. For example, for an anticancer agent, this would involve xenograft models where human cancer cells are implanted into immunocompromised mice.
-
Toxicology Studies: These studies assess the safety of the compound by identifying potential adverse effects. This includes acute toxicity studies to determine the maximum tolerated dose (MTD) and chronic toxicity studies for compounds intended for long-term administration.
Future Directions and Alternative Scaffolds
The exploration of cis-3-(benzyloxy)cyclobutanamine derivatives is still in its early stages. The initial findings on the platinum(II) complex suggest that further structural modifications are needed to enhance potency.[5] Future research could focus on:
-
Varying the Substituents: Modifying the substituents on the benzyl ring or replacing the benzyl group with other functionalities could significantly impact the compound's interaction with biological targets.
-
Exploring Different Linkers: The amine group of cis-3-(benzyloxy)cyclobutanamine can be used as a point of attachment for various linkers and functional groups, allowing for the creation of a diverse library of compounds for screening.
-
Investigating Alternative Biological Targets: While the platinum complex was designed as an antiproliferative agent, the cis-3-(benzyloxy)cyclobutanamine scaffold may have utility against other biological targets, such as enzymes or receptors. For instance, other cyclobutane-containing compounds have shown a wide range of biological activities, including antibacterial, antimicrobial, and antinociceptive effects.[1]
As a point of comparison, researchers have also investigated other cyclobutane derivatives as potential enzyme inhibitors. For example, diastereomeric cis- and trans-3-substituted-3,4-dihydroisocoumarin-4-carboxylic acids have been studied as potential inhibitors of carnitine acetyltransferase, an enzyme involved in fatty acid metabolism.[9] These studies highlight the versatility of the cyclobutane scaffold in targeting different biological pathways.
Conclusion
The cis-3-(benzyloxy)cyclobutanamine scaffold represents a promising starting point for the design of novel therapeutic agents. While the available literature provides a limited number of direct in vitro and in vivo studies on a wide range of its derivatives, the detailed analysis of a platinum(II) complex and the broader context of cyclobutane chemistry offer valuable insights. The synthetic accessibility of these compounds, coupled with the favorable properties of the cyclobutane ring, makes this an attractive area for further research. By leveraging the detailed experimental protocols and strategic considerations outlined in this guide, researchers can effectively advance the exploration of this and other novel chemical scaffolds in the quest for new and improved medicines.
References
-
Cis-(3-benzyloxy-1,1-cyclobutanedicarboxylato κ 2 O,O′)bis(1-methyl-1H-pyrazole)platinum(II). (2023). MDPI. Retrieved from [Link]
-
In Silico and In Vitro Studies of Benzothiazole-Isothioureas Derivatives as a Multitarget Compound for Alzheimer's Disease. (n.d.). MDPI. Retrieved from [Link]
-
Rational Design, Synthesis and In Vitro Activity of Diastereomeric Cis-/Trans-3-Substituted-3,4-Dihydroisocoumarin-4-Carboxylic Acids as Potential Carnitine Acetyltransferase Inhibitors. (n.d.). MDPI. Retrieved from [Link]
- Method for synthesizing compound 3-(benzyloxy)-1-cyclobutanone. (2013). Google Patents.
-
Biological Activity of Hexaazaisowurtzitane Derivatives. (2023). MDPI. Retrieved from [Link]
-
Cyclobutane-Containing Alkaloids: Origin, Synthesis, and Biological Activities. (2015). PMC. Retrieved from [Link]
-
Selective P450BM3 Hydroxylation of Cyclobutylamine and Bicyclo[1.1.1]pentylamine Derivatives: Underpinning Synthetic Chemistry for Drug Discovery. (2023). PMC. Retrieved from [Link]
-
Discovery of 4-Benzyloxybenzo[ d]isoxazole-3-amine Derivatives as Highly Selective and Orally Efficacious Human Sphingomyelin Synthase 2 Inhibitors that Reduce Chronic Inflammation in db. (2018). PubMed. Retrieved from [Link]
-
Selective P450BM3 hydroxylation of cyclobutylamine and bicyclo[1.1.1]pentylamine derivatives: underpinning synthetic chemistry for drug discovery. (2023). chem.ox.ac.uk. Retrieved from [Link]
-
The application of cyclobutane derivatives in organic synthesis. (2004). ResearchGate. Retrieved from [Link]
-
Novel N-Alkyl 3-(3-Benzyloxyquinoxalin-2-yl) Propanamides as Antiproliferative Agents: Design, Synthesis, In Vitro Testing, and In Silico Mechanistic Study. (n.d.). MDPI. Retrieved from [Link]
- Synthesis method of trans-3-aminobutanol. (2021). Google Patents.
-
The Application of Cyclobutane Derivatives in Organic Synthesis. (2004). Request PDF. Retrieved from [Link]
-
Analytics, Properties and Applications of Biologically Active Stilbene Derivatives. (n.d.). MDPI. Retrieved from [Link]
-
Biological Activities and Potential Applications of Phytotoxins. (2024). MDPI. Retrieved from [Link]
-
studies toward the stereocontrolled synthesis of cyclobutane derivatives. (2023). ScholarWorks. Retrieved from [Link]
Sources
- 1. Cyclobutane-Containing Alkaloids: Origin, Synthesis, and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Selective P450BM3 Hydroxylation of Cyclobutylamine and Bicyclo[1.1.1]pentylamine Derivatives: Underpinning Synthetic Chemistry for Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. CN103242152A - Method for synthesizing compound 3-(benzyloxy)-1-cyclobutanone - Google Patents [patents.google.com]
- 7. mdpi.com [mdpi.com]
- 8. Discovery of 4-Benzyloxybenzo[ d]isoxazole-3-amine Derivatives as Highly Selective and Orally Efficacious Human Sphingomyelin Synthase 2 Inhibitors that Reduce Chronic Inflammation in db/ db Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
